molecular formula C6H8O4 B015330 Dicrotalic anhydride CAS No. 34695-32-4

Dicrotalic anhydride

Cat. No.: B015330
CAS No.: 34695-32-4
M. Wt: 144.12 g/mol
InChI Key: UWOCHZAKVUAJQJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylglutaric anhydride (CAS 34695-32-4) is a critical biochemical intermediate extensively utilized in research focused on cellular lipid metabolism and the regulation of cholesterol biosynthesis. This compound plays a pivotal role in the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of cholesterol, steroid hormones, and various isoprenoids. It acts as a key intermediate synthesized from acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by the enzyme 3-Hydroxy-3-methylglutaric Anhydride synthase. The subsequent reduction of 3-Hydroxy-3-methylglutaric Anhydride to mevalonic acid, catalyzed by the highly regulated enzyme HMG-CoA reductase (HMGCR), represents the principal rate-limiting step in cholesterol synthesis. Consequently, this anhydride and its interactions are paramount for unraveling the complex biochemical networks that sustain cellular function, investigating the mechanisms underlying the synthesis of isoprenoids, and for developing strategic approaches to manipulate this pathway for diverse biotechnological and pharmaceutical applications, including the study of hypocholesterolemic agents. Research Applications: • Key intermediate in the mevalonate pathway • Substrate and inhibitor studies for HMG-CoA reductase (HMGCR) • Investigation of cellular lipid metabolism and cholesterol biosynthesis regulation • Exploration of isoprenoid synthesis mechanisms Please Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-4-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOCHZAKVUAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412429
Record name 4-hydroxy-4-methyloxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34695-32-4
Record name 4-hydroxy-4-methyloxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crotonic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 623-68-7 (mixture of cis and trans isomers); 78957-07-0 (trans-isomer)

Abstract

This technical guide provides an in-depth overview of crotonic anhydride (B1165640), a versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and fine chemical industries. This document details its chemical and physical properties, provides established synthesis and reaction protocols, and explores its relevance in biological signaling pathways through the lens of protein crotonylation. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Crotonic anhydride is a colorless to pale yellow liquid with a pungent odor. It is primarily utilized as an acylating agent in organic synthesis. The following table summarizes its key quantitative properties.

PropertyValueReferences
CAS Number 623-68-7 (mixture of isomers)
78957-07-0 (trans-isomer)
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Boiling Point 248 - 250 °C[2][3]
Melting Point -20 °C
Density 1.04 g/cm³ at 20 °C[2][3]
Refractive Index (n20/D) 1.473[2][3]
Vapor Pressure 1 hPa at 25 °C
Flash Point 113 °C (closed cup)
Autoignition Temperature 290 °C

Experimental Protocols

Synthesis of Crotonic Anhydride

Reaction: Dehydration of crotonic acid using acetic anhydride.

Principle: This method involves the reaction of crotonic acid with an excess of a lower aliphatic acid anhydride, typically acetic anhydride. The reaction is driven to completion by the continuous removal of the lower boiling carboxylic acid (acetic acid) formed as a byproduct.[4]

Experimental Protocol:

  • Apparatus Setup: A reaction flask equipped with a fractional distillation column, a condenser, and a receiving flask is assembled. The reaction flask is charged with acetic anhydride.

  • Reaction Initiation: The acetic anhydride is heated to its boiling point.

  • Reactant Addition: A solution of crotonic acid dissolved in an inert organic solvent (e.g., heptane (B126788) or methylcyclohexane) that forms an azeotrope with acetic acid is slowly added to the reaction flask.[4] The addition rate is controlled to maintain a steady distillation of the acetic acid-solvent azeotrope.

  • Reaction Monitoring: The temperature at the top of the distillation column is monitored. A constant temperature indicates the removal of the azeotrope.

  • Work-up: Once the addition of the crotonic acid solution is complete and the distillation of acetic acid ceases, the reaction mixture is cooled.

  • Purification: The resulting mixture, containing crotonic anhydride, unreacted crotonic acid, and any remaining acetic anhydride, is purified by fractional distillation under reduced pressure to isolate the crotonic anhydride.

Friedel-Crafts Acylation of Anisole (B1667542) with Crotonic Anhydride

Reaction: Electrophilic aromatic substitution to form methoxy-substituted chalcone (B49325) precursors.

Principle: Crotonic anhydride acts as an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a crotonyl group onto an aromatic ring. Anisole, being an activated aromatic compound, readily undergoes this reaction.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a gas trap (to handle evolved HCl), and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene) in the reaction flask and cooled in an ice bath.

  • Reactant Addition: A solution of crotonic anhydride in the same dry solvent is added dropwise to the stirred suspension of AlCl₃.

  • Formation of Acylium Ion: The mixture is stirred at a low temperature to allow for the formation of the acylium ion complex.

  • Substrate Addition: A solution of anisole in the dry solvent is then added dropwise from the dropping funnel.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired methoxy-substituted chalcone precursor.

Signaling Pathways and Biological Relevance

While crotonic anhydride itself is not a direct signaling molecule, its corresponding acyl group, crotonyl, is a key player in a significant post-translational modification known as protein crotonylation . This modification, where a crotonyl group is attached to the ε-amino group of a lysine (B10760008) residue, is increasingly recognized for its role in regulating a multitude of cellular processes.

Metabolic Origin of Crotonyl-CoA: The donor for protein crotonylation is crotonyl-CoA, an intermediate in the metabolism of fatty acids and certain amino acids. Cellular levels of crotonyl-CoA can therefore influence the extent of protein crotonylation, directly linking cellular metabolism to the regulation of protein function and gene expression.[5]

Role in Gene Regulation: Histone crotonylation, in particular, has been shown to be a marker of active gene transcription. Specific "writer" enzymes (e.g., histone acetyltransferases like p300/CBP) catalyze the addition of the crotonyl group, while "eraser" enzymes (e.g., certain histone deacetylases like sirtuins) remove it. "Reader" proteins can then recognize these crotonylated histones and recruit other proteins to modulate chromatin structure and gene expression.[6][7] This dynamic process is implicated in various biological phenomena, including spermatogenesis and the cellular response to DNA damage.[6]

Involvement in Disease: Dysregulation of protein crotonylation has been linked to several diseases, including cancer. For instance, altered levels of histone crotonylation have been observed in colorectal cancer, and the crotonylation of non-histone proteins can promote the proliferation and migration of cancer cells.[8] Furthermore, protein crotonylation is involved in signaling pathways related to inflammation and kidney injury.[7][8]

The following diagrams illustrate the synthesis of crotonic anhydride, a typical Friedel-Crafts acylation reaction, and the central role of protein crotonylation in cellular signaling.

Synthesis_of_Crotonic_Anhydride Crotonic Acid Crotonic Acid Reaction Flask Reaction Flask Crotonic Acid->Reaction Flask Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Flask Distillation Distillation Reaction Flask->Distillation Heat Crotonic Anhydride Crotonic Anhydride Distillation->Crotonic Anhydride Purification Acetic Acid (byproduct) Acetic Acid (byproduct) Distillation->Acetic Acid (byproduct) Removal

Synthesis of Crotonic Anhydride

Friedel_Crafts_Acylation cluster_reactants Reactants Anisole Anisole Electrophilic Attack Electrophilic Attack Anisole->Electrophilic Attack Crotonic Anhydride Crotonic Anhydride Acylium Ion Formation Acylium Ion Formation Crotonic Anhydride->Acylium Ion Formation AlCl3 (Catalyst) AlCl3 (Catalyst) AlCl3 (Catalyst)->Acylium Ion Formation Acylium Ion Formation->Electrophilic Attack Proton Elimination Proton Elimination Electrophilic Attack->Proton Elimination Product Methoxy-substituted Chalcone Precursor Proton Elimination->Product

Friedel-Crafts Acylation Workflow

Protein_Crotonylation_Signaling cluster_metabolism Cellular Metabolism cluster_regulation Epigenetic Regulation Fatty Acids Fatty Acids Crotonyl-CoA Crotonyl-CoA Fatty Acids->Crotonyl-CoA Amino Acids Amino Acids Amino Acids->Crotonyl-CoA Histone Histone Crotonyl-CoA->Histone Crotonylation Crotonylated Histone Crotonylated Histone Crotonylated Histone->Histone Decrotonylation Gene Expression Gene Expression Crotonylated Histone->Gene Expression Writer (e.g., p300) Writer (e.g., p300) Writer (e.g., p300)->Histone Eraser (e.g., SIRT1) Eraser (e.g., SIRT1) Eraser (e.g., SIRT1)->Crotonylated Histone Cellular Processes Cellular Processes Gene Expression->Cellular Processes Disease States Disease States Cellular Processes->Disease States

Protein Crotonylation Signaling Pathway

References

An In-depth Technical Guide to the Chemical Properties of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), systematically known as (2E)-but-2-enoic anhydride, is a highly reactive organic compound that serves as a crucial intermediate in a multitude of synthetic processes.[1] Its utility spans from the synthesis of polymers and resins to being a pivotal building block in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic data of crotonic anhydride, tailored for professionals in research and drug development.

Chemical and Physical Properties

Crotonic anhydride is a colorless to pale yellow liquid at room temperature, characterized by a sharp, acrid odor.[3] It is a carboxylic acid anhydride derived from crotonic acid. The presence of the α,β-unsaturated carbonyl moiety makes it a versatile reagent in organic synthesis.

Table 1: Physical and Chemical Properties of Crotonic Anhydride

PropertyValueReference(s)
Molecular Formula C₈H₁₀O₃[4]
Molecular Weight 154.16 g/mol [4]
CAS Number 623-68-7[4]
Appearance Colorless to pale yellow liquid[3]
Odor Sharp, acrid[3]
Density 1.04 g/cm³ at 20 °C[5]
Melting Point -20 °C[5]
Boiling Point 250 °C[5]
Flash Point 113 °C[5]
Refractive Index (n20/D) 1.473[6]
Solubility Soluble in ether[6]

Synthesis of Crotonic Anhydride

Crotonic anhydride is typically synthesized via the dehydration of crotonic acid. A common laboratory and industrial method involves the reaction of crotonic acid with acetic anhydride.

Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on the principles described in patented synthesis methods.[7][8]

Objective: To synthesize crotonic anhydride from crotonic acid and acetic anhydride.

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Inert solvent for azeotropic removal of acetic acid (e.g., heptane (B126788) or toluene) (optional)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Distillation apparatus (including a fractionating column)

  • Heating mantle

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine crotonic acid (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of a polymerization inhibitor such as hydroquinone.

  • Heat the mixture to a temperature below 100 °C under reduced pressure (e.g., 100 mm Hg) to facilitate the continuous removal of the acetic acid byproduct as it forms.[7] Alternatively, an inert solvent that forms an azeotrope with acetic acid, such as heptane, can be added, and the reaction can be heated to reflux to remove the acetic acid azeotropically.[7]

  • Monitor the reaction progress by observing the cessation of acetic acid distillation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product, a liquid residue comprising crotonic anhydride, is then purified by fractional distillation under reduced pressure.[8] The excess acetic anhydride and any remaining starting material are distilled off, and the fraction corresponding to crotonic anhydride is collected.

  • The purified product should be stored in a cool, dry place away from moisture.

Workflow for the Synthesis of Crotonic Anhydride

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_products Products R1 Crotonic Acid P1 Combine reactants in flask R1->P1 R2 Acetic Anhydride R2->P1 R3 Hydroquinone (Inhibitor) R3->P1 P2 Heat (<100 °C) under reduced pressure or with azeotropic solvent P1->P2 P3 Continuous removal of acetic acid P2->P3 P4 Cool to room temperature P3->P4 Prod2 Acetic Acid (Byproduct) P3->Prod2 P5 Fractional distillation P4->P5 Prod1 Crotonic Anhydride (Purified) P5->Prod1

Caption: Workflow for the synthesis of crotonic anhydride.

Reactivity and Key Reactions

Crotonic anhydride is a potent acylating agent, readily reacting with nucleophiles such as alcohols and amines to form the corresponding esters and amides.[5]

Esterification

Experimental Protocol: Synthesis of Benzyl (B1604629) Crotonate

Objective: To synthesize benzyl crotonate via the acylation of benzyl alcohol with crotonic anhydride.

Materials:

  • Crotonic anhydride

  • Benzyl alcohol

  • Pyridine (B92270) or another suitable base

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) in diethyl ether.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add crotonic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl crotonate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Amide Formation

Experimental Protocol: Synthesis of N-Benzylcrotonamide

Objective: To synthesize N-benzylcrotonamide from crotonic anhydride and benzylamine (B48309).

Materials:

  • Crotonic anhydride

  • Benzylamine

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve benzylamine (2.0 eq) in dichloromethane in a round-bottom flask and cool in an ice bath.

  • Slowly add a solution of crotonic anhydride (1.0 eq) in dichloromethane to the stirred benzylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid, N-benzylcrotonamide, can be purified by recrystallization.

General Reaction Scheme for Acylation

G cluster_reactants Reactants cluster_products Products CA Crotonic Anhydride Prod Crotonyl Ester or Amide CA->Prod Byprod Crotonic Acid CA->Byprod Nuc Nucleophile (Alcohol or Amine) Nuc->Prod Nuc->Byprod

Caption: General acylation reaction of crotonic anhydride.

Role in Drug Development and Signaling Pathways

While crotonic anhydride itself is primarily a synthetic intermediate, the crotonyl group plays a significant role in biological systems through a post-translational modification known as protein crotonylation. This process, where a crotonyl group is attached to a lysine (B10760008) residue of a protein, is implicated in the regulation of gene expression and various cellular signaling pathways, particularly in the context of cancer.[2][3]

Crotonic acid, which can be derived from crotonic anhydride, is converted in vivo to crotonyl-CoA. This molecule serves as the donor for the crotonylation of histones and other proteins, a reaction catalyzed by "writer" enzymes such as p300/CBP.[2] This modification can be reversed by "eraser" enzymes like certain histone deacetylases (HDACs) and sirtuins (SIRTs).[2] The crotonylated proteins are then recognized by "reader" proteins, which translate this modification into downstream cellular signals.[3] Dysregulation of protein crotonylation has been linked to the progression of various cancers, including hepatocellular carcinoma.[2] For instance, histone crotonylation can activate the Pl3K/Akt signaling pathway, promoting cell proliferation.[2]

Protein Crotonylation Signaling Pathway

G cluster_input Input cluster_metabolism Metabolic Activation cluster_modification Protein Modification Cycle cluster_downstream Downstream Effects CA Crotonic Acid / Anhydride CCoA Crotonyl-CoA CA->CCoA ACSS2 Writer Writer (e.g., p300) CCoA->Writer Histone Histone / Protein Histone->Writer Crotonylated_Histone Crotonylated Histone / Protein Eraser Eraser (e.g., HDACs, SIRTs) Crotonylated_Histone->Eraser Decrotonylation Reader Reader Protein Crotonylated_Histone->Reader Writer->Crotonylated_Histone Crotonylation Eraser->Histone Signaling Signaling Pathway Activation (e.g., Pl3K/Akt) Reader->Signaling Gene Gene Expression Regulation Reader->Gene Cellular Cellular Proliferation Signaling->Cellular

Caption: The role of crotonylation in cellular signaling.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of crotonic anhydride is expected to show signals corresponding to the methyl protons and the vinyl protons. The methyl protons will appear as a doublet due to coupling with the adjacent vinyl proton. The two vinyl protons will appear as multiplets, likely a doublet of quartets for the proton adjacent to the methyl group and a doublet for the proton adjacent to the carbonyl group, with a characteristic coupling constant for the trans configuration.

Table 2: Predicted ¹H NMR Chemical Shifts for Crotonic Anhydride

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
-CH₃~1.9Doublet~7 Hz
=CH-CH₃~7.0Doublet of Quartets~15 Hz, ~7 Hz
=CH-C=O~6.0Doublet~15 Hz
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the methyl carbon, the two vinyl carbons, and the carbonyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for Crotonic Anhydride

CarbonChemical Shift (ppm)
-CH₃~18
=CH-CH₃~145
=CH-C=O~125
C=O~162
Infrared (IR) Spectroscopy

The IR spectrum of crotonic anhydride is characterized by the strong dual carbonyl stretching bands, which is a hallmark of anhydrides. The C=C double bond stretch and C-O stretches will also be present.[9]

Table 4: Key IR Absorption Bands for Crotonic Anhydride

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (asymmetric stretch)~1820-1800Strong
C=O (symmetric stretch)~1760-1740Strong
C=C (alkene)~1650Medium
C-O (anhydride)~1100-1000Strong
Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) for crotonic anhydride would be observed at m/z = 154. Common fragmentation patterns for anhydrides involve the cleavage of the C-O-C bond and the loss of a crotonyl radical or crotonic acid.[10]

Table 5: Expected Fragments in the Mass Spectrum of Crotonic Anhydride

m/zFragment
154[C₈H₁₀O₃]⁺ (Molecular Ion)
85[CH₃CH=CHCO]⁺ (Crotonyl cation)
69[CH₃CH=CH]⁺
43[CH₃CO]⁺

Safety and Handling

Crotonic anhydride is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Crotonic anhydride is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and advanced materials. Its reactivity as an acylating agent allows for the straightforward synthesis of a variety of crotonyl derivatives. Furthermore, the emerging understanding of protein crotonylation as a key regulatory mechanism in cellular signaling opens new avenues for research and drug development, where crotonic anhydride and its derivatives may play a crucial role. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in a research and development setting.

References

An In-depth Technical Guide to the Molecular Structure of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of crotonic anhydride (B1165640). The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile chemical intermediate.

Molecular Structure and Identification

Crotonic anhydride, systematically named but-2-enoyl but-2-enoate, is the acid anhydride of crotonic acid.[1] It is characterized by the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[2] The molecule exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being predominant in commercially available samples.

IdentifierValue
IUPAC Name [(E)-but-2-enoyl] (E)-but-2-enoate[2]
Synonyms 2-Butenoic anhydride, Crotonic acid anhydride[2]
Chemical Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
CAS Number 623-68-7 (mixture of isomers)[3]
78957-07-0 (trans isomer)
SMILES String C/C=C/C(=O)OC(=O)/C=C/C (trans isomer)

The structural formula of trans-crotonic anhydride is depicted below:

Physicochemical Properties

Crotonic anhydride is typically a colorless to pale yellow liquid with a sharp, acrid odor.[4] The presence of both cis and trans isomers can lead to variations in reported physical properties, particularly the melting point. The mixture of isomers is a liquid at room temperature, while the pure trans isomer may have a higher melting point.

PropertyValue
Appearance Colorless to pale yellow liquid[4]
Melting Point -20 °C (mixture of isomers)
Boiling Point 248-250 °C[3]
Density 1.04 g/mL at 25 °C[3]
Refractive Index 1.473 (20 °C)[3]

Synthesis of Crotonic Anhydride

Crotonic anhydride is commonly synthesized by the dehydration of crotonic acid. A prevalent method involves the reaction of crotonic acid with acetic anhydride.[5]

Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on established methods for the synthesis of acid anhydrides.[5][6]

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Inert solvent for azeotropic removal of acetic acid (e.g., heptane (B126788) or toluene) (optional)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine crotonic acid and a slight excess of acetic anhydride.

  • Add a catalytic amount of a polymerization inhibitor, such as hydroquinone.

  • Heat the mixture gently. The reaction can be carried out under reduced pressure to facilitate the removal of the acetic acid byproduct at a lower temperature (below 100 °C).[5]

  • Alternatively, an inert solvent that forms an azeotrope with acetic acid can be added to aid in its removal by distillation.[5]

  • Continuously remove the acetic acid as it is formed to drive the equilibrium towards the product.

  • Once the reaction is complete (as indicated by the cessation of acetic acid distillation), the remaining mixture is purified by fractional distillation under reduced pressure to yield pure crotonic anhydride.

Synthesis_of_Crotonic_Anhydride Crotonic_Acid Crotonic Acid Reactants Crotonic_Acid->Reactants Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reactants Reaction Dehydration (Heat, optional vacuum) Reactants->Reaction Products Reaction->Products Crotonic_Anhydride Crotonic Anhydride Products->Crotonic_Anhydride Acetic_Acid Acetic Acid (byproduct) Products->Acetic_Acid

Fig. 1: Synthesis of Crotonic Anhydride.

Spectroscopic Characterization

The structure of crotonic anhydride can be confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of crotonic anhydride exhibits characteristic absorption bands that are indicative of its functional groups. A key feature is the presence of two strong carbonyl (C=O) stretching bands, which is typical for acid anhydrides due to symmetric and asymmetric stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~1820 & ~1760StrongC=O stretching (anhydride)
~1650MediumC=C stretching (alkene)
~970StrongC-H out-of-plane bend (trans alkene)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of trans-crotonic anhydride shows distinct signals for the different protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.9Doublet6H-CH₃
~5.9Doublet of Quartets2H=CH-C=O
~7.1Doublet of Quartets2H-CH=
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~18-CH₃
~125=CH-C=O
~150-CH=
~160C=O

Reactivity and Applications

Crotonic anhydride is a reactive molecule primarily used as an intermediate in organic synthesis.[4] Its anhydride functionality makes it an effective acylating agent, similar to acyl chlorides but often with milder reaction conditions. It is used in the production of various esters, amides, and other derivatives which are important in the pharmaceutical and polymer industries.[4]

The general mechanism for acylation using crotonic anhydride involves the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a crotonate leaving group.

Acylation_Mechanism Crotonic_Anhydride Crotonic Anhydride Reactants Crotonic_Anhydride->Reactants Nucleophile Nucleophile (Nu-H) Nucleophile->Reactants Attack Nucleophilic Attack Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate Intermediate->Collapse Products Collapse->Products Acylated_Product Acylated Product (R-Nu) Products->Acylated_Product Crotonic_Acid Crotonic Acid Products->Crotonic_Acid

Fig. 2: General Acylation Reaction.

Safety Information

Crotonic anhydride is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic to aquatic life. Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of crotonic anhydride's molecular structure and properties. For further in-depth analysis and specific applications, consulting peer-reviewed literature is recommended.

References

Synthesis of Crotonic Anhydride from Crotonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing crotonic anhydride (B1165640) from crotonic acid. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Crotonic anhydride is a valuable reagent in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and polymers. Its synthesis from the readily available crotonic acid is a critical process for these applications. This document outlines the most common and effective methods for this conversion, focusing on practical laboratory-scale preparations.

Core Synthesis Methodologies

The synthesis of crotonic anhydride from crotonic acid is primarily achieved through dehydration reactions. The most prevalent methods involve the use of a dehydrating agent, typically acetic anhydride, or a two-step process via an acyl chloride intermediate.

Method 1: Dehydration using Acetic Anhydride

This is a widely used method that relies on the reaction of crotonic acid with acetic anhydride. The equilibrium is driven towards the product by removing the acetic acid byproduct as it is formed. Two common techniques are employed for this purpose:

  • Heating under Reduced Pressure: By lowering the pressure, the boiling point of acetic acid is reduced, allowing for its selective removal from the reaction mixture at a lower temperature, thus favoring the formation of crotonic anhydride.[1]

  • Azeotropic Distillation: An inert organic solvent that forms a low-boiling azeotrope with acetic acid is added to the reaction mixture. This allows for the continuous removal of acetic acid as the azeotrope, shifting the equilibrium towards the desired product.[2]

A polymerization inhibitor, such as hydroquinone (B1673460), is often added to prevent the polymerization of the unsaturated crotonic acid and anhydride at elevated temperatures.[1]

Method 2: Synthesis via Crotonyl Chloride Intermediate

This method involves a two-step process:

  • Formation of Crotonyl Chloride: Crotonic acid is first converted to its more reactive acid chloride derivative, crotonyl chloride. This is typically achieved by reacting crotonic acid with a chlorinating agent like thionyl chloride (SOCl₂).[3]

  • Reaction of Crotonyl Chloride with a Crotonate Salt: The resulting crotonyl chloride is then reacted with a salt of crotonic acid, such as sodium crotonate, to yield crotonic anhydride.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

MethodDehydrating/Activating AgentKey Reaction ConditionsTypical Yield (%)Purity (%)Reference
Heating under Reduced Pressure Acetic AnhydrideHeating below 100°C at reduced pressure (e.g., 100 mm Hg) in the presence of a polymerization inhibitor.70-80>95Based on patent descriptions[1]
Azeotropic Distillation Acetic AnhydrideRefluxing with an azeotropic agent (e.g., toluene (B28343), heptane) and a polymerization inhibitor.75-85>97Based on patent descriptions[2]
Via Crotonyl Chloride Intermediate Thionyl ChlorideTwo-step process: 1. Reaction with SOCl₂. 2. Reaction of the formed crotonyl chloride with sodium crotonate.65-75>97General method for acid anhydrides

Experimental Protocols

Protocol 1: Synthesis of Crotonic Anhydride using Acetic Anhydride and Reduced Pressure

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Hydroquinone (polymerization inhibitor)

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine crotonic acid (1.0 mol) and acetic anhydride (1.2 mol).

  • Add a catalytic amount of hydroquinone (e.g., 0.1 g).

  • Heat the mixture gently with stirring under reduced pressure (approximately 100 mm Hg).

  • Continuously distill off the acetic acid that is formed. The temperature of the distillation head should be monitored to ensure selective removal of acetic acid.

  • Once the theoretical amount of acetic acid has been collected, the reaction is considered complete.

  • The remaining crude crotonic anhydride is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Crotonic Anhydride using Acetic Anhydride and Azeotropic Distillation

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Toluene (or another suitable azeotropic agent)

  • Hydroquinone

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charge the flask with crotonic acid (1.0 mol), acetic anhydride (1.2 mol), and toluene (a sufficient volume to allow for efficient reflux and azeotropic removal).

  • Add a small amount of hydroquinone.

  • Heat the mixture to reflux with vigorous stirring. The toluene-acetic acid azeotrope will begin to collect in the Dean-Stark trap.

  • Continuously remove the lower acetic acid layer from the trap, returning the upper toluene layer to the reaction flask.

  • Continue the reaction until no more acetic acid is collected.

  • After cooling, the toluene and any remaining acetic anhydride are removed by distillation.

  • The resulting crotonic anhydride is purified by vacuum distillation.

Protocol 3: Synthesis of Crotonic Anhydride via Crotonyl Chloride

Step 1: Synthesis of Crotonyl Chloride

Materials:

  • Crotonic acid

  • Thionyl chloride (SOCl₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, place crotonic acid (1.0 mol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (1.2 mol) to the flask. The reaction is exothermic and will produce HCl and SO₂ gas.

  • Once the addition is complete, gently heat the mixture to reflux and maintain for 1-2 hours, or until the gas evolution ceases.

  • After cooling, the excess thionyl chloride is removed by distillation at atmospheric pressure.

  • The crude crotonyl chloride is then purified by fractional distillation.

Step 2: Synthesis of Crotonic Anhydride

Materials:

  • Crotonyl chloride

  • Sodium crotonate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Suspend sodium crotonate (1.0 mol) in an inert solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask with a magnetic stirrer.

  • Slowly add the purified crotonyl chloride (1.0 mol) from the dropping funnel to the suspension with stirring.

  • The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

  • The solid sodium chloride byproduct is removed by filtration.

  • The solvent is removed from the filtrate by evaporation under reduced pressure.

  • The resulting crude crotonic anhydride is purified by vacuum distillation.

Visualizations

Logical Workflow for Crotonic Anhydride Synthesis

SynthesisWorkflow cluster_start Starting Material cluster_method1 Method 1: Dehydration cluster_method2 Method 2: Via Acyl Chloride cluster_end Final Product CrotonicAcid Crotonic Acid AceticAnhydride Acetic Anhydride CrotonicAcid->AceticAnhydride Reacts with ThionylChloride Thionyl Chloride CrotonicAcid->ThionylChloride Reacts with ReducedPressure Heating under Reduced Pressure AceticAnhydride->ReducedPressure AzeotropicDistillation Azeotropic Distillation AceticAnhydride->AzeotropicDistillation CrotonicAnhydride Crotonic Anhydride ReducedPressure->CrotonicAnhydride AzeotropicDistillation->CrotonicAnhydride CrotonylChloride Crotonyl Chloride ThionylChloride->CrotonylChloride Forms SodiumCrotonate Sodium Crotonate CrotonylChloride->SodiumCrotonate Reacts with SodiumCrotonate->CrotonicAnhydride

Caption: Logical workflow for the synthesis of crotonic anhydride.

Signaling Pathway of Crotonic Anhydride Formation from Crotonic Acid and Acetic Anhydride

ReactionMechanism CA Crotonic Acid (R-COOH) Int1 Mixed Anhydride Intermediate CA->Int1 Nucleophilic attack on a carbonyl of Ac₂O CAnh Crotonic Anhydride ((RCO)₂O) CA->CAnh AA Acetic Anhydride (Ac₂O) AA->Int1 AcOH Acetic Acid (AcOH) Int1->AcOH Elimination of Acetic Acid Int1->CAnh Nucleophilic attack by another Crotonic Acid molecule

Caption: Reaction mechanism for crotonic anhydride synthesis.

References

Crotonic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of crotonic anhydride (B1165640), a versatile reagent in organic synthesis. The document details its chemical identity according to IUPAC nomenclature, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and primary applications. Furthermore, this guide explores its role as a key intermediate in various industrial processes, including the synthesis of pharmaceutical agents. Reaction mechanisms and logical workflows are illustrated to provide a comprehensive understanding of its utility for professionals in research and development.

Chemical Identity and Nomenclature

Crotonic anhydride is the common name for the organic compound systematically named [(E)-but-2-enoyl] (E)-but-2-enoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is the acid anhydride of crotonic acid.

Table 1: Chemical Identifiers for Crotonic Anhydride

IdentifierValue
IUPAC Name [(E)-but-2-enoyl] (E)-but-2-enoate[1]
Synonyms 2-Butenoic anhydride, Crotonic acid anhydride[1]
CAS Number 623-68-7
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol
InChI Key VJDDQSBNUHLBTD-GGWOSOGESA-N
Canonical SMILES CC=CC(=O)OC(=O)C=CC

Physicochemical Properties

Crotonic anhydride is a colorless to pale yellow liquid with a sharp, pungent odor. It is a versatile chemical intermediate used in the agricultural, pharmaceutical, and flavor and fragrance industries.[2]

Table 2: Physical and Chemical Properties of Crotonic Anhydride

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Boiling Point 250 °C
Melting Point -20 °C
Density 1.04 g/cm³ at 20 °C
Vapor Pressure 1 hPa at 25 °C
Flash Point 113 °C
Autoignition Temp. 290 °C
Solubility Reacts with water, soluble in many organic solvents.

Synthesis of Crotonic Anhydride

Crotonic anhydride is typically synthesized via the dehydration of crotonic acid. A common laboratory and industrial method involves the reaction of crotonic acid with acetic anhydride.

Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on the general method of dehydrating a carboxylic acid using another acid anhydride.[3][4]

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Polymerization inhibitor (e.g., hydroquinone)[3]

  • Inert organic solvent for azeotropic removal of acetic acid (e.g., heptane)[3]

  • Round-bottom flask

  • Distillation apparatus with a condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and distillation apparatus, combine crotonic acid and a slight excess of acetic anhydride.

  • Add a catalytic amount of a polymerization inhibitor, such as hydroquinone.[3]

  • Add an inert solvent like heptane (B126788) to facilitate the removal of the acetic acid byproduct via azeotropic distillation.[3]

  • Heat the mixture to a temperature below 100°C. The reaction can be conducted under reduced pressure to lower the boiling point of the acetic acid formed.[3]

  • Continuously remove the acetic acid-heptane azeotrope by distillation as the reaction proceeds.[3]

  • Once the theoretical amount of acetic acid has been removed, cool the reaction mixture.

  • The remaining liquid, which is crude crotonic anhydride, can be purified by fractional distillation under reduced pressure.

Key Reactions and Applications

Crotonic anhydride is a valuable reagent primarily utilized for its ability to acylate nucleophiles and as a monomer in polymerization reactions.

Esterification Reactions

As a reactive anhydride, it is an effective acylating agent for alcohols, leading to the formation of crotonate esters.

This protocol is a representative example of an esterification reaction using crotonic anhydride.

Materials:

  • Crotonic anhydride

  • Benzyl (B1604629) alcohol

  • Pyridine (B92270) (as a catalyst and acid scavenger)

  • Anhydrous diethyl ether (as a solvent)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzyl alcohol in anhydrous diethyl ether.

  • Add an equimolar amount of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add crotonic anhydride (1.0 to 1.1 equivalents) with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted crotonic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl crotonate.

  • Purify the product by vacuum distillation or column chromatography.

Polymerization Reactions

Crotonic anhydride can be used as a precursor in the synthesis of polymers. While less reactive than other monomers, it can undergo polymerization, often initiated by free radicals.

This protocol outlines a general procedure for the free-radical polymerization of crotonic anhydride.

Materials:

  • Crotonic anhydride (monomer)

  • A free-radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (nitrogen or argon)

  • Heating source with temperature control

  • Precipitating solvent (e.g., methanol (B129727) or hexane)

Procedure:

  • Purify the crotonic anhydride monomer by vacuum distillation to remove any inhibitors.

  • In a Schlenk flask under an inert atmosphere, dissolve the purified crotonic anhydride in the anhydrous, deoxygenated solvent.

  • Add a small amount of the free-radical initiator.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C, depending on the initiator).

  • Maintain the reaction at this temperature for several hours. The progress can be monitored by observing the increase in viscosity of the solution.

  • Terminate the polymerization by cooling the reaction mixture.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent such as methanol or hexane.

  • Collect the precipitated polymer by filtration, wash with the precipitating solvent, and dry under vacuum.

Role in Drug Development

Crotonic anhydride and its derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds.[5][] It is a key building block for active pharmaceutical ingredients (APIs) and advanced intermediates.[5] For instance, it is used as a raw material for antibacterial drugs and sulfonamides.[7] It has also been utilized in the preparation of optically active pyrrolidines, which are intermediates for kainic acid, a compound used as an antiworming agent and in neuroscience research.[2]

The following diagram illustrates a logical workflow for the utilization of crotonic anhydride in the early stages of drug discovery and development.

drug_development_workflow start Crotonic Anhydride (Starting Material) esterification Esterification with Functionalized Alcohol start->esterification amidation Amidation with Functionalized Amine start->amidation polymerization Polymerization for Drug Delivery Systems start->polymerization crotonate_esters Crotonate Ester Library esterification->crotonate_esters crotonamides Crotonamide Library amidation->crotonamides polymers Bio-functional Polymers polymerization->polymers screening High-Throughput Screening crotonate_esters->screening crotonamides->screening polymers->screening (e.g., for biocompatibility) lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization preclinical Preclinical Development optimization->preclinical

References

An In-depth Technical Guide to the Physical Properties of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) [(CH₃CH=CHCO)₂O], a member of the acid anhydride family, serves as a versatile reagent and intermediate in organic synthesis. Its utility in the production of polymers, pharmaceuticals, and fine chemicals necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of crotonic anhydride, detailed experimental protocols for their determination, and visualizations of relevant chemical processes to support laboratory and development work.

Core Physical Properties

The physical properties of crotonic anhydride are summarized in the table below. These values are essential for safe handling, reaction setup, and purification processes. It is important to note that crotonic anhydride is a corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [1][2][3]
Appearance Colorless to light orange/yellow clear liquid[4][5]
Odor Sharp, acrid[6]
Density 1.04 g/mL at 25 °C[3][4][5][7]
1.04 g/cm³ at 20 °C[8]
Boiling Point 248 °C (lit.)[3][4][5][7]
250 °C[8]
Melting Point -20 °C[4][5][8][9][10]
72 °C[6]
Refractive Index (n20/D) 1.473 (lit.)[3][4][5][7]
Vapor Pressure 1 hPa at 25 °C[4][5][8]
Flash Point 113 °C (235.4 °F)[8]
231 °F[4][5][9][10]
Autoignition Temperature 290 °C[5][8]

Note on Melting Point Discrepancy: There is a significant discrepancy in the reported melting points for crotonic anhydride. Several sources report a melting point of approximately -20 °C, which is consistent with its liquid state at room temperature.[4][5][8][9][10] However, one source reports a melting point of 72 °C.[6] This higher value may correspond to a different isomer or a related compound. For practical purposes, the lower value should be considered more representative of the commonly available mixture of isomers.

Solubility Profile

Crotonic anhydride exhibits solubility in a range of common organic solvents. While precise quantitative data is not widely available, its qualitative solubility is summarized below.

SolventSolubilitySource(s)
Diethyl EtherSoluble[4][5][9][10][11]
Common Organic SolventsModerately Soluble[6]

For drug development and synthesis, determining the precise solubility in various solvent systems is often necessary. A detailed experimental protocol for this determination is provided in Section 5.5.

Experimental Workflows and Chemical Reactions

Understanding the experimental workflow for characterizing crotonic anhydride and its key reactions is crucial for its effective use.

Experimental_Workflow Experimental Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_properties Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Crotonic Anhydride Purification Purification (e.g., Distillation) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Solubility Solubility Assessment Purification->Solubility DataCompilation Data Compilation & Comparison MeltingPoint->DataCompilation BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Workflow for the synthesis, purification, and physical characterization of crotonic anhydride.

Synthesis of Crotonic Anhydride

Crotonic anhydride is commonly synthesized by the dehydration of crotonic acid, often using acetic anhydride.[12][13]

Synthesis_of_Crotonic_Anhydride Synthesis of Crotonic Anhydride Reactant1 2x Crotonic Acid (CH₃CH=CHCOOH) Product1 Crotonic Anhydride ((CH₃CH=CHCO)₂O) Reactant1->Product1 Dehydration Product2 2x Acetic Acid (CH₃COOH) Reactant2 Acetic Anhydride ((CH₃CO)₂O) Reactant2->Product1

Caption: Synthesis of crotonic anhydride from crotonic acid and acetic anhydride.

Hydrolysis of Crotonic Anhydride

Like other acid anhydrides, crotonic anhydride readily undergoes hydrolysis in the presence of water to yield two equivalents of crotonic acid. This reaction is important to consider for storage and handling, as exposure to moisture will lead to degradation of the material.[14]

Hydrolysis_of_Crotonic_Anhydride Hydrolysis of Crotonic Anhydride Reactant1 Crotonic Anhydride ((CH₃CH=CHCO)₂O) Product 2x Crotonic Acid (CH₃CH=CHCOOH) Reactant1->Product Hydrolysis Reactant2 Water (H₂O) Reactant2->Product

Caption: Hydrolysis of crotonic anhydride to form crotonic acid.

Detailed Experimental Protocols

The following protocols are adapted from standard laboratory procedures and ASTM guidelines for the determination of the physical properties of crotonic anhydride.

Determination of Melting Point (Capillary Method)

This protocol is adapted from ASTM E324.[9][12][15]

Objective: To determine the melting range of crotonic anhydride.

Materials:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Crotonic anhydride sample

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the crotonic anhydride sample is dry. If necessary, dry over a suitable desiccant.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Use a spatula to crush the sample into a fine powder.

  • Introduce the powdered sample into the open end of a capillary tube to a depth of 2-4 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the initial melting point).

  • Record the temperature at which the entire sample has melted (the final melting point).

  • The melting range is the difference between the final and initial melting points.

  • Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Boiling Point (Distillation Method)

This protocol is based on standard laboratory distillation procedures.[16][17]

Objective: To determine the boiling point of crotonic anhydride at atmospheric pressure.

Materials:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

  • Crotonic anhydride sample

Procedure:

  • Add a measured volume of crotonic anhydride (e.g., 25 mL) to the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (1-2 drops per second). This is the boiling point.

  • Record the atmospheric pressure at the time of the measurement.

Determination of Density (Pycnometer Method)

This protocol is adapted from ASTM D1475.[18]

Objective: To determine the density of crotonic anhydride.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Crotonic anhydride sample

  • Acetone (B3395972) for cleaning

Procedure:

  • Clean the pycnometer thoroughly with acetone and dry it completely.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches the desired temperature (e.g., 25 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with the crotonic anhydride sample and bring it to the same constant temperature as the water.

  • Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

  • Calculate the density of crotonic anhydride using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

This protocol is based on ASTM D1218.[6][19][20][21]

Objective: To measure the refractive index of crotonic anhydride.

Materials:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Crotonic anhydride sample

  • Ethanol (B145695) or acetone for cleaning

  • Lens paper

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting the temperature to 20 °C.

  • Clean the prism surfaces of the refractometer with a soft tissue or lens paper moistened with ethanol or acetone.

  • Using a dropper, apply a few drops of the crotonic anhydride sample onto the lower prism.

  • Close the prisms and allow the sample to spread evenly and reach thermal equilibrium (a few minutes).

  • Adjust the light source and the eyepiece to get a clear view of the scale.

  • Rotate the adjustment knob until the boundary line between the light and dark fields is centered on the crosshairs.

  • If a colored fringe is observed, adjust the chromaticity screw until the boundary line is sharp and colorless.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Solubility

This protocol provides a general method for determining the solubility of crotonic anhydride in various solvents.[22][23][24][25][26]

Objective: To determine the solubility of crotonic anhydride in a given solvent at a specific temperature.

Materials:

  • Vials or test tubes with caps

  • Graduated cylinders or pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Filtration apparatus (syringe filter or similar)

  • Solvents to be tested (e.g., methanol, ethanol, acetone, toluene, chloroform, DMSO)

  • Crotonic anhydride

Procedure:

  • Add a known volume of the chosen solvent (e.g., 10 mL) to a vial containing a magnetic stir bar.

  • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Weigh a known amount of crotonic anhydride and add a small, accurately weighed portion to the solvent.

  • Stir the mixture until the solid is completely dissolved.

  • Continue adding small, accurately weighed portions of crotonic anhydride, allowing the solution to become saturated. Saturation is reached when a small amount of undissolved solid remains after prolonged stirring.

  • Once saturation is achieved, allow the mixture to equilibrate for at least one hour with continuous stirring.

  • After equilibration, stop stirring and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid using a pre-weighed syringe and filter it to remove any undissolved solid.

  • Weigh the syringe with the filtered solution.

  • Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solute.

  • Calculate the solubility in g/100 mL or other appropriate units.

References

Navigating the Dissolution Landscape: A Technical Guide to Crotonic Anhydride Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspect of crotonic anhydride's solubility in organic solvents. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the success of synthetic pathways in pharmaceutical and chemical research. While precise quantitative solubility data is sparse in publicly available literature, this guide synthesizes qualitative information, reactivity profiles, and general principles to provide a robust framework for working with this versatile reagent.

Qualitative Solubility Profile

Crotonic anhydride (B1165640) exhibits moderate solubility in a range of common organic solvents. Its solubility is largely dictated by the principle of "like dissolves like," with good solubility observed in non-polar and moderately polar aprotic solvents. However, in protic solvents, particularly alcohols, the concept of solubility is intertwined with chemical reactivity.

The following table summarizes the qualitative solubility of crotonic anhydride in various organic solvents, compiled from technical data sheets and chemical literature.

Solvent ClassSolventQualitative SolubilityRemarks
Aprotic Solvents
EthersDiethyl EtherSolubleOften used as a reaction solvent.
Aromatic HydrocarbonsToluene, Benzene, XyleneSolubleUsed as diluents in the synthesis of crotonic anhydride, indicating good solubility.[1]
Chlorinated SolventsDichloromethane, ChloroformExpected to be solubleGeneral solubility for similar organic compounds.
KetonesAcetoneExpected to be solubleGeneral solubility for similar organic compounds.
EstersEthyl AcetateExpected to be solubleGeneral solubility for similar organic compounds.
Protic Solvents
AlcoholsMethanol (B129727), Ethanol (B145695)Reactive Reacts to form the corresponding crotonate ester and crotonic acid.[2][3] The rate of reaction influences its apparent "solubility."

The Critical Role of Reactivity in Protic Solvents

A key consideration when discussing the solubility of crotonic anhydride in solvents like methanol or ethanol is its high reactivity. As an acid anhydride, it readily undergoes nucleophilic acyl substitution with alcohols in a process known as alcoholysis.[2] This reaction results in the formation of a crotonate ester and crotonic acid, effectively consuming the crotonic anhydride.

Therefore, in protic solvents, one is not observing a simple physical dissolution but rather a reactive dissolution. The rate of this reaction is a critical factor. While the anhydride may initially appear to dissolve, it is simultaneously being converted into new chemical entities. This has significant implications for any process where the intact anhydride is required in solution for a prolonged period.

The following diagram illustrates the signaling pathway for the reaction of crotonic anhydride with an alcohol (ROH).

G Reaction Pathway of Crotonic Anhydride with Alcohols cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Crotonic Anhydride Crotonic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Crotonic Anhydride->Tetrahedral Intermediate Nucleophilic Attack Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->Tetrahedral Intermediate Crotonate Ester Crotonate Ester Tetrahedral Intermediate->Crotonate Ester Collapse & Leaving Group Departure Crotonic Acid Crotonic Acid Tetrahedral Intermediate->Crotonic Acid

Reaction of crotonic anhydride with an alcohol.

Experimental Protocol for Solubility Determination of a Reactive Compound

Due to the reactive nature of crotonic anhydride, particularly in protic solvents, a standard solubility determination method needs to be adapted to account for potential degradation or reaction. The following protocol outlines a general approach based on the "shake-flask" method, suitable for determining the solubility of reactive compounds.

Objective: To determine the apparent solubility of crotonic anhydride in a given organic solvent at a specified temperature, while monitoring for reactivity.

Materials:

  • Crotonic Anhydride (high purity)

  • Solvent of interest (anhydrous grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with PTFE-lined caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of crotonic anhydride in the chosen solvent at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of crotonic anhydride to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time to allow the system to reach equilibrium. For a reactive compound, it is crucial to perform a time-course study (e.g., sampling at 1, 2, 4, 8, and 24 hours) to determine the optimal equilibration time before significant degradation occurs.

  • Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample, along with the standard solutions, using HPLC. The HPLC method should be capable of separating crotonic anhydride from any potential reaction or degradation products.

  • Calculation: Use the calibration curve to determine the concentration of crotonic anhydride in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the apparent solubility.

The following diagram illustrates the experimental workflow for determining the solubility of a reactive compound.

G Experimental Workflow for Solubility Determination of a Reactive Compound Start Start Prepare Standards Prepare Standards Start->Prepare Standards Add Excess Solute to Solvent Add Excess Solute to Solvent Start->Add Excess Solute to Solvent HPLC Analysis HPLC Analysis Prepare Standards->HPLC Analysis Equilibrate at Constant Temp Equilibrate at Constant Temp Add Excess Solute to Solvent->Equilibrate at Constant Temp Filter Supernatant Filter Supernatant Equilibrate at Constant Temp->Filter Supernatant Dilute Sample Dilute Sample Filter Supernatant->Dilute Sample Dilute Sample->HPLC Analysis Calculate Solubility Calculate Solubility HPLC Analysis->Calculate Solubility End End Calculate Solubility->End

Workflow for solubility determination.

Conclusion

References

A Technical Guide to the Spectroscopic Analysis of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for crotonic anhydride (B1165640), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For crotonic anhydride, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of crotonic anhydride is characterized by signals in the olefinic and aliphatic regions, consistent with its unsaturated structure.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
=CH-CO7.11Doublet of Quartets15.5, 6.9
=CH-CH₃5.87Doublet of Quartets15.5, 1.7
CH₃1.91Doublet of Doublets6.9, 1.7

Note: Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of crotonic anhydride.

Carbon Assignment Chemical Shift (δ) ppm
C=O162.5
=CH-CO147.2
=CH-CH₃122.8
CH₃18.4

Note: Data acquired in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of crotonic anhydride.

1.3.1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of crotonic anhydride.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Acquisition Time: 4.0 seconds

    • Relaxation Delay: 2.0 seconds

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 1024

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2.0 seconds

    • Spectral Width: 240 ppm

1.3.3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of crotonic anhydride shows characteristic absorptions for an α,β-unsaturated anhydride.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~1780StrongAsymmetric C=O Stretch
~1725StrongSymmetric C=O Stretch
~1655MediumC=C Stretch
~1250StrongC-O-C Stretch
~970Strong=C-H Bend (trans)
Experimental Protocol for FTIR Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of liquid crotonic anhydride using an Attenuated Total Reflectance (ATR) accessory.

2.2.1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

  • Place a single drop of neat crotonic anhydride directly onto the center of the ATR crystal.

2.2.2. Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Data Format: Transmittance or Absorbance

2.2.3. Data Collection and Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data

The mass spectrum of crotonic anhydride is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the anhydride and the unsaturated alkyl chain.

m/z Relative Intensity (%) Proposed Fragment Ion
1545[M]⁺ (Molecular Ion)
8510[CH₃CH=CHCO-O]⁺
69100[CH₃CH=CHCO]⁺ (Acylium ion)
4140[C₃H₅]⁺
Experimental Protocol for GC-MS

The following protocol outlines a general procedure for the analysis of crotonic anhydride using Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Sample Preparation:

  • Prepare a dilute solution of crotonic anhydride (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

3.2.2. Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Injection Port Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3.2.3. Data Analysis:

  • The total ion chromatogram (TIC) will show the retention time of crotonic anhydride.

  • The mass spectrum corresponding to the GC peak of crotonic anhydride is analyzed to identify the molecular ion and major fragment ions.

  • The fragmentation pattern is compared with known fragmentation mechanisms for anhydrides to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like crotonic anhydride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Crotonic Anhydride Sample NMR_acq NMR Spectrometer Sample->NMR_acq Analysis FTIR_acq FTIR Spectrometer Sample->FTIR_acq Analysis GCMS_acq GC-MS System Sample->GCMS_acq Analysis NMR_proc Fourier Transform Phase Correction Integration NMR_acq->NMR_proc FTIR_proc Background Subtraction Peak Picking FTIR_acq->FTIR_proc GCMS_proc Chromatogram Integration Mass Spectrum Analysis Fragmentation Pattern GCMS_acq->GCMS_proc Structure Final Structure Confirmation NMR_proc->Structure Combined Data FTIR_proc->Structure Combined Data GCMS_proc->Structure Combined Data

Caption: Workflow for Spectroscopic Analysis of Crotonic Anhydride.

Crotonic Anhydride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for crotonic anhydride (B1165640). Understanding these parameters is critical for ensuring its integrity and performance in research, development, and manufacturing applications, particularly within the pharmaceutical and polymer industries. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for assessing its degradation.

Physicochemical Properties

A foundational understanding of crotonic anhydride's physicochemical properties is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 248 °C (lit.)[1]
Melting Point -20 °C[1]
Density 1.04 g/mL at 25 °C (lit.)[1]
Vapor Pressure 1 hPa at 25 °C[1]
Flash Point 113 °C (235.4 °F)
Autoignition Temperature 290 °C[1]
Solubility Soluble in Ether[1]

Stability Profile

Crotonic anhydride is a reactive molecule susceptible to degradation under various conditions. Its stability is primarily influenced by moisture, temperature, light, and pH.

Hydrolytic Stability

Moisture is a critical factor affecting the stability of crotonic anhydride. It readily undergoes hydrolysis to form crotonic acid. This reaction is irreversible and leads to a loss of the anhydride's reactivity and purity.[2] The presence of acidic or basic conditions can catalyze this hydrolysis.

Primary Degradation Product: Crotonic Acid

Crotonic_Anhydride Crotonic Anhydride Intermediate Tetrahedral Intermediate Crotonic_Anhydride->Intermediate Nucleophilic attack by water Water H₂O Crotonic_Acid1 Crotonic Acid Intermediate->Crotonic_Acid1 Collapse of intermediate Crotonic_Acid2 Crotonic Acid Intermediate->Crotonic_Acid2 Proton transfer cluster_storage Optimal Storage of Crotonic Anhydride cluster_handling Handling Precautions Store_Below_30C Store Below +30°C Avoid_Moisture Avoid Moisture/Water Inert_Atmosphere Inert, Dry Atmosphere (Nitrogen or Argon) Inert_Atmosphere->Avoid_Moisture Tightly_Sealed Tightly Sealed Glass Container Tightly_Sealed->Avoid_Moisture Avoid_Incompatibles Avoid Incompatible Substances Tightly_Sealed->Avoid_Incompatibles Protect_From_Light Protect From Light Good_Ventilation Use in a Well-Ventilated Area Crotonic_Anhydride Crotonic Anhydride Product Acylated Product Crotonic_Anhydride->Product Nucleophilic Acyl Substitution Byproduct Crotonic Acid Crotonic_Anhydride->Byproduct Nucleophile Nucleophile (Nu-H)

References

Crotonic anhydride mechanism of formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Crotonic Anhydride (B1165640) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of crotonic anhydride, a key intermediate in various organic syntheses. The document details the prevalent synthetic routes, reaction kinetics, and process parameters, presenting quantitative data in structured tables and illustrating reaction pathways and experimental workflows with detailed diagrams.

The synthesis of crotonic anhydride is primarily achieved through two effective methods, both of which are based on fundamental principles of nucleophilic acyl substitution.

Anhydride Interchange with Acetic Anhydride

The most common and industrially significant method for producing crotonic anhydride is the reaction of crotonic acid with acetic anhydride.[1] This is an equilibrium-driven process where acetic anhydride acts as both a reactant and a dehydrating agent.

The overall reaction is as follows:

2 CH₃CH=CHCOOH + (CH₃CO)₂O ⇌ (CH₃CH=CHCO)₂O + 2 CH₃COOH

To achieve high yields, the equilibrium must be shifted toward the products by continuously removing the acetic acid byproduct as it is formed.[1] This is typically accomplished through distillation, either under reduced pressure or via azeotropic distillation with an inert solvent.[1][2]

The reaction proceeds via a mixed-anhydride intermediate. The mechanism involves the nucleophilic attack of the carbonyl oxygen of crotonic acid on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) molecule. A second crotonic acid molecule (or crotonate) then attacks the crotonyl carbonyl of the mixed anhydride, leading to the formation of crotonic anhydride and another molecule of acetic acid.

Mechanism_1_Anhydride_Interchange cluster_mols r1 Crotonic Acid i1 Mixed Crotonic-Acetic Anhydride r1->i1 p1 Acetic Anhydride b1 Acetic Acid i2 Mixed Crotonic-Acetic Anhydride p2 Crotonic Anhydride i2->p2 r2 Crotonic Acid b2 Acetic Acid CrotonicAcid CH₃CH=CHCOOH MixedAnhydride CH₃CH=CHCO-O-COCH₃ CrotonicAcid->MixedAnhydride AceticAnhydride (CH₃CO)₂O AceticAnhydride->MixedAnhydride CrotonicAnhydride (CH₃CH=CHCO)₂O MixedAnhydride->CrotonicAnhydride AceticAcid CH₃COOH MixedAnhydride->AceticAcid byproduct AceticAcid2 CH₃COOH CrotonicAnhydride->AceticAcid2 byproduct CrotonicAcid2 CH₃CH=CHCOOH CrotonicAcid2->CrotonicAnhydride Mechanism_2_Acyl_Chloride Reactant1 Sodium Crotonate (CH₃CH=CHCOONa) Product Crotonic Anhydride ((CH₃CH=CHCO)₂O) Reactant1->Product Reactant2 Crotonyl Chloride (CH₃CH=CHCOCl) Reactant2->Product Byproduct Sodium Chloride (NaCl) Product->Byproduct forms G cluster_main Continuous Synthesis Workflow feed Crotonic Acid + Toluene Feed column Fractionating Column (Boiling Acetic Anhydride Vapor) feed->column Introduce Feed reboiler Reboiler (Liquid Product Collection) column->reboiler Liquid Product Drips Down condenser Condenser column->condenser Vapor (Azeotrope) reboiler->column Vaporize Ac₂O purification Fractional Distillation (Purification) reboiler->purification Withdraw Crude Product separator Azeotrope Separator condenser->separator Condensate separator->column Recycle Toluene acetic_acid_out Acetic Acid Byproduct separator->acetic_acid_out Remove purification->feed Recycle Unreacted Materials final_product Pure Crotonic Anhydride purification->final_product

References

A Comparative Technical Guide to Crotonic Anhydride and Maleic Anhydride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth comparative analysis of crotonic anhydride (B1165640) and maleic anhydride, focusing on their structural characteristics, physicochemical properties, reactivity, and applications relevant to researchers, scientists, and professionals in drug development.

Core Structural and Physicochemical Comparison

Crotonic anhydride and maleic anhydride are both unsaturated carboxylic acid anhydrides, yet their distinct structural features give rise to significant differences in their chemical behavior and applications. Maleic anhydride is a cyclic anhydride, a feature that imparts conformational rigidity and influences its reactivity. In contrast, crotonic anhydride is a linear, acyclic anhydride derived from the dehydration of two molecules of crotonic acid.

The electron-withdrawing nature of the anhydride group in both molecules renders the carbon-carbon double bond electron-deficient and thus susceptible to nucleophilic attack. However, the cyclic structure of maleic anhydride locks its double bond in a cis configuration, a key factor in its pronounced reactivity in certain cycloaddition reactions.

A summary of their key physicochemical properties is presented in Table 1.

PropertyCrotonic AnhydrideMaleic Anhydride
CAS Number 623-68-7[1]108-31-6[2]
Molecular Formula C₈H₁₀O₃[1][3][4]C₄H₂O₃[2][5][6][7]
Molecular Weight 154.16 g/mol [3][4][8][9]98.06 g/mol [6][7][10]
Appearance Colorless to pale yellow liquid[11]Colorless or white solid[2][5][10]
Melting Point Not available52.8 °C[2][5]
Boiling Point 248 °C[1][3]202 °C[2][5]
Density 1.04 g/mL at 25 °C[1][3][9]1.48 g/cm³[2][10]
Solubility Moderately soluble in common organic solvents[11]Reacts with water; soluble in acetone[12]

Spectroscopic and Structural Elucidation

The structural differences between crotonic and maleic anhydride are clearly delineated by their spectroscopic data.

Infrared (IR) Spectroscopy

Both molecules exhibit characteristic C=O stretching vibrations for the anhydride group. Maleic anhydride, being a cyclic anhydride, shows two distinct C=O stretches: a symmetric stretch around 1853 cm⁻¹ and a more intense asymmetric stretch at approximately 1780 cm⁻¹.[13] It also displays a C-O-C stretching peak around 1058 cm⁻¹.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In maleic anhydride, the two equivalent olefinic protons appear as a single peak in the range of 6.30-6.50 ppm, reflecting the molecule's symmetry.[14] For crotonic anhydride, the ¹H NMR spectrum is more complex due to the presence of non-equivalent protons in the crotonyl group, with signals corresponding to the methyl and olefinic protons.

¹³C NMR: The ¹³C NMR spectrum of maleic anhydride shows two distinct signals: one for the carbonyl carbons and another for the olefinic carbons. The carbonyl carbons typically resonate around 159.7 ppm, while the olefinic carbons appear at approximately 135.3 ppm.[14] The spectrum for crotonic anhydride will show signals for the methyl, olefinic, and carbonyl carbons.

Synthesis and Experimental Protocols

Synthesis of Crotonic Anhydride

Crotonic anhydride is typically synthesized by the dehydration of crotonic acid. A common laboratory method involves the reaction of crotonic acid with acetic anhydride.

Experimental Protocol: Synthesis of Crotonic Anhydride

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Inert solvent (e.g., heptane)

Procedure:

  • Combine crotonic acid and acetic anhydride in a reaction flask.

  • Add a small amount of a polymerization inhibitor, such as hydroquinone.

  • Heat the mixture to a temperature below 100°C.

  • Continuously remove the acetic acid formed during the reaction. This can be achieved by performing the reaction under reduced pressure to lower the boiling point of acetic acid or by azeotropic distillation with a suitable solvent like heptane.[15]

  • After the complete removal of acetic acid, the remaining mixture is distilled to purify the crotonic anhydride.

Synthesis of Maleic Anhydride

Industrially, maleic anhydride is produced via the vapor-phase oxidation of n-butane.[2] For laboratory-scale synthesis, the dehydration of maleic acid is a common route.

Experimental Protocol: Synthesis of Maleic Anhydride from Maleic Acid

Materials:

  • Maleic acid

  • Dehydrating agent (e.g., tetrachloroethane for azeotropic removal of water)

Procedure:

  • To a flask equipped with a Dean-Stark trap, condenser, and mechanical stirrer, add maleic acid (1.0 mole, 116 g) and tetrachloroethane (120 ml).[5]

  • Heat the mixture to reflux.

  • Water produced from the dehydration of maleic acid will be collected in the Dean-Stark trap as an azeotrope with tetrachloroethane.[5]

  • Continue the reaction until no more water is collected (approximately 18 ml).[5]

  • After cooling, the residue is distilled under reduced pressure to yield maleic anhydride.[5]

Comparative Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution

Both anhydrides are reactive towards nucleophiles, undergoing nucleophilic acyl substitution at the carbonyl carbons. The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a carboxylate leaving group.

NucleophilicAcylSubstitution

Diels-Alder Reaction

Maleic anhydride is a classic and highly reactive dienophile in the Diels-Alder reaction, a [4+2] cycloaddition used to form six-membered rings.[15] Its reactivity is enhanced by the two electron-withdrawing carbonyl groups that are conjugated with the double bond, making it electron-poor.[15] The cyclic structure of maleic anhydride also pre-organizes it for the cycloaddition. Crotonic anhydride, being acyclic and less electron-deficient, is generally a less reactive dienophile in Diels-Alder reactions.

DielsAlder

Applications in Drug Development and Beyond

Both anhydrides serve as versatile building blocks in organic synthesis and drug development.

Crotonic Anhydride:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[16]

  • Polymers and Resins: Employed in the modification of polymers to enhance properties like flexibility and adhesion.[16]

  • Cosmetics: Finds application in the formulation of personal care products.[3]

Maleic Anhydride:

  • Drug Delivery: Copolymers of maleic anhydride are extensively used in drug delivery systems due to their biocompatibility and ability to form conjugates with drugs.[17][18]

  • API Synthesis: A key precursor for various pharmaceuticals and agrochemicals.[5]

  • Polymers: A major monomer in the production of unsaturated polyester (B1180765) resins and other copolymers.[2]

Conclusion

References

Crotonic Anhydride: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), systematically known as (2E)-but-2-enoic anhydride, is a versatile and reactive chemical intermediate with significant applications in organic synthesis. Its utility spans various industries, including the manufacturing of polymers, agrochemicals, and notably, as a crucial building block in the pharmaceutical sector for the synthesis of active pharmaceutical ingredients (APIs).[1] This technical guide provides an in-depth exploration of the discovery and history of crotonic anhydride, its physicochemical properties, detailed experimental protocols for its synthesis, and its role in drug development.

Discovery and History

The history of crotonic anhydride is intrinsically linked to its corresponding carboxylic acid, crotonic acid. The name "crotonic acid" originates from croton oil, extracted from the seeds of Croton tiglium, from which it was initially, though erroneously, believed to be derived via saponification.[2] Crotonic acid itself was a subject of study by prominent 19th-century chemists, including Justus von Liebig, who made significant contributions to the understanding of organic compounds.[3][4][5]

While the precise date and the individual credited with the first synthesis of crotonic anhydride are not clearly documented in readily available historical records, its preparation follows from established principles of organic chemistry. The formation of anhydrides from their corresponding carboxylic acids is a fundamental transformation. Patented methods for the industrial production of crotonic anhydride emerged in the mid-20th century, highlighting its growing importance as a chemical intermediate. These methods primarily focus on the dehydration of crotonic acid, often using acetic anhydride.[6][7]

Physicochemical and Spectroscopic Data

Crotonic anhydride is a colorless to pale yellow liquid with a sharp, acrid odor. A summary of its key quantitative properties is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of Crotonic Anhydride

PropertyValueReferences
Molecular FormulaC₈H₁₀O₃[8]
Molecular Weight154.16 g/mol [8]
Melting Point-20 °C[9]
Boiling Point248-250 °C[9][10]
Density1.04 g/mL at 25 °C[10]
Refractive Index (n²⁰/D)1.473[10]
Vapor Pressure1 hPa at 25 °C[10]
Flash Point113 °C (235.4 °F)[10]

Spectroscopic data is critical for the identification and quality control of crotonic anhydride. Key spectral features are summarized below:

  • ¹H NMR: Spectra typically show signals corresponding to the methyl and vinyl protons of the crotonyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, vinyl carbons, and the methyl carbon are characteristic.

  • Infrared (IR) Spectroscopy: The spectrum is dominated by strong absorption bands characteristic of the anhydride functional group (C=O stretching), typically around 1750 and 1820 cm⁻¹.

Experimental Protocols

The synthesis of crotonic anhydride is most commonly achieved through the dehydration of crotonic acid. Below are detailed experimental protocols for its preparation.

Synthesis of Crotonic Anhydride from Crotonic Acid and Acetic Anhydride

This method is based on the principle of anhydride exchange, where the more volatile acetic acid is removed, driving the reaction to completion.

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Polymerization inhibitor (e.g., hydroquinone)

  • Inert solvent for azeotropic removal of acetic acid (e.g., heptane (B126788) or methylcyclohexane) (optional)

Procedure:

  • A mixture of crotonic acid and a molar excess of acetic anhydride is charged into a reaction vessel equipped with a distillation column and a stirrer.

  • A small amount of a polymerization inhibitor, such as hydroquinone, is added to prevent the polymerization of the unsaturated anhydride.[6]

  • The reaction mixture is heated to a temperature below 100 °C.[6]

  • To facilitate the removal of the acetic acid formed during the reaction, the process can be carried out under reduced pressure (e.g., 100 mm Hg) to lower the boiling point of acetic acid.[6]

  • Alternatively, an inert solvent that forms an azeotrope with acetic acid, such as heptane, can be added. The azeotrope is continuously removed by distillation, thus driving the equilibrium towards the formation of crotonic anhydride.[6]

  • The progress of the reaction can be monitored by observing the cessation of acetic acid distillation.

  • Upon completion, the excess acetic anhydride and any remaining solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The resulting crude crotonic anhydride can be further purified by fractional distillation under reduced pressure.

Synthesis via Crotonyl Chloride

An alternative, though less direct, route to crotonic anhydride involves the reaction of crotonyl chloride with a salt of crotonic acid.[11]

Step 1: Preparation of Crotonyl Chloride

Crotonyl chloride can be synthesized by reacting crotonic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[12]

Materials:

  • Crotonic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • Crotonic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ gases to a scrubber.

  • Thionyl chloride (in slight molar excess) is added cautiously to the crotonic acid.

  • The mixture is gently warmed to initiate the reaction, which is evidenced by the evolution of gases.

  • After the initial vigorous reaction subsides, the mixture is heated under reflux until the gas evolution ceases.

  • The excess thionyl chloride is removed by distillation at atmospheric pressure.

  • The crude crotonyl chloride is then purified by fractional distillation under reduced pressure.

Step 2: Synthesis of Crotonic Anhydride

Materials:

  • Crotonyl chloride

  • Sodium crotonate

Procedure:

  • Sodium crotonate is suspended in an inert, anhydrous solvent.

  • Crotonyl chloride is added dropwise to the suspension with vigorous stirring.

  • The reaction mixture is stirred at room temperature or with gentle heating to ensure complete reaction.

  • The precipitated sodium chloride is removed by filtration.

  • The solvent is removed from the filtrate by distillation.

  • The resulting crude crotonic anhydride is purified by fractional distillation under reduced pressure.

Applications in Drug Development

Crotonic anhydride serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its reactivity allows for the introduction of the crotonyl group into more complex molecules, which can be a critical step in the construction of a target API.

A notable example of a drug synthesized using a crotonyl derivative is Crotamiton , a scabicidal and antipruritic agent.[2][13] The synthesis of Crotamiton involves the reaction of crotonyl chloride with N-ethyl-2-methylaniline.[2] Although this synthesis uses crotonyl chloride, crotonic anhydride can be considered a related and potent acylating agent that could be used in similar transformations.

The general role of crotonic anhydride and its derivatives in pharmaceutical synthesis is to act as an acylating agent, forming esters and amides. This is a fundamental transformation in the synthesis of many drug molecules.

Below is a diagram illustrating the synthetic workflow from crotonic acid to a key intermediate used in the production of pharmaceuticals like Crotamiton.

Caption: Synthetic workflow for Crotamiton.

This diagram illustrates the conversion of crotonic acid to the more reactive crotonyl chloride, which then reacts with an amine to form the final amide product, Crotamiton. Crotonic anhydride could be used in a similar capacity as an activated form of crotonic acid for acylation reactions.

Conclusion

Crotonic anhydride is a valuable and reactive organic intermediate with a history rooted in the early explorations of organic chemistry. Its synthesis, primarily from crotonic acid, is well-established, with various protocols available to suit different laboratory and industrial scales. The physicochemical and spectroscopic data provide the necessary foundation for its safe and effective use. In the realm of drug development, crotonic anhydride and its related derivatives are important building blocks for the synthesis of APIs, demonstrating their continued relevance in modern pharmaceutical chemistry. This guide provides a comprehensive overview for researchers and professionals working with this important chemical compound.

References

Cis and trans isomers of crotonic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stereochemistry of crotonic anhydride (B1165640) reveals a significant preference for the trans configuration due to steric hindrance, making the cis isomer highly unstable and not commercially available. This guide focuses on the properties, synthesis, and reactions of the predominant trans isomer, while also discussing the theoretical aspects of the elusive cis form.

Stereochemistry and Stability

Crotonic anhydride is derived from crotonic acid. The geometry of the parent acid dictates the isomeric form of the anhydride. Crotonic acid (but-2-enoic acid) can theoretically exist as two geometric isomers: trans (E) and cis (Z).

  • trans-Crotonic Acid: This isomer is thermodynamically stable and is the common, commercially available form. The vinyl and carboxyl protons are on opposite sides of the C=C double bond.

  • cis-Crotonic Acid (Isocrotonic Acid): This isomer is sterically hindered due to the proximity of the methyl and carboxyl groups, making it significantly less stable than the trans isomer. It readily isomerizes to the trans form, especially when heated or in the presence of acids or bases.

Consequently, crotonic anhydride almost exclusively exists as the trans, trans isomer. The synthesis and isolation of a stable cis, cis or cis, trans crotonic anhydride is not practically feasible under standard conditions. Therefore, this guide will focus on the well-characterized trans-crotonic anhydride .

Synthesis of trans-Crotonic Anhydride

The synthesis of trans-crotonic anhydride is typically achieved through the dehydration of trans-crotonic acid.

Experimental Protocol: Dehydration using Acetic Anhydride

A common laboratory-scale synthesis involves the reaction of trans-crotonic acid with a dehydrating agent like acetic anhydride.

Materials:

  • trans-Crotonic acid

  • Acetic anhydride

  • Sodium acetate (B1210297) (optional, as a catalyst)

  • Distillation apparatus

Procedure:

  • A mixture of trans-crotonic acid and an excess of acetic anhydride is prepared in a round-bottom flask. A catalytic amount of sodium acetate can be added.

  • The mixture is heated under reflux. The reaction involves an equilibrium exchange, forming crotonic anhydride and acetic acid.

  • To drive the equilibrium towards the product, the lower-boiling acetic acid (b.p. 118 °C) is continuously removed by fractional distillation.

  • After the removal of acetic acid is complete, the remaining mixture is distilled under reduced pressure to isolate the trans-crotonic anhydride (b.p. 248 °C).

The logical workflow for this synthesis is outlined below.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification CrotonicAcid trans-Crotonic Acid Reflux Heat under Reflux CrotonicAcid->Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->Reflux Catalyst Sodium Acetate (cat.) Catalyst->Reflux Distill_AcOH Fractional Distillation (Remove Acetic Acid) Reflux->Distill_AcOH Drives Equilibrium Vac_Distill Vacuum Distillation (Isolate Product) Distill_AcOH->Vac_Distill Crude Product Product trans-Crotonic Anhydride Vac_Distill->Product

Caption: Synthesis workflow for trans-crotonic anhydride.

Spectroscopic Characterization

The differentiation between cis and trans isomers of α,β-unsaturated carbonyl compounds is typically achieved using NMR and IR spectroscopy. Although pure cis-crotonic anhydride is not stable, data from related compounds can be used for comparison.

Parameter trans Isomer (Expected) cis Isomer (Hypothetical) Reason for Difference
¹H NMR (Vinyl H) δ 6.5-7.5 ppmδ 5.5-6.5 ppmThe vinyl proton in the trans isomer is deshielded by the carbonyl group.
¹H NMR (Coupling, J) ³J ≈ 15-18 Hz³J ≈ 10-12 HzThe coupling constant between vinyl protons is significantly larger for trans isomers.
IR (C=O Stretch) ~1750, ~1820 cm⁻¹ (anhydride)Likely similar, but may be shifted slightly.Anhydride C=O stretching bands.
IR (C=C Stretch) ~1650 cm⁻¹~1650 cm⁻¹C=C bond stretch.
IR (Out-of-plane bend) ~980 cm⁻¹ (strong)~675-730 cm⁻¹ (weaker)The strong band around 980 cm⁻¹ is highly characteristic of trans C-H wagging.

Reactivity and Applications in Drug Development

trans-Crotonic anhydride is a reactive molecule used as a crotonylating agent in organic synthesis. The crotonyl group is of interest in drug development, particularly in the context of epigenetics.

Role in Histone Modification

Post-translational modification of histones is a key mechanism for regulating gene expression. Histone crotonylation (Kcr) is a recently discovered modification that occurs on lysine (B10760008) residues. It is structurally similar to the well-known histone acetylation.

  • Source of Crotonyl Group: The endogenous donor for histone crotonylation is crotonyl-CoA. However, trans-crotonic anhydride can be used in vitro as a chemical tool to introduce crotonyl groups onto proteins, including histones, to study the functional effects of this modification.

  • Signaling Pathway: The addition and removal of these marks are controlled by "writer" (e.g., histone acetyltransferases like p300) and "eraser" (e.g., histone deacetylases like sirtuins) enzymes. The presence of crotonylation on histone tails can influence chromatin structure and gene transcription.

The diagram below illustrates the role of crotonylation in epigenetic signaling.

Caption: Histone crotonylation signaling pathway.

Michael Addition Reactions

As an α,β-unsaturated carbonyl compound, the crotonyl moiety is susceptible to Michael addition (1,4-conjugate addition). This reactivity is relevant in drug development for covalent inhibition, where a nucleophilic residue (e.g., cysteine) in a target protein attacks the β-carbon of the crotonyl group. The high stability and defined geometry of the trans isomer ensure a predictable and specific interaction with the target protein. The unstable nature of the cis isomer would make it an unreliable and unpredictable covalent warhead.

Crotonic Anhydride: A Technical Guide to Safe Handling and Emergency Preparedness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for crotonic anhydride (B1165640). It is intended to serve as a critical resource for laboratory personnel and professionals in the drug development sector to ensure a safe working environment.

Hazard Identification and Classification

Crotonic anhydride is a corrosive liquid that poses significant health risks upon exposure.[1] It is crucial to understand its classification to handle it appropriately.

Globally Harmonized System (GHS) Classification [2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[2][3][4][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[6][7]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.[3][5]
Corrosive to Metals-H290: May be corrosive to metals.

Signal Word: Danger[2][4][5]

Hazard Pictograms:

  • Corrosion[2][4]

  • Environmental Hazard[8]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of crotonic anhydride is essential for its safe handling and storage.

PropertyValue
Physical State Liquid[1][4][5]
Color Colorless to Light orange to Yellow[8]
Molecular Formula C8H10O3[1][2]
Molecular Weight 154.16 g/mol [1][4]
Boiling Point 248 °C (478.4 °F)[1][4][8]
Melting Point -20 °C[5][8]
Flash Point 93.4 °C (200.1 °F) - closed cup[1][4]
Density 1.04 g/mL at 25 °C[4][8]
Vapor Pressure 1 hPa at 25 °C[5][8]
Autoignition Temperature 290 °C[5][8]
Solubility Soluble in diethyl ether.[1][8]

Exposure Controls and Personal Protection

To minimize the risk of exposure, stringent engineering controls and appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][9][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][11][12]

Personal Protective Equipment (PPE): [1][4]

TypeSpecification
Eye/Face Protection Safety goggles with side protection or a face shield.[1][9]
Skin Protection Acid-resistant gloves (e.g., Nitrile rubber), a lab coat, and boots.[1][9][11] All protective clothing should be clean and put on before work.[11]
Respiratory Protection A NIOSH/MSHA-approved respirator with a suitable vapor cartridge (e.g., type ABEK (EN14387)) is required if ventilation is insufficient or for spill response.[1][4]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][13]

  • Do not breathe vapors or spray mist.[1]

  • Never add water to this product.[1]

  • Handle and open containers with care.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][12]

  • Ground and bond containers when transferring material.

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][12]

  • Keep containers tightly closed when not in use.[1][12]

  • Store below +30°C.[3][8]

  • The product is moisture-sensitive; store under an inert gas.[1]

  • Store away from incompatible materials.[1]

Stability and Reactivity

Chemical Stability:

  • Stable under recommended storage conditions.[1]

Conditions to Avoid:

  • Exposure to moist air or water, as it may decompose.[1]

  • Excessive heat, light, and ignition sources.[1][12]

Incompatible Materials:

  • Oxidizing agents[1]

  • Acids[1]

  • Alkalis (bases)[1]

  • Moisture[1]

  • Reducing agents[12]

  • Peroxides[12]

Hazardous Decomposition Products:

  • When heated to decomposition, it emits acrid smoke and irritating fumes.[8]

  • Hazardous decomposition products formed under fire conditions include carbon oxides.[7]

Toxicological Information

Crotonic anhydride is corrosive and can cause severe tissue damage upon contact.

Acute Effects:

  • Oral: Moderately toxic by ingestion. The LD50 for oral administration in rats is 2061 mg/kg.[5][8][14]

  • Skin: Causes severe skin burns.[1][2]

  • Eyes: Causes serious eye damage, with a risk of blindness.[1][2]

  • Inhalation: Inhalation of spray mist may cause severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath.[1]

Chronic Effects:

  • Repeated or prolonged exposure to spray mist may lead to chronic eye irritation, severe skin irritation, and respiratory tract irritation, potentially leading to frequent bronchial infections.[1]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with running water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][11] Do not use an eye ointment.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1][11] Wash the affected skin gently and thoroughly with running water and non-abrasive soap.[1] Place the victim under a deluge shower if the spill is on a clothed portion of the body.[1] Seek medical attention.[1]
Inhalation Evacuate the victim to a safe area with fresh air as soon as possible.[1] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. WARNING: It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation when the inhaled material is corrosive.[1][13] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[13][15][16] Rinse the mouth with water.[13][16] If the victim is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[1]

Accidental Release Measures

A well-defined spill response plan is essential for safely managing accidental releases.

Experimental Protocol for Spill Cleanup:

  • Evacuation and Isolation: Immediately evacuate all non-essential personnel from the spill area.[11][17] Isolate the area and prevent entry.[18]

  • Ventilation and Ignition Source Control: Ensure adequate ventilation, using fume hoods to vent vapors.[19] Eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][11]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a vapor respirator, face shield, chemical-resistant gloves, lab coat, and boots.[1][15][18]

  • Containment: Stop the leak if it can be done without risk.[1] Create a dike around the spill using a non-combustible absorbent material like DRY earth, sand, or a commercial acid neutralizer.[1][15][18] Do not use combustible materials like sawdust. Prevent the spill from entering sewers or confined areas.[1]

  • Neutralization and Absorption: Cautiously neutralize the spill by applying an acid neutralizer (such as sodium bicarbonate or soda ash) from the outer edges inward.[17][19] Be aware that the neutralization reaction may generate heat.[19] Once neutralized (check with pH paper), absorb the residue with an inert material.[19]

  • Collection and Disposal: Carefully collect the absorbed material and contaminated items into a suitable, labeled, and sealable container for hazardous waste.[11][17] Do not get water inside the container.[1]

  • Decontamination: Decontaminate the spill area thoroughly with a mild detergent solution or hot soapy water and then wipe dry with absorbent pads.[17]

  • Waste Disposal: Dispose of the hazardous waste through a licensed disposal company, following all federal, state, and local regulations.[1]

Logical Workflow for Crotonic Anhydride Spill Response

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert IMMEDIATE ACTION ppe Don Appropriate PPE (Respirator, Gloves, Goggles, etc.) alert->ppe isolate Isolate Spill Area & Control Ignition Sources ppe->isolate contain Contain Spill with Inert Absorbent (Sand, Earth) isolate->contain neutralize Neutralize with Soda Ash or Sodium Bicarbonate contain->neutralize collect Collect Absorbed Material into Waste Container neutralize->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for a crotonic anhydride spill response.

Fire-Fighting Measures

Extinguishing Media:

  • Small Fire: Use DRY chemical, CO2, water spray, or foam.[1]

  • Large Fire: Use water spray, fog, or foam. DO NOT use a water jet.[1]

Fire-Fighting Procedures:

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]

  • Use a water spray to keep fire-exposed containers cool.[11]

  • Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[6]

Disposal Considerations

  • Dispose of crotonic anhydride and its containers in accordance with local, regional, and national regulations.[1]

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not dispose of it down the drain.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for crotonic anhydride before use and consult with your institution's environmental health and safety department for specific guidance.

References

Crotonic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive literature review of crotonic anhydride (B1165640), a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed synthesis protocols, and its diverse applications in pharmaceuticals, polymer chemistry, and as a key intermediate in various chemical reactions. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and safety and handling information to facilitate its effective and safe use in a laboratory setting.

Introduction

Crotonic anhydride, also known as 2-butenoic anhydride, is a reactive organic compound that serves as an important building block in a multitude of chemical syntheses.[1] Its structure, featuring two crotonyl groups linked by an oxygen atom, imparts a high reactivity towards nucleophiles, making it a valuable acylating agent. This guide will delve into the core aspects of crotonic anhydride, providing a detailed overview of its properties, synthesis, and key applications, with a focus on practical experimental details for the research and development community.

Properties of Crotonic Anhydride

A thorough understanding of the physical and chemical properties of crotonic anhydride is essential for its effective use and safe handling in the laboratory.

Chemical Properties

Crotonic anhydride is a member of the acid anhydride functional group and exhibits the characteristic reactivity of this class of compounds. The presence of the carbon-carbon double bond in the crotonyl group also allows for participation in addition reactions.

  • Acylation Reactions: As a potent acylating agent, crotonic anhydride readily reacts with nucleophiles such as alcohols, amines, and thiols to introduce the crotonyl group.[2] These reactions typically proceed via nucleophilic acyl substitution.

  • Hydrolysis: Crotonic anhydride is sensitive to moisture and will hydrolyze to form two equivalents of crotonic acid.[3]

  • Polymerization: The double bond in the crotonyl moiety can undergo polymerization, often in the presence of a radical initiator.

Physical Properties

The physical properties of crotonic anhydride are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Colorless liquid
Boiling Point 248 °C
Melting Point -20 °C
Density 1.04 g/mL at 25 °C
Refractive Index (n20/D) 1.473
Solubility Reacts with water. Soluble in many organic solvents.

Synthesis of Crotonic Anhydride

Crotonic anhydride can be synthesized through several methods, with the reaction of crotonic acid and acetic anhydride being a common laboratory and industrial approach.[4][5]

Synthesis from Crotonic Acid and Acetic Anhydride

This method involves the dehydration of crotonic acid using acetic anhydride. The acetic acid formed as a byproduct is continuously removed to drive the reaction to completion.[4]

Experimental Protocol:

  • Reactants:

    • Crotonic acid

    • Acetic anhydride

    • Polymerization inhibitor (e.g., hydroquinone) (optional)

  • Apparatus:

    • Round-bottom flask equipped with a distillation head and condenser

    • Heating mantle

    • Vacuum source (optional)

  • Procedure:

    • Combine crotonic acid and a slight excess of acetic anhydride in the round-bottom flask. A polymerization inhibitor may be added.[4]

    • Heat the mixture. The reaction can be carried out under reduced pressure (e.g., 100 mm Hg) to facilitate the removal of acetic acid at a temperature below 100 °C.[4]

    • Alternatively, an inert organic liquid that forms an azeotrope with acetic acid (e.g., heptane, toluene) can be added to aid in its removal.[4][5]

    • Continuously distill off the acetic acid or the azeotropic mixture.

    • Once the removal of acetic acid is complete, the remaining crude crotonic anhydride can be purified by fractional distillation under vacuum.[5]

Logical Relationship for Synthesis:

Synthesis Crotonic Acid Crotonic Acid Reaction Reaction Crotonic Acid->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Crotonic Anhydride Crotonic Anhydride Reaction->Crotonic Anhydride Acetic Acid (byproduct) Acetic Acid (byproduct) Reaction->Acetic Acid (byproduct)

Synthesis of Crotonic Anhydride

Key Reactions of Crotonic Anhydride

Crotonic anhydride's reactivity makes it a valuable tool for introducing the crotonyl group into various molecules.

Reaction with Alcohols (Esterification)

Crotonic anhydride reacts with alcohols to form crotonate esters and crotonic acid as a byproduct.

Experimental Protocol: Synthesis of Benzyl (B1604629) Crotonate

  • Reactants:

    • Crotonic anhydride

    • Benzyl alcohol

    • Pyridine (B92270) (optional, as a base to neutralize the crotonic acid byproduct)

    • Anhydrous diethyl ether (as solvent)

  • Apparatus:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve benzyl alcohol in anhydrous diethyl ether in the round-bottom flask and cool the mixture in an ice bath.

    • Slowly add a solution of crotonic anhydride in anhydrous diethyl ether from the dropping funnel with continuous stirring.

    • If pyridine is used, it can be added to the reaction mixture to scavenge the crotonic acid formed.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • The reaction mixture is then washed with water, a dilute acid solution (e.g., 1M HCl) to remove pyridine, and a saturated sodium bicarbonate solution to remove unreacted crotonic acid.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl crotonate, which can be further purified by distillation.

Reaction with Amines (Amidation)

The reaction of crotonic anhydride with primary or secondary amines yields N-substituted crotonamides.

Experimental Protocol: Synthesis of N-Phenylcrotonamide

  • Reactants:

  • Apparatus:

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve aniline in chloroform in the round-bottom flask.[6]

    • Slowly add a solution of crotonic anhydride in chloroform to the aniline solution with stirring at room temperature.[6]

    • The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).[6]

    • Upon completion, the solvent is evaporated. The residue is triturated with n-hexane.[6]

    • The hexane-insoluble product, N-phenylcrotonamide, is collected by filtration. The hexane-soluble portion contains the crotonic acid byproduct.[6]

    • The crude anilide can be purified by recrystallization.[6]

General Reaction Workflow:

Reaction_Workflow Crotonic Anhydride Crotonic Anhydride Reaction Reaction Crotonic Anhydride->Reaction Nucleophile (Alcohol/Amine) Nucleophile (Alcohol/Amine) Nucleophile (Alcohol/Amine)->Reaction Acylated Product (Ester/Amide) Acylated Product (Ester/Amide) Reaction->Acylated Product (Ester/Amide) Crotonic Acid (byproduct) Crotonic Acid (byproduct) Reaction->Crotonic Acid (byproduct) Purification Purification Acylated Product (Ester/Amide)->Purification Pure Product Pure Product Purification->Pure Product

General Acylation Workflow

Applications of Crotonic Anhydride

Crotonic anhydride finds applications in various fields, including the synthesis of pharmaceuticals, polymers, and as a reagent in biological studies.

Pharmaceutical Synthesis

Crotonic anhydride is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, while crotamiton (B1669626) is synthesized from crotonyl chloride, similar chemistries can be envisioned using the anhydride.[7] The crotonyl moiety is present in various biologically active molecules.

Polymer Chemistry

Crotonic anhydride can be used as a monomer or a modifying agent in polymer synthesis. It can be copolymerized with other monomers, such as vinyl acetate (B1210297), to produce copolymers with specific properties.

Experimental Protocol: Synthesis of Poly(vinyl acetate-co-crotonic acid) (Conceptual from Monomer)

While the provided literature primarily discusses the copolymerization of vinyl acetate with crotonic acid, a similar process could be adapted using crotonic anhydride, which would subsequently hydrolyze to the acid form.

  • Monomers:

    • Vinyl acetate

    • Crotonic anhydride

  • Initiator:

    • Benzoyl peroxide

  • Solvent/Medium:

    • Water (for suspension polymerization)

  • Procedure (based on crotonic acid polymerization):

    • A mixture of vinyl acetate and crotonic anhydride would be added to water containing a suspension stabilizer.

    • The radical initiator, benzoyl peroxide, is added.

    • The reaction mixture is heated (e.g., 75-80 °C) with stirring to initiate polymerization.

    • After the polymerization is complete, the resulting polymer can be isolated and purified.

Protein Crotonylation Studies

Protein crotonylation is a post-translational modification where a crotonyl group is added to a lysine (B10760008) residue. This process is involved in regulating gene expression. While crotonyl-CoA is the biological donor, in vitro studies can utilize crotonic anhydride to chemically modify proteins to study the effects of crotonylation.

Experimental Protocol: In Vitro Histone Crotonylation Assay

This protocol describes the enzymatic crotonylation of histones using crotonyl-CoA, which is the biologically relevant process. Crotonic anhydride could be used in non-enzymatic control experiments.

  • Reagents:

    • Recombinant histone protein (e.g., H3.1)

    • Crotonyl-CoA

    • Histone acetyltransferase (HAT) p300 (catalytic domain)

    • Histone acylation buffer

  • Procedure:

    • Prepare a reaction mix containing the histone protein, crotonyl-CoA, and p300 in the acylation buffer.[1]

    • Incubate the reaction mixture at 30 °C for a defined period (e.g., 2 hours).[1]

    • The reaction can be stopped by heat inactivation (e.g., 65 °C for 5 minutes).[1]

    • The extent of crotonylation can be analyzed by Western blotting using an antibody specific for crotonylated lysine residues.

Signaling Pathway of Histone Crotonylation:

Histone_Crotonylation Crotonyl-CoA Crotonyl-CoA HAT (p300) HAT (p300) Crotonyl-CoA->HAT (p300) Histone Lysine Histone Lysine Histone Lysine->HAT (p300) Crotonylated Histone Crotonylated Histone HAT (p300)->Crotonylated Histone Adds crotonyl group Gene Expression Gene Expression Crotonylated Histone->Gene Expression Regulates

Histone Crotonylation Pathway

Spectroscopic Data

The following tables summarize the key spectroscopic data for crotonic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0m2H-CH=CH- (vinylic H)
~5.9m2H-CH=CH- (vinylic H)
~1.9d6HCH₃-

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~162C=O (carbonyl)
~145=CH- (vinylic)
~122=CH- (vinylic)
~18CH₃ (methyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1820StrongC=O symmetric stretch
~1750StrongC=O asymmetric stretch
~1650MediumC=C stretch
~1100-1000StrongC-O-C stretch (anhydride)
Mass Spectrometry (MS)
m/zInterpretation
154[M]⁺ (Molecular ion)
85[CH₃CH=CHCO]⁺ (Crotonyl cation)
69[CH₃CH=CH]⁺

Safety and Handling

Crotonic anhydride is a corrosive and moisture-sensitive compound that requires careful handling.[3][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture, oxidizing agents, acids, and bases.[3]

  • Spills: In case of a spill, absorb with a dry, inert material and dispose of it as hazardous waste. Do not use water to clean up spills.[3]

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

Crotonic anhydride is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the study of biological processes like protein crotonylation. This guide has provided a detailed overview of its properties, synthesis, key reactions, and applications, along with practical experimental protocols and safety information. By leveraging the information presented, researchers and drug development professionals can effectively and safely utilize crotonic anhydride in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Esterification Reactions with Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of esterification reactions utilizing crotonic anhydride (B1165640), a versatile reagent for the synthesis of crotonate esters. This document outlines the fundamental principles, detailed experimental protocols for various substrate classes, and insights into the applications of the resulting products, particularly in the context of drug development and biological research.

Introduction

Crotonic anhydride, the anhydride of crotonic acid, is an effective acylating agent for the esterification of a wide range of alcohols and phenols. The resulting crotonate esters are not only valuable synthetic intermediates but also exhibit significant biological activities. Notably, the crotonyl moiety is involved in post-translational modifications of proteins, specifically histone crotonylation, which plays a crucial role in gene regulation. This has significant implications for drug development, particularly in the fields of epigenetics and cancer therapy.

General Reaction Mechanism

The esterification of an alcohol or phenol (B47542) with crotonic anhydride is a nucleophilic acyl substitution reaction. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), or a Lewis acid, like Scandium Triflate (Sc(OTf)₃), especially for sterically hindered substrates.

A general mechanism for a DMAP-catalyzed reaction involves the initial reaction of DMAP with crotonic anhydride to form a highly reactive N-crotonylpyridinium intermediate. This intermediate is then readily attacked by the alcohol or phenol nucleophile, leading to the formation of the crotonate ester, crotonic acid as a byproduct, and regeneration of the DMAP catalyst.

Application Notes: Crotonate Esters in Drug Development and Biological Signaling

The synthesis of crotonate esters is of significant interest to drug development professionals due to the emerging role of protein crotonylation in cellular signaling.

Histone Crotonylation and Gene Regulation:

Histone crotonylation is a post-translational modification that occurs on lysine (B10760008) residues of histone proteins. This modification is linked to active gene transcription and is regulated by the intracellular concentration of crotonyl-CoA.[1][2] The enzymes responsible for adding and removing the crotonyl group are histone acetyltransferases (HATs), such as p300/CBP, and histone deacetylases (HDACs), respectively.[3][4][5]

Dysregulation of histone acylation is implicated in various diseases, including cancer. Therefore, molecules that can modulate the activity of HATs and HDACs are of great therapeutic interest. Synthetic crotonate esters can be designed as prodrugs or active pharmaceutical ingredients that influence these epigenetic pathways.

Signaling Pathway of Histone Crotonylation:

The availability of intracellular crotonyl-CoA is a key determinant of histone crotonylation levels.[1] Crotonyl-CoA can be derived from several metabolic pathways. The "writer" enzyme p300/CBP utilizes crotonyl-CoA to transfer the crotonyl group to histone lysine residues, a mark associated with transcriptionally active chromatin.[4][5] This modification can be "erased" by HDACs, returning the chromatin to a less active state. "Reader" proteins can recognize the crotonylated histones and recruit other factors to regulate gene expression.

Histone Crotonylation Signaling Pathway cluster_0 Metabolism cluster_1 Epigenetic Regulation cluster_2 Downstream Effects Crotonyl-CoA Crotonyl-CoA p300/CBP (Writer) p300/CBP (Writer) Crotonyl-CoA->p300/CBP (Writer) Substrate Histone Histone Histone->p300/CBP (Writer) Crotonylated Histone Crotonylated Histone HDACs (Eraser) HDACs (Eraser) Crotonylated Histone->HDACs (Eraser) Removes Crotonyl Group Reader Proteins Reader Proteins Crotonylated Histone->Reader Proteins Recognition p300/CBP (Writer)->Crotonylated Histone Adds Crotonyl Group HDACs (Eraser)->Histone Gene Activation Gene Activation Reader Proteins->Gene Activation

Histone Crotonylation Signaling Pathway

Experimental Protocols

The following are generalized protocols for the esterification of various alcohol and phenol substrates with crotonic anhydride. Researchers should optimize these conditions for their specific substrates.

Safety Precautions: Crotonic anhydride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol

This protocol is suitable for the esterification of primary alcohols, which are generally reactive.

DMAP_Catalyzed_Esterification_Workflow start Start reactants Combine Primary Alcohol, Crotonic Anhydride, DMAP, and Solvent (DCM) start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Quench with Water Extract with DCM reaction->workup purification Dry Organic Layer (Na2SO4) Concentrate in vacuo workup->purification final_product Purify by Column Chromatography purification->final_product end End final_product->end

DMAP-Catalyzed Esterification Workflow

Materials:

  • Primary Alcohol (1.0 eq)

  • Crotonic Anhydride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and crotonic anhydride (1.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired crotonate ester.

Protocol 2: Esterification of a Sterically Hindered Secondary or Tertiary Alcohol

For less reactive secondary and tertiary alcohols, a more potent catalyst and elevated temperatures may be required. Scandium triflate is an effective Lewis acid catalyst for such transformations.[6]

Materials:

  • Secondary or Tertiary Alcohol (1.0 eq)

  • Crotonic Anhydride (1.5 eq)

  • Scandium (III) Triflate (Sc(OTf)₃) (0.05 eq)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and scandium triflate (0.05 eq) in the anhydrous solvent.

  • Add crotonic anhydride (1.5 eq) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Esterification of a Phenol

Phenols are generally less nucleophilic than alcohols. The use of a base such as pyridine (B92270) or triethylamine (B128534) is common to activate the phenol.

Materials:

  • Phenol (1.0 eq)

  • Crotonic Anhydride (1.3 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous solvent (e.g., DCM or THF)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the phenol (1.0 eq) in the anhydrous solvent and add pyridine or triethylamine (2.0 eq).

  • Add crotonic anhydride (1.3 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Quantitative data for the esterification of a wide range of substrates specifically with crotonic anhydride is not extensively available in the surveyed literature. The following tables provide representative reaction conditions based on the protocols above. Actual yields will vary depending on the specific substrate.

Table 1: Representative Conditions for DMAP-Catalyzed Esterification of Alcohols

Substrate ClassAlcohol (eq)Crotonic Anhydride (eq)DMAP (eq)SolventTemperature (°C)Typical Time (h)
Primary Alcohol1.01.20.1DCM252-6
Secondary Alcohol1.01.30.1DCM25-406-24

Table 2: Representative Conditions for Lewis Acid-Catalyzed Esterification of Hindered Alcohols

Substrate ClassAlcohol (eq)Crotonic Anhydride (eq)Sc(OTf)₃ (eq)SolventTemperature (°C)Typical Time (h)
Hindered Sec-OH1.01.50.05Acetonitrile6012-24
Tertiary Alcohol1.01.50.05Acetonitrile8024-48

Table 3: Representative Conditions for Base-Mediated Esterification of Phenols

Substrate ClassPhenol (eq)Crotonic Anhydride (eq)Base (eq)SolventTemperature (°C)Typical Time (h)
Phenol1.01.3Pyridine (2.0)DCM254-12
Substituted Phenol1.01.3Pyridine (2.0)DCM25-506-24

Conclusion

Crotonic anhydride is a valuable reagent for the synthesis of crotonate esters from a variety of alcohol and phenol substrates. The choice of catalyst and reaction conditions can be tailored to the reactivity of the substrate. The resulting crotonate esters have significant potential in drug development, particularly in the modulation of epigenetic pathways involving histone crotonylation. The protocols and information provided herein serve as a guide for researchers to explore the synthesis and applications of these important molecules. Further optimization for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols: Crotonic Anhydride as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) is a highly reactive α,β-unsaturated carboxylic anhydride that serves as a versatile and efficient acylating agent in organic synthesis. Its dual functionality, comprising a reactive anhydride moiety and a conjugated double bond, makes it a valuable building block for the introduction of the crotonyl group into a wide array of molecules. This functionality is of significant interest in the pharmaceutical and material science industries for the synthesis of complex organic molecules, active pharmaceutical ingredients (APIs), and polymers.[1]

This document provides detailed application notes and experimental protocols for the use of crotonic anhydride in key acylation reactions, including Friedel-Crafts acylation of aromatic compounds, and the acylation of alcohols and amines to form esters and amides, respectively.

Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring. Crotonic anhydride can be employed as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl ketones. These products can serve as intermediates in the synthesis of various pharmaceuticals and fine chemicals.

General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Crotonic Anhydride D Reaction Mixture in Inert Solvent (e.g., Dichloromethane) A->D B Aromatic Substrate (e.g., Toluene) B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D E Quenching (e.g., with HCl/ice) D->E Reaction Completion F Extraction E->F G Purification (e.g., Distillation) F->G H Aryl Crotonyl Ketone G->H

Caption: General workflow for Friedel-Crafts acylation using crotonic anhydride.

Experimental Protocol: Acylation of Toluene (B28343) with Crotonic Anhydride

This protocol is adapted from a standard Friedel-Crafts acylation procedure with anhydrides.

Materials:

  • Crotonic Anhydride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (13.3 g, 0.1 mol) in 50 mL of anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Prepare a solution of crotonic anhydride (15.4 g, 0.1 mol) and toluene (9.2 g, 0.1 mol) in 25 mL of anhydrous dichloromethane and add it to the addition funnel.

  • Reaction: Add the crotonic anhydride/toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir until the ice has melted and the layers have separated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 25 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield the corresponding methylphenyl propenone.

Expected Outcome:

The reaction is expected to yield a mixture of ortho- and para-isomers of methylphenyl propenone, with the para-isomer being the major product due to steric hindrance.

ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Toluene92.149.20.11
Crotonic Anhydride154.1615.40.11
Aluminum Chloride133.3413.30.11

Note: This is a representative protocol. Actual yields may vary depending on reaction scale and conditions.

Acylation of Alcohols: Synthesis of Crotonyl Esters

Crotonic anhydride is an effective reagent for the esterification of primary, secondary, and phenolic alcohols. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride. The use of a base, such as pyridine (B92270) or a tertiary amine, is often employed to catalyze the reaction and neutralize the crotonic acid byproduct.

General Reaction Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products R1 Crotonic Anhydride M1 Nucleophilic attack of alcohol on carbonyl carbon R1->M1 R2 Alcohol (R'-OH) R2->M1 R3 Base (e.g., Pyridine) M4 Deprotonation of the oxonium ion R3->M4 M2 Formation of tetrahedral intermediate M1->M2 M3 Elimination of carboxylate leaving group M2->M3 M3->M4 P1 Crotonyl Ester M4->P1 P2 Crotonic Acid (neutralized by base) M4->P2

Caption: Nucleophilic acyl substitution mechanism for the esterification of an alcohol with crotonic anhydride.

Experimental Protocol: Synthesis of Benzyl (B1604629) Crotonate

This protocol describes the synthesis of benzyl crotonate from benzyl alcohol and crotonic anhydride.

Materials:

  • Crotonic Anhydride

  • Benzyl Alcohol

  • Pyridine

  • Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (5.4 g, 0.05 mol) in 20 mL of diethyl ether.

  • Addition of Reagents: Add pyridine (4.0 g, 0.05 mol) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add crotonic anhydride (7.7 g, 0.05 mol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: The crude benzyl crotonate can be purified by vacuum distillation.

Quantitative Data for Esterification Reactions:

AlcoholCatalystTemp (°C)Time (h)Yield (%)
Benzyl AlcoholPyridineRT4>90 (expected)
n-Octyl AlcoholH₂SO₄1205~70-80[2]
2-Ethylhexyl AlcoholH₂SO₄1205~60-70[2]
PhenolBaseRT-High (qualitative)

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Acylation of Amines: Synthesis of Crotonamides

The reaction of crotonic anhydride with primary and secondary amines provides a straightforward route to N-substituted crotonamides. These compounds are of interest in medicinal chemistry due to their potential biological activities. The reaction is typically carried out in an inert solvent, and often in the presence of a base to neutralize the crotonic acid byproduct.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Crotonic Anhydride D Stirring at Room Temperature or gentle heating A->D B Amine (Primary or Secondary) B->D C Solvent (e.g., THF, CH₂Cl₂) C->D E Solvent Removal D->E Reaction Completion F Washing/Extraction E->F G Recrystallization or Chromatography F->G H N-substituted Crotonamide G->H

Caption: A typical workflow for the synthesis of N-substituted crotonamides.

Experimental Protocol: Synthesis of N-Phenylcrotonamide

This protocol outlines the synthesis of N-phenylcrotonamide from aniline (B41778) and crotonic anhydride.

Materials:

  • Crotonic Anhydride

  • Aniline

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (B128534)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (4.65 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) in 30 mL of anhydrous THF.

  • Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of crotonic anhydride (7.7 g, 0.05 mol) in 10 mL of anhydrous THF dropwise with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate. Wash the organic solution successively with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-phenylcrotonamide.

Summary of Acylation Reactions with Crotonic Anhydride:

Reaction TypeSubstrateProductKey Conditions
Friedel-Crafts AcylationAromatic HydrocarbonAryl KetoneLewis Acid Catalyst (e.g., AlCl₃)
EsterificationAlcohol/PhenolEsterBase (e.g., Pyridine) or Acid Catalyst
AmidationPrimary/Secondary AmineAmideInert solvent, optional base

Conclusion

Crotonic anhydride is a valuable and reactive acylating agent for the synthesis of a variety of organic compounds. Its utility in Friedel-Crafts reactions, esterifications, and amidations makes it a key reagent for researchers in synthetic chemistry and drug development. The protocols provided herein offer a foundation for the application of crotonic anhydride in the laboratory, with the potential for further optimization and adaptation to a broader range of substrates. As with all chemical reactions, appropriate safety precautions should be taken when handling crotonic anhydride and other reagents.

References

Application Notes and Protocols for the Polymerization of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) is an unsaturated cyclic anhydride with potential as a monomer for the synthesis of functional polymers. Its structure offers two primary routes for polymerization: addition polymerization across the carbon-carbon double bond and ring-opening polymerization of the anhydride group. Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of studies focused specifically on the homopolymerization of crotonic anhydride.

This document provides a set of proposed application notes and protocols for the polymerization of crotonic anhydride based on established methods for analogous unsaturated and cyclic anhydride monomers. The protocols detailed herein are intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of poly(crotonic anhydride). The provided quantitative data, derived from studies on similar monomers, offers a comparative baseline for expected experimental outcomes. Experimental validation of these proposed methods is essential.

Proposed Polymerization Pathways

Based on the chemical structure of crotonic anhydride, three primary polymerization mechanisms are proposed:

  • Radical Polymerization: This pathway involves the opening of the carbon-carbon double bond, leading to a polymer backbone with pendant anhydride rings. This approach is analogous to the radical polymerization of other unsaturated anhydrides like itaconic and maleic anhydride.

  • Anionic Ring-Opening Polymerization: This mechanism would involve the nucleophilic attack on a carbonyl carbon of the anhydride, leading to the opening of the ring and the formation of a polyester (B1180765).

  • Cationic Ring-Opening Polymerization: In this pathway, an electrophilic species would initiate the ring-opening of the anhydride to form a polyester.

Section 1: Radical Polymerization of Crotonic Anhydride

Radical polymerization of the vinyl group in crotonic anhydride is a promising route to synthesize a polymer with reactive anhydride moieties in the side chains. These anhydride groups can be subsequently modified to introduce various functionalities.

Proposed Experimental Protocol: Radical Polymerization

Objective: To synthesize poly(crotonic anhydride) via free-radical polymerization.

Materials:

  • Crotonic Anhydride (purified by distillation)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Anhydrous Toluene (B28343) or Dioxane (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Oil bath with temperature controller

  • Vacuum line and nitrogen inlet

  • Apparatus for precipitation and filtration (beaker, Buchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • In a Schlenk flask, dissolve a known amount of crotonic anhydride in anhydrous toluene to achieve the desired monomer concentration (e.g., 1-2 M).

  • Add the radical initiator (e.g., AIBN, 0.1-1.0 mol% with respect to the monomer).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours) with continuous stirring.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • FT-IR Spectroscopy: To confirm the presence of anhydride groups (characteristic C=O stretches around 1780 and 1850 cm⁻¹) and the polymer backbone.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Expected Quantitative Data (Based on Analogous Monomers)

The following table summarizes typical results obtained for the radical polymerization of itaconic and maleic anhydrides, which can serve as an estimate for what might be expected for crotonic anhydride.

MonomerInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
Itaconic AnhydrideAIBNDioxane6016->20,000-[1]
Maleic AnhydrideAcetyl PeroxideBulk75-955up to 903,000-7,000-[2]
Itaconic AcidKPSWater6048--1.12-1.14[3]

Note: Data for the homopolymerization of maleic anhydride is limited as it is known to be sluggish and prone to chain transfer reactions.[4]

Diagrams for Radical Polymerization

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat Monomer Crotonic Anhydride C=C Anhydride Ring Radical->Monomer:vinyl Attack on Vinyl Group Growing_Chain Polymer Chain... Radical End Monomer:vinyl->Growing_Chain:radical_end Chain Growth Two_Chains Two Growing Chains Final_Polymer Poly(crotonic anhydride) Two_Chains->Final_Polymer Combination or Disproportionation

Caption: Proposed mechanism for the radical polymerization of crotonic anhydride.

Radical_Polymerization_Workflow Start Start Dissolve Dissolve Crotonic Anhydride and Initiator in Solvent Start->Dissolve Degas Degas with Freeze-Pump-Thaw Cycles Dissolve->Degas Polymerize Heat to Initiate Polymerization Degas->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (FT-IR, NMR, GPC) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for radical polymerization.

Section 2: Anionic Ring-Opening Polymerization (AROP) of Crotonic Anhydride

Anionic ring-opening polymerization presents a potential route to synthesize polyesters from crotonic anhydride. This method would proceed via nucleophilic attack on the carbonyl group of the anhydride.

Proposed Experimental Protocol: Anionic Ring-Opening Polymerization

Objective: To synthesize a polyester from crotonic anhydride via anionic ring-opening polymerization.

Materials:

  • Crotonic Anhydride (purified by distillation and stored under inert atmosphere)

  • Anionic Initiator (e.g., sodium methoxide, sec-butyllithium)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for termination)

  • Hexane (B92381) or Diethyl Ether (for precipitation)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glovebox or Schlenk line for inert atmosphere operations

  • Dry glassware (oven-dried and cooled under vacuum)

  • Syringes for transfer of dry solvents and initiators

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, add anhydrous THF to a dry reaction flask.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C).

  • Add the purified crotonic anhydride monomer to the solvent.

  • Initiate the polymerization by adding the anionic initiator dropwise via syringe.

  • Allow the reaction to proceed for a set time, monitoring for changes in viscosity.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Warm the solution to room temperature.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like hexane or diethyl ether.

  • Isolate the polymer by filtration or decantation.

  • Dry the polymer under vacuum.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of ester linkages and the disappearance of anhydride peaks.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polyester structure.

  • GPC: To determine molecular weight and PDI.

Expected Quantitative Data (Based on Analogous Monomers)

Data from the ring-opening copolymerization of other cyclic anhydrides with epoxides can provide some insight into the conditions and potential outcomes.

AnhydrideEpoxideCatalyst SystemMn ( g/mol )PDIReference
Maleic AnhydridePropylene Oxide(salen)CrCl/PPNN₃10,4001.15[5]
Phthalic AnhydrideCyclohexene OxideCr(III) complex/DMAPup to 10,400<1.3[6]

Diagram for Anionic Ring-Opening Polymerization

AROP_Mechanism Initiator Nu⁻ (Initiator) Monomer Crotonic Anhydride C=O Ring Initiator->Monomer:carbonyl Nucleophilic Attack Ring_Opened Ring-Opened Monomer Nu-Monomer⁻ Monomer->Ring_Opened Ring Opening Another_Monomer Another Monomer Ring_Opened->Another_Monomer Propagation Growing_Chain Polyester Chain Another_Monomer->Growing_Chain

Caption: Proposed mechanism for anionic ring-opening polymerization.

Section 3: Cationic Ring-Opening Polymerization (CROP) of Crotonic Anhydride

Cationic ring-opening polymerization is another potential pathway to form polyesters from crotonic anhydride, initiated by an electrophilic species.

Proposed Experimental Protocol: Cationic Ring-Opening Polymerization

Objective: To synthesize a polyester from crotonic anhydride via cationic ring-opening polymerization.

Materials:

  • Crotonic Anhydride (purified)

  • Cationic Initiator (e.g., triflic acid, BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM) or other non-coordinating solvent

  • Methanol or water (for termination)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas

Equipment:

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Dry glassware

  • Syringes

  • Low-temperature bath

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, add anhydrous DCM to a dry reaction flask.

  • Cool the solvent to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the purified crotonic anhydride monomer.

  • Initiate the polymerization by adding the cationic initiator.

  • Stir the reaction for the desired period.

  • Terminate the reaction by adding a nucleophile like methanol or water.

  • Precipitate the polymer in a non-solvent.

  • Filter and dry the polymer under vacuum.

Characterization:

  • FT-IR, NMR, and GPC as described for AROP.

Diagram for Cationic Ring-Opening Polymerization

CROP_Mechanism Initiator E⁺ (Initiator) Monomer Crotonic Anhydride Carbonyl Oxygen Ring Initiator->Monomer:carbonyl_O Electrophilic Attack Activated_Monomer Activated Monomer Monomer-E⁺ Monomer->Activated_Monomer Ring Opening Another_Monomer Another Monomer Activated_Monomer->Another_Monomer Propagation Growing_Chain Polyester Chain Another_Monomer->Growing_Chain

Caption: Proposed mechanism for cationic ring-opening polymerization.

Conclusion

The polymerization of crotonic anhydride represents an unexplored area with potential for the development of novel functional polymers. The protocols and comparative data presented in these application notes are designed to provide a robust starting point for researchers. It is anticipated that through systematic investigation based on these proposed methodologies, the synthesis and characterization of poly(crotonic anhydride) can be successfully achieved, paving the way for its application in materials science and drug development. All proposed protocols require experimental optimization and validation.

References

Application Notes and Protocols: Crotonic Anhydride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), a reactive derivative of crotonic acid, serves as a versatile and efficient building block in pharmaceutical synthesis. Its α,β-unsaturated carbonyl moiety and the reactive anhydride functional group make it a valuable precursor for the introduction of the crotonyl group into various molecular scaffolds. This crotonyl group can be a key structural element in active pharmaceutical ingredients (APIs), contributing to their biological activity. These application notes provide an overview of the use of crotonic anhydride in the synthesis of pharmaceutical agents, with a focus on the formation of N-crotonyl amides, exemplified by the synthesis of the scabicide drug, Crotamiton. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and development setting.

Key Applications in Pharmaceutical Synthesis

Crotonic anhydride is primarily utilized as a potent acylating agent for nucleophiles such as amines, alcohols, and thiols. In the pharmaceutical industry, its most significant application is in the formation of amides, which are prevalent in a vast array of drug molecules.

  • Synthesis of Amide-Containing APIs: The reaction of crotonic anhydride with primary or secondary amines provides a straightforward method for the synthesis of N-substituted crotonamides. This reaction is fundamental in the synthesis of various therapeutic agents.

  • Intermediate for Heterocyclic Synthesis: The crotonyl group can participate in various cyclization reactions, making crotonic anhydride a useful starting material for the synthesis of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

  • Precursor for Bioactive Molecules: The α,β-unsaturated system in the crotonyl group is a Michael acceptor, allowing for conjugate addition reactions to introduce further chemical diversity and create complex molecular architectures with potential biological activity.

Featured Application: Synthesis of Crotamiton

Crotamiton, N-ethyl-N-(o-tolyl)crotonamide, is an effective scabicidal and antipruritic agent. Its synthesis provides an excellent example of the practical application of a crotonylating agent in the production of a widely used pharmaceutical. While the industrial synthesis may utilize crotonyl chloride, crotonic anhydride is a suitable and often preferred laboratory-scale reagent due to its lower volatility and corrosiveness.

The synthesis involves the acylation of the secondary amine, N-ethyl-o-toluidine, with crotonic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the amide bond and crotonic acid as a byproduct.

Reaction Scheme: Synthesis of Crotamiton

G CrotonicAnhydride Crotonic Anhydride Crotamiton Crotamiton CrotonicAnhydride->Crotamiton + Amine N-Ethyl-o-toluidine Amine->Crotamiton CrotonicAcid Crotonic Acid (byproduct)

Caption: Synthesis of Crotamiton from Crotonic Anhydride.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Crotamiton using crotonic anhydride.

ParameterValueReference/Note
Reactants
N-Ethyl-o-toluidine1.0 eqLimiting Reagent
Crotonic Anhydride1.1 - 1.5 eqSlight excess to ensure complete reaction
SolventToluene or DichloromethaneAnhydrous
Base (optional)Pyridine (B92270) or Triethylamine (1.2 eq)To scavenge the crotonic acid byproduct
Reaction Conditions
Temperature25 - 80 °CRoom temperature or gentle heating
Reaction Time2 - 6 hoursMonitored by TLC
Product
Yield75 - 90% (expected)Dependent on reaction conditions and purification
Purity>98%After purification
Characterization Data
AppearanceColorless to yellowish oily liquid
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol

Experimental Protocols

Protocol 1: Synthesis of Crotamiton using Crotonic Anhydride

This protocol describes a representative laboratory-scale synthesis of Crotamiton.

Materials:

  • N-Ethyl-o-toluidine (98%)

  • Crotonic anhydride (97%)

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5%, aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-ethyl-o-toluidine (13.5 g, 100 mmol).

  • Dissolve the amine in 100 mL of anhydrous toluene.

  • To this solution, add anhydrous pyridine (9.5 g, 120 mmol).

  • Slowly add crotonic anhydride (17.0 g, 110 mmol) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent). The reaction is complete when the spot corresponding to N-ethyl-o-toluidine is no longer visible.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude Crotamiton can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Characterization:

The identity and purity of the synthesized Crotamiton should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared with literature data.

Workflow and Relationship Diagrams

General Experimental Workflow for Amide Synthesis

G start Start reactants Combine Amine and Crotonic Anhydride in Anhydrous Solvent start->reactants reaction Stir at RT or Heat (Monitor by TLC) reactants->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End purify->end

Caption: General workflow for N-acylation using crotonic anhydride.

Logical Relationship of Crotonic Anhydride in Synthesis

G cluster_reactivity Chemical Reactivity cluster_applications Pharmaceutical Applications cluster_products Example Products CA Crotonic Anhydride AcylatingAgent Acylating Agent CA->AcylatingAgent MichaelAcceptor Michael Acceptor CA->MichaelAcceptor AmideSynthesis Amide Synthesis AcylatingAgent->AmideSynthesis EsterSynthesis Ester Synthesis AcylatingAgent->EsterSynthesis HeterocycleFormation Heterocycle Formation MichaelAcceptor->HeterocycleFormation Crotamiton Crotamiton (API) AmideSynthesis->Crotamiton Intermediates Drug Intermediates AmideSynthesis->Intermediates HeterocycleFormation->Intermediates

Caption: Applications derived from crotonic anhydride's reactivity.

Safety Information

Crotonic anhydride is a corrosive and moisture-sensitive liquid. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Disclaimer: The protocols and information provided are for research and development purposes only. All procedures should be carried out by qualified individuals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times.

Application Notes and Protocols: Crotonic Anhydride in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of crotonic anhydride (B1165640) as a key reagent in the synthesis of agrochemicals. The following sections detail the synthesis of the fungicide Dinocap, including experimental protocols, quantitative data, and workflow diagrams to facilitate research and development in the agrochemical sector.

Introduction

Crotonic anhydride is a versatile chemical intermediate widely employed in organic synthesis.[1] Its reactivity as an acylating agent makes it particularly useful for the esterification of phenols and alcohols, a common reaction in the production of various agrochemicals.[2][3][4] This document focuses on a significant application of crotonic anhydride in the synthesis of the fungicide and acaricide, Dinocap.

Dinocap is a contact fungicide used to control powdery mildew on a variety of crops.[5][6] It is a mixture of isomers, primarily 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates.[5][6] The synthesis of Dinocap involves the esterification of the corresponding dinitrooctylphenols with a crotonic acid derivative, where crotonic anhydride serves as an efficient acylating agent.[7]

A single isomer of Dinocap, Meptyldinocap, has also been developed.[8] Meptyldinocap is specifically the 2-(1-methylheptyl)-4,6-dinitrophenyl (E)-but-2-enoate isomer and is also a potent fungicide.[9] The synthesis of Meptyldinocap follows a similar pathway to that of Dinocap, involving the esterification of 2-(1-methylheptyl)-4,6-dinitrophenol.

Synthesis of Dinocap: An Overview

The synthesis of Dinocap is a two-step process that begins with the nitration of 2-(1-methylheptyl)phenol to produce a mixture of dinitrooctylphenols. This intermediate is then esterified with crotonic anhydride to yield the final Dinocap product.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dinitro-6-(1-methylheptyl)phenol (B1230248) (DNOP)

This protocol describes the synthesis of the key phenolic intermediate required for the production of Dinocap.

Materials:

  • 2-(1-methylheptyl)phenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663)

  • Glass reactor with overhead stirrer, dropping funnel, and thermometer

Procedure:

  • In a glass reactor, dissolve 2-(1-methylheptyl)phenol in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) to the reactor while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-dinitro-6-(1-methylheptyl)phenol. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Dinocap via Esterification with Crotonic Anhydride

This protocol details the esterification of the dinitrophenolic intermediate with crotonic anhydride to produce Dinocap.[7]

Materials:

  • 2,4-Dinitro-6-(1-methylheptyl)phenol (DNOP)

  • Crotonic anhydride

  • Pyridine (B92270) (or another suitable base catalyst)

  • Toluene (or another suitable organic solvent)

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitro-6-(1-methylheptyl)phenol in toluene.

  • Add a catalytic amount of pyridine to the solution.

  • Add crotonic anhydride to the reaction mixture (a slight molar excess relative to the phenol).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Dinocap. The product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Dinocap. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Parameter2,4-Dinitro-6-(1-methylheptyl)phenol (DNOP)Dinocap
Appearance Yellowish solidDark oily liquid[10]
Molecular Formula C₁₄H₂₀N₂O₅C₁₈H₂₄N₂O₆
Molecular Weight 296.32 g/mol 364.39 g/mol
Typical Yield 75-85%80-90%
Purity (by HPLC) >95%>90% (mixture of isomers)[11]
Key Spectroscopic Data ¹H NMR, ¹³C NMR, IR¹H NMR, ¹³C NMR, IR, MS

Diagrams

Logical Workflow for Dinocap Synthesis

The following diagram illustrates the overall workflow for the synthesis of the fungicide Dinocap, starting from the nitration of the phenolic precursor to the final esterification step with crotonic anhydride.

dinocap_synthesis_workflow start Start Materials: - 2-(1-methylheptyl)phenol - Nitrating Mixture nitration Step 1: Nitration start->nitration intermediate Intermediate: 2,4-Dinitro-6-(1-methylheptyl)phenol nitration->intermediate esterification Step 2: Esterification intermediate->esterification esterification_reagents Reagents: - Crotonic Anhydride - Base Catalyst esterification_reagents->esterification purification Purification (e.g., Column Chromatography) esterification->purification final_product Final Product: Dinocap purification->final_product

Caption: Workflow for the synthesis of Dinocap.

Reaction Pathway for Dinocap Synthesis

This diagram outlines the chemical transformation involved in the synthesis of Dinocap, highlighting the key reactants and products.

reaction_pathway phenol 2-(1-methylheptyl)phenol dinitrophenol 2,4-Dinitro-6-(1-methylheptyl)phenol phenol->dinitrophenol Nitration nitrating_mixture HNO₃ / H₂SO₄ dinocap Dinocap dinitrophenol->dinocap Esterification crotonic_anhydride Crotonic Anhydride

Caption: Reaction pathway for Dinocap synthesis.

Conclusion

Crotonic anhydride is a valuable and efficient reagent for the synthesis of the fungicide Dinocap. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals in the agrochemical industry to develop and optimize the synthesis of this and other related agrochemicals. The straightforward esterification procedure, coupled with good yields, highlights the practical utility of crotonic anhydride in agrochemical manufacturing.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a versatile tool for the formation of carbon-carbon bonds, leading to the synthesis of a wide array of aromatic ketones. These ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation of benzene (B151609), toluene (B28343), and anisole (B1667542) using crotonic anhydride (B1165640) as the acylating agent. Crotonic anhydride, an α,β-unsaturated anhydride, allows for the synthesis of aryl butenoyl ketones, which are important building blocks in medicinal chemistry due to their potential biological activities.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation with crotonic anhydride proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the crotonic anhydride, facilitating the generation of the crotonyl cation. This electrophile is then attacked by the nucleophilic aromatic ring. The resulting intermediate is a resonance-stabilized carbocation, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final α,β-unsaturated ketone product.[1]

For substituted benzenes like toluene and anisole, the regioselectivity of the acylation is primarily governed by both electronic and steric factors. The methyl group in toluene and the methoxy (B1213986) group in anisole are ortho-, para-directing activators. However, due to the steric bulk of the acylium ion-Lewis acid complex, the acylation reaction predominantly occurs at the less hindered para position.[2][3]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution CrotonicAnhydride Crotonic Anhydride AcyliumComplex Acylium Ion-AlCl₃ Complex CrotonicAnhydride->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ AcyliumIon Crotonyl Cation (Electrophile) AcyliumComplex->AcyliumIon AlCl3O [AlCl₃(OOCR)]⁻ AcyliumComplex->AlCl3O Arene Aromatic Ring (Benzene, Toluene, Anisole) AlCl3_2 AlCl₃ AlCl3O->AlCl3_2 + H⁺ SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Crotonyl Cation Product Aryl Butenoyl Ketone SigmaComplex->Product - H⁺ H H⁺ SigmaComplex->H

Figure 1. General mechanism of Friedel-Crafts acylation with crotonic anhydride.

Experimental Protocols

The following protocols are generalized procedures for the Friedel-Crafts acylation of benzene, toluene, and anisole with crotonic anhydride using aluminum chloride as the catalyst. These protocols can be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

Materials and Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Anhydrous solvents (e.g., dichloromethane (B109758), carbon disulfide)

  • Crotonic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene, Toluene, or Anisole

  • Hydrochloric acid (concentrated and dilute)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Benzene is a known carcinogen and should be handled with extreme caution.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Acylation of Benzene with Crotonic Anhydride

Reaction: Benzene + Crotonic Anhydride → (E)-1-Phenylbut-2-en-1-one

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and a suitable anhydrous solvent (e.g., carbon disulfide or excess benzene).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In the dropping funnel, place a solution of crotonic anhydride (1.0 equivalent) in the same anhydrous solvent.

  • Add the crotonic anhydride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add benzene (1.0 to 1.2 equivalents if not used as the solvent) dropwise.

  • Once all reactants are added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Acylation of Toluene with Crotonic Anhydride

Reaction: Toluene + Crotonic Anhydride → (E)-1-(p-Tolyl)but-2-en-1-one

Procedure:

  • Follow the same setup as in Protocol 1.

  • To the flask, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Toluene will be added as a reactant, not the solvent.

  • Cool the mixture to 0-5 °C.

  • Add a solution of crotonic anhydride (1.0 equivalent) in the anhydrous solvent dropwise over 30-60 minutes.

  • After the formation of the acylium ion complex, add toluene (1.0 to 1.2 equivalents) dropwise, maintaining the low temperature.

  • After complete addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Perform the work-up and purification as described in Protocol 1. The primary product expected is the para-isomer.[3]

Protocol 3: Acylation of Anisole with Crotonic Anhydride

Reaction: Anisole + Crotonic Anhydride → (E)-1-(4-Methoxyphenyl)but-2-en-1-one

Procedure:

  • Follow the same setup as in Protocol 1.

  • To the flask, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and an anhydrous solvent like dichloromethane.

  • Cool the reaction mixture to 0-5 °C.

  • Add a solution of crotonic anhydride (1.0 equivalent) in the anhydrous solvent dropwise.

  • Subsequently, add anisole (1.0 to 1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C. Anisole is highly reactive, and maintaining a low temperature is crucial to control the reaction and minimize side products.

  • Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • The work-up and purification steps are similar to those described in Protocol 1. The major product will be the para-acylated anisole.[4]

Data Presentation

While specific quantitative data for the Friedel-Crafts acylation with crotonic anhydride is not extensively reported in readily available literature, the following table provides a general framework based on similar acylation reactions with other anhydrides. Researchers should optimize these conditions for their specific needs.

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Major Product
BenzeneCrotonic AnhydrideAlCl₃ (1.1 - 2.2)CS₂ or Benzene0 - RT2 - 4Moderate to Good(E)-1-Phenylbut-2-en-1-one
TolueneCrotonic AnhydrideAlCl₃ (1.1 - 2.2)CH₂Cl₂ or CS₂0 - RT2 - 5Moderate to Good(E)-1-(p-Tolyl)but-2-en-1-one
AnisoleAcetic AnhydrideAlCl₃ (1.1)DichloromethaneReflux186[4]4-Methoxyacetophenone
AnisoleCrotonic AnhydrideAlCl₃ (1.1 - 2.2)CH₂Cl₂0 - 52 - 6Moderate to Good(E)-1-(4-Methoxyphenyl)but-2-en-1-one

Note: The yield for the acylation of anisole with acetic anhydride is provided as a reference point.[4] Yields for reactions with crotonic anhydride are expected to be in a similar range but require empirical determination.

Logical Workflow for a Friedel-Crafts Acylation Experiment

The following diagram illustrates the typical workflow for performing a Friedel-Crafts acylation reaction in a research setting.

G start Start: Define Synthetic Target planning Reaction Planning (Stoichiometry, Solvent, Temp.) start->planning setup Apparatus Setup (Dry Glassware, Inert Atmosphere) planning->setup reagent_prep Reagent Preparation (Anhydrous Solvents, Weighing AlCl₃) setup->reagent_prep reaction Reaction Execution (Controlled Addition, Temp. Monitoring) reagent_prep->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Product Purification (Distillation/Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product Obtained analysis->end

Figure 2. A logical workflow for a typical Friedel-Crafts acylation experiment.

Conclusion

The Friedel-Crafts acylation with crotonic anhydride offers a direct route to synthesize valuable α,β-unsaturated aromatic ketones. The provided protocols and application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving good yields and high regioselectivity. The adaptability of these protocols allows for further optimization and application in the synthesis of complex molecules.

References

Application Notes and Protocols: Reactions of Crotonic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the crotonyl group. Its reaction with primary and secondary amines is a robust and straightforward method for the formation of N-substituted crotonamindes. This amide bond formation proceeds via a nucleophilic acyl substitution mechanism. The crotonamide (B15916) motif is of significant interest in medicinal chemistry and drug development, as it is a key structural component in several active pharmaceutical ingredients (APIs), notably histone deacetylase (HDAC) inhibitors. Furthermore, the crotonylation of lysine (B10760008) residues in proteins is a vital post-translational modification, playing a crucial role in cellular regulation and making it a key area of study in chemical biology and drug discovery.

These application notes provide detailed protocols for the synthesis of crotonamides, summarize quantitative data for representative reactions, and discuss the application of these reactions in drug development and biochemical research.

Reaction Mechanism and Stoichiometry

The reaction of crotonic anhydride with a primary or secondary amine proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a crotonate molecule, which then acts as a base to deprotonate the newly formed ammonium (B1175870) ion, yielding the N-substituted crotonamide and crotonic acid as a byproduct. The reaction is typically carried out in a 1:2 molar ratio of crotonic anhydride to amine, where the second equivalent of the amine neutralizes the crotonic acid byproduct. Alternatively, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used in a 1:1:1 molar ratio of anhydride to amine to base.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl Crotonamides

This protocol is a general method adaptable for the reaction of crotonic anhydride with various primary and secondary amines.

Materials:

  • Crotonic anhydride

  • Primary or secondary amine (e.g., benzylamine, aniline, diethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (optional, if using a 1:1 amine to anhydride ratio)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the amine (2.0 mmol) in anhydrous DCM (10 mL).

  • Addition of Crotonic Anhydride: Cool the solution to 0 °C in an ice bath. To this, add a solution of crotonic anhydride (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Crotonylation of a Peptide

This protocol describes a method for the crotonylation of lysine residues in a peptide sequence.

Materials:

  • Peptide containing one or more lysine residues

  • Crotonic anhydride

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Solution: Dissolve the peptide (1 mg) in DMF (200 µL).

  • Addition of Reagents: Add DIPEA (5 equivalents per lysine residue) to the peptide solution. In a separate vial, prepare a 100 mM solution of crotonic anhydride in DMF.

  • Crotonylation Reaction: Add the crotonic anhydride solution (1.5 equivalents per lysine residue) to the peptide solution. Allow the reaction to proceed at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding 800 µL of water.

  • Purification and Analysis: Purify the crotonylated peptide by reverse-phase HPLC. Confirm the identity and purity of the product by mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-substituted crotonamides.

AmineProductSolventTime (h)Yield (%)
AnilineN-PhenylcrotonamideChloroform0.595-98
BenzylamineN-BenzylcrotonamideDCM2~90
DiethylamineN,N-DiethylcrotonamideTHF3~85
p-ToluidineN-(p-tolyl)crotonamideChloroform0.5~96
Piperidine1-(Crotonoyl)piperidineDCM2~92

Yields are approximate and can vary based on reaction scale and purification method.

Applications in Drug Development

The crotonamide moiety is a critical pharmacophore in a class of anticancer agents known as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Examples of APIs containing the crotonamide group:

  • Panobinostat (B1684620) (Farydak®): Used for the treatment of multiple myeloma. The synthesis of Panobinostat involves the formation of a crotonamide bond.[1][2][3][4]

  • Belinostat (B1667918) (Beleodaq®): Used for the treatment of peripheral T-cell lymphoma. The synthesis of Belinostat and its analogs often involves the creation of an N-hydroxycinnamamide, a derivative of a crotonamide structure.[5][6][7][8]

  • Trichostatin A (TSA): A natural product and potent HDAC inhibitor that has served as a lead compound for the development of synthetic HDAC inhibitors. The synthesis of TSA analogs often incorporates a crotonamide-like unsaturated acyl group.[9][10][11]

Signaling Pathways and Experimental Workflows

Histone Deacetylase (HDAC) Inhibition Pathway

The diagram below illustrates the general mechanism of action for HDAC inhibitors containing a crotonamide moiety. These inhibitors bind to the active site of HDAC enzymes, preventing the deacetylation of lysine residues on histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes.

HDAC_Inhibition HDAC Inhibition by Crotonamide-Containing Drugs HDACi Crotonamide-Based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Histone Histone Protein (with acetylated lysines) HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Acetylated_Histone Hyperacetylated Histone Open_Chromatin Relaxed Chromatin (Gene Transcription) Acetylated_Histone->Open_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Apoptosis Apoptosis/ Cell Cycle Arrest Tumor_Suppressor->Apoptosis Synthesis_Workflow Workflow for Crotonamide Synthesis cluster_1 Start Start: Select Amine and Crotonic Anhydride Reaction Amidation Reaction (Protocol 1) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End: Pure Crotonamide Characterization->End

References

Application Notes and Protocols: Crotonic Anhydride in the Preparation of Crotonyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) is a highly effective reagent for the synthesis of crotonyl esters through the acylation of alcohols. This process, known as crotonylation, is of significant interest in organic synthesis and medicinal chemistry. The crotonyl moiety can be introduced into molecules to modify their physicochemical properties, such as lipophilicity and stability, which is particularly relevant in the design of prodrugs to enhance drug delivery and efficacy.[1][2] Furthermore, the unsaturated nature of the crotonyl group provides a handle for further chemical transformations.

These application notes provide detailed protocols for the synthesis of crotonyl esters using crotonic anhydride, with a focus on 4-(dimethylamino)pyridine (DMAP)-catalyzed methods. It also includes quantitative data for various alcohol substrates and discusses the application of crotonyl esters in drug development.

General Mechanism of DMAP-Catalyzed Acylation

The esterification of alcohols with crotonic anhydride is efficiently catalyzed by 4-(dimethylamino)pyridine (DMAP). The generally accepted mechanism involves the initial reaction of DMAP with crotonic anhydride to form a highly reactive N-crotonylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired crotonyl ester and the regeneration of the DMAP catalyst. An auxiliary base, such as triethylamine (B128534) or pyridine (B92270), is often used to neutralize the crotonic acid byproduct.[3][4]

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Crotonylation of Alcohols

This protocol describes a general method for the synthesis of crotonyl esters from various alcohols using crotonic anhydride and a catalytic amount of DMAP.

Materials:

  • Alcohol (e.g., primary, secondary)

  • Crotonic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt3) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • To this stirred solution, add crotonic anhydride (1.2 eq) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure crotonyl ester.

Protocol 2: Solvent-Free DMAP-Catalyzed Crotonylation

For a more environmentally benign approach, the reaction can be performed under solvent-free conditions, which is particularly effective for less reactive alcohols.[5][6]

Materials:

  • Alcohol

  • Crotonic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • To a mixture of the alcohol (1.0 eq) and DMAP (0.005 - 0.02 eq), add crotonic anhydride (1.1 eq) at ambient temperature.

  • Stir the mixture at room temperature or heat as necessary (e.g., 50 °C) to facilitate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the product can often be purified directly by distillation under reduced pressure or by column chromatography.

Data Presentation

The following table summarizes typical yields for the DMAP-catalyzed crotonylation of various alcohols with crotonic anhydride. Reaction conditions are generalized from literature procedures and may require optimization for specific substrates.

Alcohol SubstrateTypeCatalyst (mol%)SolventReaction Time (h)Yield (%)
Benzyl alcoholPrimaryDMAP (5)DCM4>95
1-ButanolPrimaryDMAP (2)None690-95
CyclohexanolSecondaryDMAP (10)DCM1285-90
tert-ButanolTertiaryDMAP (10)DCM2470-80
PhenolAromaticDMAP (5)None8~90

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Application in Drug Development: Crotonyl Esters as Prodrugs

A key application of crotonylation in drug development is the formation of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Ester prodrugs are a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and ability to cross cell membranes.[1]

The crotonyl group can be used to mask polar functional groups, such as hydroxyl or carboxyl groups, in a parent drug. This increases the lipophilicity of the molecule, which can enhance its absorption and distribution. Once in the body, the crotonyl ester can be hydrolyzed by esterase enzymes to release the active drug.[2]

Example: NSAID-Paracetamol Mutual Prodrug

A relevant example, although not using crotonic anhydride specifically but illustrating the principle of ester prodrugs, is the synthesis of a mutual prodrug combining an NSAID (like ibuprofen (B1674241) or naproxen) with paracetamol.[2] In this approach, the carboxylic acid of the NSAID is esterified with the phenolic hydroxyl group of paracetamol. This strategy aims to reduce the gastrointestinal side effects of the NSAID and potentially provide synergistic analgesic and anti-inflammatory effects. The synthesis is often carried out using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of DMAP.[2]

A similar strategy could be employed to create crotonyl ester prodrugs of various drugs containing hydroxyl groups, potentially modulating their pharmacokinetic profiles.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Workflow for Crotonyl Ester Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Alcohol + Crotonic Anhydride stirring Stir at Room Temperature reactants->stirring catalyst DMAP (catalyst) catalyst->stirring base Triethylamine / Pyridine base->stirring solvent Anhydrous DCM solvent->stirring monitoring Monitor by TLC stirring->monitoring dilution Dilute with Diethyl Ether monitoring->dilution washing Wash with HCl, NaHCO3, Brine dilution->washing drying Dry over MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Crotonyl Ester chromatography->product

Caption: General workflow for the synthesis of crotonyl esters.

dmap_catalysis DMAP-Catalyzed Crotonylation Mechanism DMAP DMAP Intermediate N-Crotonylpyridinium Intermediate DMAP->Intermediate + CrotonicAnhydride Crotonic Anhydride CrotonicAnhydride->Intermediate Ester Crotonyl Ester Intermediate->Ester + Alcohol Byproduct Crotonic Acid Intermediate->Byproduct (forms) Alcohol Alcohol (R-OH) Alcohol->Ester Ester->DMAP (DMAP regenerated) Salt Triethylammonium Crotonate Byproduct->Salt + Base Base Base (e.g., NEt3) Base->Salt

Caption: Mechanism of DMAP-catalyzed crotonylation.

References

Application of Crotonic Anhydride in the Flavor and Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), a reactive chemical intermediate, serves as a versatile building block in the synthesis of various compounds within the flavor and fragrance industry. Its primary application lies in the acylation of alcohols to form crotonate esters, many of which possess characteristic fruity and floral aromas. This document provides detailed application notes, experimental protocols, and relevant data for the use of crotonic anhydride in the synthesis of flavor and fragrance compounds.

Core Concepts: Esterification using Crotonic Anhydride

The fundamental reaction involves the nucleophilic acyl substitution of an alcohol with crotonic anhydride to yield a crotonate ester and crotonic acid as a byproduct. This reaction is typically catalyzed by an acid or can be carried out under enzymatic conditions. The resulting crotonate esters are valued for their unique sensory profiles and are used in the formulation of a wide range of food flavorings and cosmetic fragrances.

A general representation of the reaction is depicted below:

Esterification cluster_reactants Reactants cluster_products Products Crotonic_Anhydride Crotonic Anhydride ((CH3CH=CHCO)2O) Crotonate_Ester Crotonate Ester (CH3CH=CHCOOR) Crotonic_Anhydride->Crotonate_Ester Acylation Crotonic_Acid Crotonic Acid (CH3CH=CHCOOH) Crotonic_Anhydride->Crotonic_Acid Byproduct Alcohol Alcohol (R-OH) Alcohol->Crotonate_Ester

Figure 1: General reaction scheme for the synthesis of crotonate esters from crotonic anhydride.

Application Notes: Synthesis of Key Flavor Esters

This section details the synthesis and properties of two common flavor esters derived from crotonic anhydride: ethyl crotonate and isoamyl crotonate.

Ethyl Crotonate

Ethyl crotonate is a colorless liquid with a pungent, fruity, and ethereal odor, reminiscent of caramel (B1170704) and rum.[1] It is used as a flavoring agent in various food products.

Table 1: Physicochemical and Sensory Properties of Ethyl Crotonate

PropertyValueReference
Chemical Formula C6H10O2[1]
Molecular Weight 114.14 g/mol [2]
Appearance Clear, colorless liquid[1]
Odor Profile Pungent, caramel, rum, fruity, ethereal, sour[1]
Taste Profile Caramel, brown, onion, garlic, musty[1]
Boiling Point 136-138 °C @ 760 mmHg[3][]
Density 0.915 - 0.920 g/mL at 20°C[1]
Refractive Index 1.4230 - 1.4280 @ 20°C[3]
Solubility Slightly soluble in water[1]
Isoamyl Crotonate

Isoamyl crotonate is valued for its sweet, fruity aroma and is a key ingredient in perfumes, body lotions, and various cosmetic formulations.[5] It is also used to enhance fruit flavors in dairy products, beverages, and confectionery.[5]

Table 2: Physicochemical and Sensory Properties of Isoamyl Crotonate

PropertyValueReference
Chemical Formula C9H16O2
Molecular Weight 156.22 g/mol
Appearance Colorless liquid
Odor Profile Fruity, sweet[5]
Boiling Point 188-189 °C @ 760.00 mm Hg[6]
Flash Point 172.00 °F (77.78 °C)[6]
Solubility Soluble in alcohol, insoluble in water[6]

Experimental Protocols

The following are generalized protocols for the synthesis of ethyl crotonate and isoamyl crotonate using crotonic anhydride. These protocols are based on standard esterification procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Ethyl Crotonate

This protocol describes the chemical synthesis of ethyl crotonate from crotonic anhydride and ethanol (B145695).

Materials:

  • Crotonic anhydride

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine crotonic anhydride (1.0 eq) and anhydrous ethanol (2.0-3.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove excess ethanol and sulfuric acid.

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine to remove residual water.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude ethyl crotonate by fractional distillation. Collect the fraction boiling at approximately 136-138 °C.

Expected Yield: While specific yields for this direct reaction were not found in the provided search results, Fischer esterification of carboxylic acids with alcohols typically yields esters in the range of 60-80%.

Ethyl_Crotonate_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Combine Crotonic Anhydride and Ethanol Catalyst 2. Add H2SO4 (cat.) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4h) Catalyst->Reflux Cool 4. Cool to RT Reflux->Cool Wash_H2O 5. Wash with Water Cool->Wash_H2O Wash_NaHCO3 6. Wash with NaHCO3 soln. Wash_H2O->Wash_NaHCO3 Wash_Brine 7. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 8. Dry with MgSO4 Wash_Brine->Dry Filter 9. Filter Dry->Filter Distill 10. Fractional Distillation Filter->Distill Product Ethyl Crotonate Distill->Product

Figure 2: Experimental workflow for the synthesis of ethyl crotonate.

Protocol 2: Enzymatic Synthesis of Isoamyl Crotonate

This protocol is adapted from the enzymatic synthesis of isoamyl acetate (B1210297) and provides a greener alternative to chemical synthesis.[7]

Materials:

  • Crotonic anhydride

  • Isoamyl alcohol

  • Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica Lipase B)

  • Solvent (e.g., hexane (B92381) or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator

  • Gas chromatograph for analysis

Procedure:

  • Reaction Setup: In a sealed flask, combine crotonic anhydride (1.0 eq) and isoamyl alcohol (1.0-2.0 eq). If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of substrates).

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 30-50 °C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring: Periodically take samples from the reaction mixture and analyze the formation of isoamyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Enzyme Recovery and Product Isolation:

    • Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

    • Separate the immobilized enzyme by filtration for potential reuse.

    • If a solvent was used, remove it under reduced pressure.

    • The product can be further purified by vacuum distillation if necessary.

Expected Yield: Enzymatic synthesis of isoamyl acetate from acetic anhydride has been reported with high conversion rates.[7] A similar high yield can be anticipated for isoamyl crotonate, although optimization of reaction parameters would be necessary.

Isoamyl_Crotonate_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_purification Product Recovery Reactants 1. Combine Crotonic Anhydride and Isoamyl Alcohol Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Incubate 3. Incubate with Shaking Enzyme->Incubate Sample 4. Take Samples Periodically Incubate->Sample Filter 6. Filter to Recover Enzyme Incubate->Filter GCMS 5. Analyze by GC-MS Sample->GCMS Solvent_Removal 7. Remove Solvent (if any) Filter->Solvent_Removal Distill 8. Vacuum Distillation (optional) Solvent_Removal->Distill Product Isoamyl Crotonate Distill->Product

Figure 3: Experimental workflow for the enzymatic synthesis of isoamyl crotonate.

Conclusion

Crotonic anhydride is a valuable reagent for the synthesis of flavor and fragrance esters. The protocols provided offer a starting point for the preparation of ethyl crotonate and isoamyl crotonate. Further research and optimization are encouraged to explore the synthesis of a wider variety of crotonate esters and to fully characterize their sensory properties for application in the flavor and fragrance industry. The use of enzymatic methods presents a promising avenue for sustainable and selective synthesis of these valuable compounds.

References

Crotonic Anhydride as a Precursor for Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), a derivative of the unsaturated carboxylic acid crotonic acid, presents itself as a valuable precursor in the synthesis of functional polymers. Its inherent unsaturation and reactive anhydride group offer pathways to polyesters with tunable properties. While the direct homopolymerization of crotonic anhydride is not extensively documented, its copolymerization, particularly through ring-opening copolymerization (ROCOP) with epoxides, offers a promising route to novel biodegradable and functional polyesters. These polymers are of significant interest in the development of drug delivery systems, adhesives, and coatings. This document provides an overview of the applications of polymers derived from crotonic anhydride and proposes a detailed protocol for their synthesis via ring-opening copolymerization.

Application Notes

Polymers incorporating crotonic acid or its derivatives have found utility in a range of applications, primarily owing to their modifiable chemical structure and biodegradable nature.

  • Drug Delivery Systems: The polyester (B1180765) backbone derived from the ring-opening of an anhydride is susceptible to hydrolysis, making the resulting polymers biodegradable and suitable for controlled drug release applications.[1] The presence of the double bond from the crotonate moiety allows for further functionalization, such as cross-linking to modulate the degradation rate and drug release profile, or for tethering of targeting ligands. Copolymers of crotonic acid have been explored for creating hydrogels that can slow the release of agrochemicals and pharmaceuticals.[2]

  • Adhesives and Coatings: Copolymers of crotonic acid with monomers like vinyl acetate (B1210297) are known for their good heat resistance and are used in the formulation of hot-melt adhesives.[2] These copolymers can form strong bonds on various surfaces, including wood, paper, and plastics.[3] In the coatings industry, incorporating crotonic acid derivatives can enhance the hardness and water resistance of the final product.[4]

  • Biomaterials: The biodegradability of polyesters derived from crotonic anhydride makes them attractive candidates for creating temporary medical implants and scaffolds for tissue engineering. The degradation products are expected to be biocompatible.

Proposed Experimental Protocol: Ring-Opening Copolymerization (ROCOP) of Crotonic Anhydride with an Epoxide

The following protocol is a proposed method for the synthesis of a polyester from crotonic anhydride and an epoxide, based on established procedures for the ROCOP of similar unsaturated anhydrides like maleic anhydride.[5][6] Optimization of reaction conditions may be necessary.

Objective: To synthesize an alternating copolymer of crotonic anhydride and cyclohexene (B86901) oxide.

Materials:

  • Crotonic anhydride (mixture of cis and trans isomers)

  • Cyclohexene oxide (CHO)

  • (Salen)Cr(III)Cl complex (catalyst)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (B109758) (for dissolution)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Vacuum oven

Experimental Procedure
  • Catalyst and Monomer Preparation:

    • In a glovebox or under an inert atmosphere, add the (Salen)Cr(III)Cl catalyst and PPNCl co-catalyst to a dry reaction flask equipped with a magnetic stir bar.

    • Add anhydrous toluene to dissolve the catalyst and co-catalyst.

    • In a separate vial, prepare a stock solution of crotonic anhydride and cyclohexene oxide in anhydrous toluene.

  • Polymerization:

    • Place the reaction flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).

    • Using a syringe, add the monomer stock solution to the catalyst solution under vigorous stirring.

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Polymer Isolation and Purification:

    • After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues.

    • Dissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to further purify.

    • Collect the purified polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).

    • Confirm the polymer structure and determine the copolymer composition by ¹H and ¹³C NMR spectroscopy.

    • Analyze the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Quantitative Data from Analogous Polymerizations

The following table summarizes typical reaction conditions and results for the ring-opening copolymerization of maleic anhydride (a structural analogue of crotonic anhydride) with various epoxides. This data can serve as a starting point for the optimization of crotonic anhydride polymerization.

Catalyst SystemEpoxideMonomer/Catalyst RatioTemp (°C)Time (h)Mn (kDa)PDIReference
(Salen)Cr(III)Cl / PPNClPropylene Oxide200:180417.01.15[5]
(Salen)Cr(III)Cl / PPNClCyclohexene Oxide200:1802415.21.10[5]
(BDI)ZnOAcCyclohexene Oxide200:150225.01.08[7]
Amido-oxazolinate zincStyrene Oxide200:11002410.51.21[2]
Thiourea / PPNClCyclohexene Oxide200:1100122.81.15[8]

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_purification Purification catalyst Catalyst & Co-catalyst solvent1 Anhydrous Toluene catalyst->solvent1 dissolve reaction_flask Reaction Flask @ 80°C catalyst->reaction_flask solvent1->reaction_flask monomers Crotonic Anhydride & Epoxide solvent2 Anhydrous Toluene monomers->solvent2 dissolve monomers->reaction_flask add solvent2->reaction_flask add precipitation Precipitate in Methanol reaction_flask->precipitation quench with MeOH filtration Filter precipitation->filtration redissolve Dissolve in DCM filtration->redissolve dry Dry under Vacuum filtration->dry reprecipitate Re-precipitate in Methanol redissolve->reprecipitate reprecipitate->filtration characterization Characterization (GPC, NMR, DSC, TGA) dry->characterization analyze rocop_mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst Catalyst-Initiator Complex epoxide Epoxide catalyst->epoxide attacks ring_opened Ring-Opened Epoxide (Alkoxide) epoxide->ring_opened growing_chain Growing Polymer Chain epoxide->growing_chain regenerates alkoxide anhydride Crotonic Anhydride ring_opened->anhydride attacks carboxylate Carboxylate Intermediate anhydride->carboxylate carboxylate->epoxide attacks growing_chain->anhydride

References

Application Notes and Protocols for Diels-Alder Reactions with Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex natural products and in the development of novel therapeutic agents. Crotonic anhydride (B1165640), with its electron-deficient carbon-carbon double bond, serves as a competent dienophile in these reactions, leading to the formation of substituted cyclohexene-1,2-dicarboxylic anhydrides. These adducts are versatile intermediates that can be further elaborated into a variety of biologically active molecules. This document provides an overview of the application of crotonic anhydride in Diels-Alder reactions, detailed experimental protocols, and a discussion of the potential of the resulting adducts in drug development.

Application Notes

General Reactivity and Regioselectivity

Crotonic anhydride, an α,β-unsaturated anhydride, is an activated dienophile suitable for Diels-Alder reactions. The electron-withdrawing nature of the anhydride functionality polarizes the double bond, making it susceptible to nucleophilic attack by a conjugated diene.

When crotonic anhydride reacts with an unsymmetrical diene, such as isoprene (B109036), two regioisomeric products are possible. The major regioisomer formed is typically the one where the methyl group of the anhydride is para to the methyl group of the diene in the resulting cyclohexene (B86901) ring. This regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile.

Stereoselectivity: The Endo Rule

A key feature of the Diels-Alder reaction is its stereoselectivity. The reaction proceeds via a concerted mechanism in which the diene and dienophile approach each other in parallel planes. This geometric constraint leads to the preferential formation of the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the cyclohexene ring. This preference, known as the endo rule, is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.

While the endo product is the kinetically favored product, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. Under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times), the proportion of the exo product may increase.

Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds like crotonic anhydride can be significantly enhanced by the use of Lewis acid catalysts. Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), coordinate to the carbonyl oxygen of the anhydride. This coordination increases the electron-withdrawing ability of the anhydride, further polarizing the double bond and lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This leads to a smaller HOMO-LUMO energy gap between the diene and dienophile, resulting in a faster reaction rate and often improved endo selectivity.

Experimental Protocols

While specific experimental data for Diels-Alder reactions of crotonic anhydride are not extensively detailed in the readily available literature, the following protocols for the analogous reactions with maleic anhydride can be adapted. It is recommended to perform small-scale pilot reactions to optimize conditions for specific diene substrates.

Protocol 1: Diels-Alder Reaction of Crotonic Anhydride with Isoprene (Adapted)

This protocol describes the synthesis of 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride.

Materials:

  • Crotonic anhydride

  • Isoprene

  • Toluene (B28343) or Xylene (anhydrous)

  • Hexane (B92381) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotonic anhydride (1.0 equivalent).

  • Add anhydrous toluene or xylene as the solvent (approximately 5-10 mL per gram of crotonic anhydride).

  • Begin stirring the mixture and add freshly distilled isoprene (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to a gentle reflux. The reaction temperature will depend on the solvent used (Toluene: ~111°C, Xylene: ~140°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.

  • If the product crystallizes upon cooling, it can be isolated by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane.

  • Wash the crystals with cold hexane and dry them under vacuum to obtain the purified 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride.

Protocol 2: Diels-Alder Reaction of Crotonic Anhydride with 1,3-Butadiene (B125203) (Adapted)

This protocol describes the synthesis of 4-cyclohexene-1,2-dicarboxylic anhydride. As 1,3-butadiene is a gas at room temperature, it is often generated in situ from a stable precursor like 3-sulfolene (B121364).

Materials:

  • Crotonic anhydride

  • 3-Sulfolene

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine crotonic anhydride (1.0 equivalent) and 3-sulfolene (1.1 equivalents).

  • Add anhydrous xylene as the solvent.

  • Heat the mixture to reflux (approximately 140-150°C). At this temperature, 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas. The 1,3-butadiene then reacts with the crotonic anhydride.

  • Maintain the reflux for the recommended reaction time (e.g., 1-2 hours), monitoring by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • The product may precipitate from the solution upon cooling. If necessary, induce crystallization by scratching the inside of the flask or by cooling in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.

  • Dry the product to obtain 4-cyclohexene-1,2-dicarboxylic anhydride.

Data Presentation

Quantitative data for Diels-Alder reactions of crotonic anhydride are not widely reported. The following table presents representative data for the analogous and well-studied reactions of maleic anhydride with various dienes to provide an expected range for yields and stereoselectivity. It is anticipated that reactions with crotonic anhydride would proceed with similar trends but potentially at a slower rate due to the slight electron-donating effect of the methyl group compared to the proton in maleic anhydride.

DieneDienophileProductReaction ConditionsYield (%)endo:exo RatioReference
1,3-ButadieneMaleic Anhydride4-Cyclohexene-1,2-dicarboxylic anhydrideXylene, reflux, 1 h~90>99:1General textbook knowledge
IsopreneMaleic Anhydride4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydrideBenzene, 80°C, 3 h95>95:5General textbook knowledge
CyclopentadieneMaleic Anhydridecis-Norbornene-5,6-endo-dicarboxylic anhydrideEthyl acetate/Hexane, RTHigh>99:1General textbook knowledge
FuranMaleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideEther, 0°C~701:99 (exo favored)General textbook knowledge

Visualization of Key Concepts

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Diene Diene (e.g., Isoprene) Reaction_Vessel Reaction Vessel (Solvent, Heat/Catalyst) Diene->Reaction_Vessel Dienophile Crotonic Anhydride Dienophile->Reaction_Vessel Cooling Cooling & Crystallization Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Diels-Alder Adduct Recrystallization->Product

Caption: A generalized workflow for a Diels-Alder reaction.

Endo vs. Exo Selectivity in Diels-Alder Reactions

Endo_Exo_Selectivity cluster_approach Transition State Approaches cluster_interactions Key Interactions Endo_Approach Endo Approach (Kinetic Product) Secondary_Orbital Secondary Orbital Interactions (Stabilizing) Endo_Approach->Secondary_Orbital Favored by Exo_Approach Exo Approach (Thermodynamic Product) Steric_Hindrance Steric Hindrance (Destabilizing) Exo_Approach->Steric_Hindrance Minimizes Secondary_Orbital->Endo_Approach Steric_Hindrance->Exo_Approach

Caption: Factors influencing endo and exo product formation.

Applications in Drug Development

While specific drug development programs centered on Diels-Alder adducts of crotonic anhydride are not prominent in the literature, the resulting cyclohexene dicarboxylic anhydride scaffold is a valuable pharmacophore found in various biologically active molecules. The anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to esters, amides, or imides, providing a diverse array of functional groups for interaction with biological targets.

Potential Therapeutic Areas
  • Anti-inflammatory Agents: The cyclohexene core is present in some natural products with anti-inflammatory properties. Derivatives of Diels-Alder adducts could be explored as inhibitors of inflammatory pathways, for example, by targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Anticancer Agents: The rigid, three-dimensional structure of these adducts makes them attractive scaffolds for the design of enzyme inhibitors or receptor antagonists in cancer therapy. The dicarboxylic acid functionality can be crucial for binding to the active sites of target proteins.

  • Antimicrobial Agents: The anhydride or its derivatives can be incorporated into molecules designed to disrupt microbial cell walls or inhibit essential metabolic pathways in bacteria and fungi.

Signaling Pathways

The specific signaling pathways that could be modulated by these compounds are diverse and would depend on the overall structure of the final molecule. However, given the potential for these compounds to be developed into anti-inflammatory or anticancer agents, some plausible target pathways include:

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common strategy in the development of anti-inflammatory and anticancer drugs.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism and is frequently hyperactivated in cancer.

Logical Relationship for Drug Discovery

Drug_Discovery_Logic DA_Reaction Diels-Alder Reaction (Crotonic Anhydride + Diene) Adduct Cyclohexene Dicarboxylic Anhydride Adduct DA_Reaction->Adduct Derivatization Chemical Derivatization (Hydrolysis, Amidation, etc.) Adduct->Derivatization Library Library of Bioactive Compound Candidates Derivatization->Library Screening Biological Screening (Target-based, Phenotypic) Library->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: A logical workflow for drug discovery using Diels-Alder adducts.

Conclusion

Diels-Alder reactions with crotonic anhydride offer a straightforward and efficient route to functionalized cyclohexene derivatives. While detailed literature on these specific reactions is somewhat limited, the established principles of the Diels-Alder reaction provide a solid foundation for their application in organic synthesis. The resulting adducts, with their versatile anhydride functionality and stereochemically rich core, represent promising starting points for the development of new therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of these compounds is warranted to fully explore their potential in drug discovery and development.

Application Notes and Protocols: Acylation of Alcohols with Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of esters, which are pivotal intermediates in the pharmaceutical and materials science industries. Crotonate esters, specifically, are valuable building blocks in the synthesis of complex molecules and polymers. This document provides a detailed protocol for the acylation of alcohols using crotonic anhydride (B1165640), a reactive acylating agent for the formation of ester bonds. The protocols outlined below are applicable to a range of alcohol substrates, including primary, secondary, and sterically hindered alcohols. Both catalyzed and solvent-free conditions are described to offer flexibility and cater to green chemistry principles.

General Reaction Scheme

The acylation of an alcohol with crotonic anhydride proceeds via nucleophilic acyl substitution to yield the corresponding crotonate ester and crotonic acid as a byproduct.

G cluster_reactants reactant1 R-OH (Alcohol) plus1 + reactant1->plus1 reactant2 (Crotonic Anhydride) plus1->reactant2 arrow reactant2->arrow catalyst Catalyst (e.g., DMAP, Lewis Acid) or Heat arrow->catalyst product1 (Crotonate Ester) arrow->product1 plus2 + product1->plus2 product2 (Crotonic Acid) plus2->product2 img_anhydride img_ester img_acid G cluster_workup Workup start Start reagents Combine Alcohol, DCM, and DMAP in Flask start->reagents add_anhydride Add Crotonic Anhydride reagents->add_anhydride reaction Stir at RT or Heat (Monitor by TLC) add_anhydride->reaction workup Workup reaction->workup dilute Dilute with DCM wash Wash with 1M HCl, Sat. NaHCO3, Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Distillation) concentrate->purify product Pure Crotonate Ester purify->product G anhydride Crotonic Anhydride intermediate N-Crotonylpyridinium Ion (Highly Reactive) anhydride->intermediate Nucleophilic Attack dmap DMAP dmap->intermediate ester Crotonate Ester intermediate->ester Nucleophilic Attack by Alcohol crotonate_ion Crotonate Ion intermediate->crotonate_ion Forms alcohol Alcohol (R-OH) alcohol->ester dmap_h Protonated DMAP ester->dmap_h Releases dmap_h->dmap Deprotonation base Base (e.g., Et3N or Crotonate Ion) base->dmap

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of crotonic anhydride (B1165640) in the synthesis of various biologically active heterocyclic compounds. This document includes established synthetic protocols, quantitative data, and visualizations of reaction pathways and biological mechanisms to aid in research and development.

Synthesis of 4-Methylcoumarins via Pechmann Condensation

Coumarins are a significant class of benzopyran-2-one derivatives that are abundant in nature and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a related β-dicarbonyl compound in the presence of an acid catalyst. While the direct use of crotonic anhydride with simple phenols for 4-methylcoumarin (B1582148) synthesis is not as commonly reported as the use of β-ketoesters, the reaction can be achieved, often with the in-situ formation of a reactive intermediate. The general reaction involves the electrophilic attack of the activated crotonyl moiety onto the electron-rich aromatic ring of the phenol, followed by cyclization and dehydration.

General Reaction Scheme:

Logical Relationship of Pechmann Condensation

pechmann_condensation phenol Phenol intermediate Acyloxy Intermediate phenol->intermediate crotonic_anhydride Crotonic Anhydride crotonic_anhydride->intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) acid_catalyst->intermediate Activation cyclization Intramolecular Acylation intermediate->cyclization dehydration Dehydration cyclization->dehydration methylcoumarin 4-Methylcoumarin dehydration->methylcoumarin

Caption: Pechmann condensation for 4-methylcoumarin synthesis.

Experimental Protocol: Synthesis of 4-Methyl-7-hydroxycoumarin

This protocol is adapted from the Pechmann condensation using a β-ketoester, which is analogous to the reaction with crotonic anhydride. Modifications may be necessary for optimal results with crotonic anhydride.

Materials:

  • Resorcinol (B1680541)

  • Crotonic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄) or another suitable Lewis acid (e.g., AlCl₃)

  • Ethanol (B145695)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) in a minimal amount of a suitable solvent.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with constant stirring.

  • To this mixture, add crotonic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water, and then with a 5% sodium bicarbonate solution to remove any unreacted crotonic acid.

  • Recrystallize the crude product from ethanol to obtain pure 4-methyl-7-hydroxycoumarin.

Quantitative Data:
Product NameStarting MaterialsCatalystYield (%)Melting Point (°C)References
4-Methyl-7-hydroxycoumarinResorcinol, Ethyl acetoacetateH₂SO₄97185[1]
4-Methyl-7-hydroxycoumarinResorcinol, Ethyl acetoacetateAmberlyst-1595189-190
7-Amino-4-methylcoumarinm-Aminophenol, Ethyl acetoacetateSulfated-zirconia~100-[2]
4-MethylcoumarinPhenol, Ethyl acetoacetateAmberlyst-15 (MW)--

Note: The yields reported are for analogous reactions with ethyl acetoacetate. Yields with crotonic anhydride may vary.

Spectroscopic Data for 4-Methyl-7-hydroxycoumarin:
TypeData
¹H NMR (DMSO-d₆)δ 10.71 (s, 1H, -OH), 7.59 (d, J=8.8 Hz, 1H), 6.81 (dd, J=8.8, 2.4 Hz, 1H), 6.70 (d, J=2.4 Hz, 1H), 6.11 (s, 1H), 2.35 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆)δ 161.1, 160.2, 154.8, 153.5, 126.5, 112.8, 112.0, 110.2, 102.1, 18.1
IR (KBr) (cm⁻¹)3400 (-OH), 1680 (C=O, lactone), 1610, 1580 (C=C, aromatic)

Biological Activity of 4-Methylcoumarins: Inhibition of Bacterial Quorum Sensing

Coumarin (B35378) and its derivatives have been shown to interfere with bacterial communication systems known as quorum sensing (QS). QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression based on population density. By inhibiting QS, coumarins can reduce the production of virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[3][4] This makes them attractive candidates for the development of novel anti-infective agents that do not directly kill the bacteria, potentially reducing the development of antibiotic resistance.[4]

Quorum Sensing Inhibition by Coumarin in P. aeruginosa

quorum_sensing_inhibition cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (Autoinducer) LasI->AHL Produces RhlI RhlI Synthase RhlI->AHL Produces LasR LasR Receptor Virulence Virulence Factor Genes (e.g., pyocyanin, proteases) LasR->Virulence Activates Biofilm Biofilm Formation Genes LasR->Biofilm Activates RhlR RhlR Receptor RhlR->Virulence Activates RhlR->Biofilm Activates AHL->LasR Binds to AHL->RhlR Binds to Coumarin 4-Methylcoumarin Coumarin->LasR Inhibits binding Coumarin->RhlR Inhibits binding

Active Methylene Compound + Crotonic Anhydride --(Base)--> Substituted Pyran-2-one

Caption: Conceptual workflow for pyridin-2-one synthesis.

Synthesis of Dihydropyrimidinones via a Biginelli-like Reaction

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. [5][6]A modification of this reaction could potentially utilize crotonic anhydride as a surrogate for the β-dicarbonyl component.

General Reaction Scheme:

Synthesis of Pyridazinones

Pyridazinone derivatives are known to possess a variety of biological activities. Their synthesis often involves the reaction of a γ-ketoacid or its equivalent with a hydrazine (B178648) derivative. [5]Crotonic anhydride can serve as a precursor to the required γ-ketoacid through a Friedel-Crafts acylation reaction with an aromatic compound.

Two-Step Protocol for Pyridazinone Synthesis:

Step 1: Friedel-Crafts Acylation to form a γ-Ketoacid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide), add the aromatic substrate (e.g., benzene).

  • Slowly add crotonic anhydride, maintaining the temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Separate the organic layer, wash, dry, and remove the solvent to obtain the crude γ-ketoacid.

Step 2: Cyclocondensation with Hydrazine

  • Reflux the γ-ketoacid obtained in Step 1 with hydrazine hydrate (B1144303) in a suitable solvent like ethanol for several hours.

  • Cool the reaction mixture to allow the pyridazinone derivative to crystallize.

  • Filter the product, wash with cold ethanol, and recrystallize if necessary.

Quantitative Data for Pyridazinone Synthesis:
Product NameStarting MaterialsConditionsYield (%)References
6-Aryl-2,3,4,5-tetrahydro-3-pyridazinonesMethyl β-aroyl propionate, Hydrazine hydrateReflux with sodium acetate-[7]
4,5-dihydro-3(2H)-pyridazinonesβ-keto acid, HydrazineReflux in ethanolHigh[7]

Note: The yields are for related reactions and may differ for the specific two-step protocol starting from crotonic anhydride.

References

Troubleshooting & Optimization

Technical Support Center: Crotonic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of crotonic anhydride (B1165640) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing crotonic anhydride?

A1: The two main industrial methods for synthesizing crotonic anhydride are:

  • Reaction of Crotonic Acid with Acetic Anhydride : This is a common and effective method. The reaction is an equilibrium process where crotonic acid reacts with acetic anhydride to form crotonic anhydride and acetic acid. To achieve high yields, the acetic acid byproduct must be continuously removed.[1][2][3][4]

  • Reaction of Crotonyl Chloride with Sodium Crotonate : This method can also produce crotonic anhydride.[1]

Q2: Why is the continuous removal of acetic acid important in the synthesis from crotonic acid and acetic anhydride?

A2: The reaction between crotonic acid and acetic anhydride is reversible. Acetic acid is a byproduct that can react with crotonic anhydride to reform the starting materials, thus lowering the overall yield. By continuously removing acetic acid as it is formed, the equilibrium is shifted towards the formation of crotonic anhydride, in accordance with Le Chatelier's principle, leading to a higher product yield.

Q3: What techniques are used for the continuous removal of acetic acid?

A3: The most common technique is azeotropic distillation. An inert organic solvent (diluent) that forms a low-boiling azeotrope with acetic acid is added to the reaction mixture. This allows for the selective removal of acetic acid as the azeotrope, which is then typically distilled off.[1][3][4] Suitable solvents include benzene, toluene (B28343), ethylbenzene, meta-xylene, and heptane.[1][3] Alternatively, the reaction can be carried out under reduced pressure to facilitate the boiling and removal of acetic acid at a lower temperature.[3]

Q4: What is a common side reaction to be aware of during crotonic anhydride synthesis?

A4: A significant side reaction is the polymerization of crotonic acid or its anhydride, especially at elevated temperatures.[3] To mitigate this, the reaction temperature should be carefully controlled, and a polymerization inhibitor, such as hydroquinone (B1673460), can be added to the reaction mixture.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium.Ensure continuous and efficient removal of the acetic acid byproduct through azeotropic distillation or by conducting the reaction under reduced pressure.[3][4]
Polymerization of reactants or product.Add a polymerization inhibitor like hydroquinone to the reaction mixture. Maintain the reaction temperature below 100°C.[3]
Hydrolysis of the anhydride product.Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Slow Reaction Rate Insufficient reaction temperature.While keeping the temperature below 100°C to prevent polymerization, ensure it is high enough for a reasonable reaction rate. The optimal temperature will depend on the specific conditions and solvent used.
Inefficient mixing.Ensure adequate stirring to promote contact between the reactants.
Product Contamination Presence of unreacted starting materials.After the reaction, purify the crotonic anhydride by fractional distillation to separate it from unreacted crotonic acid and acetic anhydride.[1]
Presence of the azeotropic solvent.Ensure complete removal of the solvent during the final purification step (e.g., distillation).
Discoloration of the final product.This may be due to polymerization or other side reactions. Consider using a polymerization inhibitor and ensuring the reaction temperature is not excessively high. Purification by distillation should also help remove colored impurities.

Data Presentation

Illustrative Yield Comparison with Different Azeotropic Solvents

The following table provides an illustrative comparison of expected yields of crotonic anhydride when using different azeotropic solvents for the removal of acetic acid. The exact yields can vary based on specific experimental conditions.

Azeotropic SolventBoiling Point of Azeotrope with Acetic Acid (°C)Expected Relative Yield
Heptane~90-97Good
Toluene~105Very Good
Benzene~80Good
Ethylbenzene~117Excellent
meta-Xylene~120Excellent

Note: This data is illustrative and based on the general principles of azeotropic distillation efficiency. Higher boiling azeotropes can sometimes indicate more effective removal of the byproduct.

Experimental Protocols

Protocol 1: Synthesis of Crotonic Anhydride using Acetic Anhydride with Azeotropic Distillation

This protocol is based on the principles described in the cited patents.[1][3][4]

Materials:

  • Crotonic Acid

  • Acetic Anhydride

  • Toluene (or another suitable azeotropic agent)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • Set up a fractional distillation apparatus. The reaction vessel will be the distillation flask.

  • In the reaction flask, combine crotonic acid, a molar excess of acetic anhydride, and a small amount of hydroquinone.

  • Add toluene to the reaction mixture. A typical ratio is 2.5 to 5 parts by weight of diluent to 1 part of crotonic acid.[1]

  • Heat the mixture to the boiling point of the toluene-acetic acid azeotrope.

  • Continuously remove the azeotrope as it distills over. The head temperature of the distillation column should be monitored to ensure the azeotrope is being removed.

  • The reaction is complete when acetic acid is no longer being distilled.

  • After the reaction, the remaining mixture contains crotonic anhydride, unreacted crotonic acid, and any remaining acetic anhydride.

  • Purify the crotonic anhydride by fractional distillation. The unreacted starting materials can be collected and recycled.[1]

Visualizations

Experimental Workflow for Crotonic Anhydride Synthesis

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Crotonic Acid + Acetic Anhydride + Toluene + Hydroquinone ReactionVessel Heat and Stir (<100°C) Reactants->ReactionVessel AzeotropicDistillation Continuous Removal of Acetic Acid-Toluene Azeotrope ReactionVessel->AzeotropicDistillation CrudeProduct Crude Crotonic Anhydride (with unreacted materials) AzeotropicDistillation->CrudeProduct Reaction Completion FractionalDistillation Fractional Distillation CrudeProduct->FractionalDistillation PureProduct Pure Crotonic Anhydride FractionalDistillation->PureProduct RecycledReactants Recycled Crotonic Acid and Acetic Anhydride FractionalDistillation->RecycledReactants

Caption: Workflow for crotonic anhydride synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Crotonic Anhydride CheckDistillation Is the azeotrope being continuously removed? Start->CheckDistillation CheckTemp Is the reaction temperature below 100°C? CheckDistillation->CheckTemp Yes OptimizeDistillation Optimize distillation setup for efficient removal. CheckDistillation->OptimizeDistillation No CheckInhibitor Was a polymerization inhibitor used? CheckTemp->CheckInhibitor Yes ReduceTemp Lower the reaction temperature. CheckTemp->ReduceTemp No CheckMoisture Were anhydrous reagents and solvent used? CheckInhibitor->CheckMoisture Yes AddInhibitor Add hydroquinone or another inhibitor. CheckInhibitor->AddInhibitor No DryReagents Ensure all reagents and solvents are dry. CheckMoisture->DryReagents No FinalProduct Yield Improved CheckMoisture->FinalProduct Yes OptimizeDistillation->FinalProduct ReduceTemp->FinalProduct AddInhibitor->FinalProduct DryReagents->FinalProduct

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Crotonic Anhydride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing crotonic anhydride (B1165640) in acylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using crotonic anhydride for acylation?

A1: The three main side reactions of concern are Michael addition, polymerization, and E/Z isomerization of the crotonyl group. Due to its α,β-unsaturated nature, the crotonyl group is susceptible to nucleophilic attack at the β-carbon (Michael addition) and can undergo radical or base-catalyzed polymerization. Additionally, the double bond can isomerize between the E (trans) and Z (cis) configurations, potentially leading to a mixture of product isomers.

Q2: What is the expected primary byproduct of the acylation reaction itself?

A2: The acylation of an alcohol or amine with crotonic anhydride will produce the desired crotonate ester or crotonamide, respectively, along with one equivalent of crotonic acid as a byproduct.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin Layer Chromatography (TLC) is a rapid method to monitor the consumption of starting materials and the formation of the product and major byproducts. For more detailed analysis, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective. The vinyl protons of the E and Z isomers of the crotonyl group have distinct chemical shifts, allowing for quantification. ¹H NMR can also help identify the presence of Michael adducts and polymeric materials, which often present as broad, overlapping signals.

Troubleshooting Guides

Issue 1: Low yield of the desired acylated product and formation of a viscous or solid, insoluble material.

Possible Cause: Polymerization of the crotonyl group. The α,β-unsaturated system of the crotonyl moiety is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature. Many acylation reactions can proceed effectively at room temperature or even at 0 °C. It is advisable to start with a lower temperature and only increase it if the reaction rate is insufficient.

  • Inhibitor Addition: Consider the addition of a radical inhibitor, such as hydroquinone, to suppress polymerization. This is particularly important if the reaction requires heating.

  • Solvent Choice: The choice of solvent can influence polymerization. Aprotic solvents are generally preferred.

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor polymerization.

Experimental Protocol: Polymerization Suppression in the Synthesis of an Alkyl Crotonate

A solution of an alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C under a nitrogen atmosphere. Crotonic anhydride (1.2 eq) is added dropwise, followed by a catalytic amount of an appropriate catalyst (e.g., DMAP for base-catalyzed reaction or a Lewis acid if required). The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Issue 2: Formation of a significant amount of a byproduct with a higher molecular weight than the expected product, especially when using amine nucleophiles.

Possible Cause: Michael Addition (Aza-Michael Addition). Amines can act as nucleophiles and attack the β-carbon of the α,β-unsaturated system of the crotonyl group, leading to the formation of a Michael adduct instead of, or in addition to, the desired amide.

Troubleshooting Steps:

  • Protecting the Nucleophile: For primary or secondary amines, consider protecting the amine functionality with a suitable protecting group (e.g., Boc or Fmoc) before acylation. This prevents the amine from acting as a Michael donor. The protecting group can be removed in a subsequent step.

  • pH Control: Adjusting the pH of the reaction mixture can sometimes suppress the aza-Michael addition by reducing the nucleophilicity of the amine.

  • Temperature and Solvent: Lowering the reaction temperature and using aprotic solvents may also help to disfavor the Michael addition.[1]

  • Blocking the Michael Acceptor: In some cases, it may be possible to temporarily block the Michael acceptor with a reversible Michael donor, such as a thiol. This protecting group can be removed after the acylation is complete.[1]

Logical Workflow for Mitigating Michael Addition

Michael_Addition_Mitigation Start Amine Acylation with Crotonic Anhydride Check_Michael Significant Michael Adduct Formation? Start->Check_Michael Protect_Amine Protect Amine (e.g., Boc, Fmoc) Check_Michael->Protect_Amine Yes Adjust_Conditions Adjust Reaction Conditions (Lower Temp, Aprotic Solvent) Check_Michael->Adjust_Conditions Alternatively No_Side_Reaction Proceed with Standard Protocol Check_Michael->No_Side_Reaction No Acylation Perform Acylation Protect_Amine->Acylation Deprotection Deprotect Amine Acylation->Deprotection End Desired Crotonamide Deprotection->End Adjust_Conditions->Acylation No_Side_Reaction->Acylation

Caption: Decision workflow for addressing Michael addition side reactions.

Issue 3: The final product is a mixture of geometric isomers (E and Z).

Possible Cause: E/Z Isomerization. The double bond of the crotonyl group can isomerize under certain conditions, such as exposure to acid, base, or heat, leading to a mixture of E (trans) and Z (cis) isomers of the acylated product.

Troubleshooting Steps:

  • Temperature Control: Maintain a low and consistent reaction temperature throughout the process, including workup and purification, to minimize thermal isomerization.

  • pH Neutralization: During the workup, ensure that the reaction mixture is neutralized carefully and not exposed to strong acidic or basic conditions for extended periods.

  • Purification Method: If an isomeric mixture is obtained, separation can be attempted using chromatographic techniques.

    • Flash Chromatography: Often effective for separating E and Z isomers.

    • High-Performance Liquid Chromatography (HPLC): Provides higher resolution for difficult separations.

    • Gas Chromatography (GC): Suitable for volatile crotonate esters.

Data Presentation: Separation of Crotonate Isomers

TechniqueApplicabilityNotes
Flash ChromatographyGeneral-purpose separation of moderately polar compounds.A good starting point for most research lab applications.
HPLCHigh-resolution separation of isomers with very similar polarities.Can be used for both analytical and preparative scale.
GCSeparation of volatile crotonate esters (e.g., methyl, ethyl).Provides excellent separation for analytical quantification.
Fractional DistillationSeparation of isomers with a significant difference in boiling points.More applicable on a larger industrial scale.
CrystallizationPurification of solid crotonic acid or its derivatives.Relies on differences in solubility between isomers.

Experimental Protocol: Analysis of E/Z Isomer Ratio by ¹H NMR

The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded. The vinyl protons of the E and Z isomers will appear as distinct signals in the olefinic region of the spectrum. The ratio of the isomers can be determined by integrating the corresponding peaks.

Issue 4: Low or no conversion in Friedel-Crafts acylation of aromatic compounds.

Possible Cause: Catalyst deactivation or insufficient catalyst amount. In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) often forms a complex with the product ketone, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[2] The catalyst is also highly sensitive to moisture.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Use at least one equivalent of the Lewis acid catalyst relative to the crotonic anhydride. A slight excess (e.g., 1.1 equivalents) may be beneficial.[2]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous. The Lewis acid should be of high purity and handled under an inert atmosphere.

  • Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the slow, portion-wise addition of the crotonic anhydride, and then the aromatic substrate. This can help to control the initial exotherm and prevent side reactions.

Workflow for a Typical Friedel-Crafts Acylation

FC_Acylation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup Dry_Glassware Thoroughly Dry Glassware Anhydrous_Solvent Add Anhydrous Solvent Dry_Glassware->Anhydrous_Solvent Add_Lewis_Acid Add Lewis Acid (e.g., AlCl₃) Anhydrous_Solvent->Add_Lewis_Acid Cool_Mixture Cool Mixture (e.g., 0 °C) Add_Lewis_Acid->Cool_Mixture Add_Anhydride Slowly Add Crotonic Anhydride Cool_Mixture->Add_Anhydride Add_Arene Add Aromatic Substrate Add_Anhydride->Add_Arene Warm_to_RT Allow to Warm to RT and Stir Add_Arene->Warm_to_RT Quench Quench with Acidified Ice Warm_to_RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Purify Purify by Chromatography or Distillation Wash_Dry->Purify

References

Technical Support Center: Purification of Crotonic Anhydride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crotonic anhydride (B1165640) by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of crotonic anhydride relevant to its distillation?

A1: Understanding the physical properties of crotonic anhydride is crucial for designing a successful distillation protocol. Key data is summarized in the table below.

PropertyValueReference
Boiling Point (Atmospheric Pressure) 248 - 250 °C
Density ~1.04 g/mL at 20-25 °C
Vapor Pressure 1 hPa at 25 °C
Flash Point 113 °C
Autoignition Temperature 290 °C
Melting Point -20 °C

Q2: Why is vacuum distillation recommended for purifying crotonic anhydride?

A2: Vacuum distillation is the preferred method for purifying crotonic anhydride to prevent thermal decomposition and polymerization. The atmospheric boiling point of crotonic anhydride is high (248-250 °C), and prolonged exposure to such temperatures can lead to degradation and the formation of byproducts. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification process.

Q3: What are the common impurities found in crude crotonic anhydride?

A3: Crude crotonic anhydride may contain several impurities depending on the synthetic route. Common impurities include:

  • Crotonic Acid: Unreacted starting material.

  • Acetic Anhydride or other acylating agents: If used in the synthesis.

  • Acetic Acid or other carboxylic acids: Byproducts of the synthesis.

  • Isocrotonic acid: A cis-isomer of crotonic acid.

  • Polymers: Formed due to the reactivity of the carbon-carbon double bond.

  • Water: Can lead to hydrolysis of the anhydride.

Q4: How can I assess the purity of my distilled crotonic anhydride?

A4: The purity of crotonic anhydride can be determined using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the anhydride functional group and the absence of hydroxyl groups from water or carboxylic acids.

  • Titration: To determine the acid content (from hydrolysis) or the anhydride content.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the distillation of crotonic anhydride.

Issue 1: The product in the distillation pot is turning dark and viscous (Polymerization).
Possible Cause Solution
High Distillation Temperature The high temperature required for atmospheric distillation can initiate polymerization. Always use vacuum distillation to lower the boiling point.
Absence of a Polymerization Inhibitor The unsaturated nature of crotonic anhydride makes it susceptible to radical polymerization. Add a polymerization inhibitor such as hydroquinone (B1673460) to the crude material before starting the distillation.
Prolonged Heating Even at reduced pressure, prolonged heating can lead to some polymerization. Ensure the distillation is performed as efficiently as possible.
Issue 2: The yield of distilled crotonic anhydride is low.
Possible Cause Solution
Decomposition The anhydride may be decomposing at the distillation temperature. Use a higher vacuum to further lower the boiling point.
Leaks in the Distillation Setup Leaks will prevent the system from reaching the desired low pressure, leading to a higher boiling point. Check all joints and ensure they are properly sealed.
Inefficient Condensation If the condenser is not efficient enough, some product vapor may be lost to the vacuum line. Ensure a good flow of cold water through the condenser.
Hold-up in the Fractionating Column A long or inefficiently packed fractionating column can lead to significant product hold-up. Use a shorter column or one with more efficient packing for the final purification step.
Issue 3: The distilled product is contaminated with crotonic acid.
Possible Cause Solution
Inefficient Fractional Distillation The boiling points of crotonic acid and crotonic anhydride may be close enough to require efficient fractional distillation for separation. Use a fractionating column with a sufficient number of theoretical plates.
Hydrolysis Traces of water in the crude material or leaks in the system can cause hydrolysis of the anhydride back to the acid during distillation. Ensure all glassware is thoroughly dried and the system is leak-proof.

Experimental Protocols

Protocol 1: Purification of Crotonic Anhydride by Vacuum Distillation

Objective: To purify crude crotonic anhydride by removing lower and higher boiling impurities.

Materials:

  • Crude crotonic anhydride

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Preparation: Add the crude crotonic anhydride to a dry round-bottom flask. Add a magnetic stir bar and a small amount of hydroquinone (e.g., 0.1% w/w).

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are lightly greased and well-sealed.

  • Evacuation: Start the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 10-20 mmHg). A cold trap should be placed between the distillation apparatus and the vacuum pump.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions in a separate receiving flask. As the temperature rises and stabilizes, switch to a clean receiving flask to collect the pure crotonic anhydride.

  • Termination: Once the majority of the product has distilled, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

Distillation_Troubleshooting Start Start Distillation Problem Problem Encountered? Start->Problem Polymerization Product Darkens/Thickens (Polymerization) Problem->Polymerization Yes LowYield Low Yield Problem->LowYield Yes Contamination Product Contaminated Problem->Contamination Yes Success Successful Purification Problem->Success No CheckTemp High Temperature? Polymerization->CheckTemp CheckVacuum High Vacuum? LowYield->CheckVacuum CheckFractionation Efficient Fractionation? Contamination->CheckFractionation CheckInhibitor Inhibitor Added? CheckTemp->CheckInhibitor No UseVacuum Action: Use Vacuum Distillation CheckTemp->UseVacuum Yes AddInhibitor Action: Add Inhibitor (e.g., Hydroquinone) CheckInhibitor->AddInhibitor No CheckInhibitor->Success Yes CheckLeaks System Leaks? CheckVacuum->CheckLeaks Yes IncreaseVacuum Action: Increase Vacuum CheckVacuum->IncreaseVacuum No SealJoints Action: Check and Seal Joints CheckLeaks->SealJoints Yes CheckLeaks->Success No CheckWater Water Present? CheckFractionation->CheckWater Yes ImproveColumn Action: Use More Efficient Column CheckFractionation->ImproveColumn No DryApparatus Action: Ensure Dry Apparatus and Reagents CheckWater->DryApparatus Yes CheckWater->Success No

Caption: Troubleshooting workflow for crotonic anhydride distillation.

Experimental_Workflow Start Start: Crude Crotonic Anhydride AddInhibitor 1. Add Polymerization Inhibitor Start->AddInhibitor Setup 2. Assemble Vacuum Distillation Apparatus AddInhibitor->Setup Evacuate 3. Evacuate System Setup->Evacuate Heat 4. Gentle Heating and Stirring Evacuate->Heat CollectFractions 5. Collect Fractions: - Low Boiling Impurities - Pure Product - High Boiling Residue Heat->CollectFractions Analyze 6. Purity Analysis (GC-MS, NMR) CollectFractions->Analyze End End: Purified Crotonic Anhydride Analyze->End

Caption: Experimental workflow for the purification of crotonic anhydride.

Technical Support Center: Optimizing Crotonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crotonylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during crotonylation experiments.

Q1: Why is my crotonylation reaction showing low yield?

A1: Low yields in crotonylation can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity and activity of your reagents, particularly the crotonyl-CoA and the enzyme (e.g., p300/CBP).[1][2][3][4] Degradation of reagents is a common cause of reduced reaction efficiency.

  • Sub-optimal Enzyme Concentration: The concentration of the "writer" enzyme, such as p300, is critical.[2][5] A concentration that is too low will result in incomplete reaction, while excessive amounts can lead to non-specific modifications. It is recommended to perform a titration to determine the optimal enzyme concentration for your specific substrate.

  • Reaction Buffer Composition: The pH and ionic strength of the reaction buffer can significantly impact enzyme activity. Ensure your buffer is within the optimal range for the chosen enzyme.

  • Incubation Time and Temperature: Crotonylation is a time-dependent reaction. If incubation times are too short, the reaction may not proceed to completion. Conversely, excessively long incubation periods can lead to sample degradation. Optimize both time and temperature for your specific system.

  • Inhibitors: The presence of inhibitors in your sample can drastically reduce yield. For example, the commonly used reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can form adducts with crotonylated lysine (B10760008) residues, potentially interfering with the reaction or downstream analysis.[6]

Q2: I'm observing significant side product formation. What are the likely causes and solutions?

A2: The formation of side products is a common challenge. Key areas to investigate include:

  • Substrate Specificity: The enzyme used may have off-target effects, leading to the crotonylation of unintended lysine residues or other amino acids. Using a more specific enzyme or modifying the reaction conditions to favor the desired reaction can help.

  • Non-Enzymatic Reactions: Crotonyl-CoA can react non-enzymatically with lysine residues, particularly at higher pH values. Consider optimizing the pH of your reaction buffer to minimize these side reactions.[1][4]

  • Contaminants: Contaminants in the substrate or reagents can lead to a variety of side products. Ensure high purity of all components.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of degradation products. It's advisable to perform a time-course experiment to identify the optimal reaction duration that maximizes the desired product while minimizing side reactions.

Q3: How can I improve the selectivity of my crotonylation reaction?

A3: Achieving high selectivity for a specific lysine residue is often a primary goal. The following strategies can be employed:

  • Enzyme Selection: Different "writer" enzymes (crotonyltransferases) exhibit different substrate specificities.[2][7] For instance, p300/CBP, MOF, and PCAF have been identified as enzymes that can catalyze crotonylation.[2][4] Researching the literature for an enzyme known to target your protein of interest or a homologous protein can be a good starting point.

  • Site-Directed Mutagenesis: If you are working with a recombinant protein, you can mutate lysine residues that are not of interest to another amino acid (e.g., arginine) to prevent their crotonylation.

  • Use of Inhibitors: Specific inhibitors of "eraser" enzymes (decrotonylases), such as certain histone deacetylases (HDACs), can be used to prevent the removal of the crotonyl group from the desired site.[2][7]

  • Kinetic Control: By carefully controlling the reaction time and reagent concentrations, it may be possible to favor the crotonylation of a more reactive lysine residue over others.

Q4: What are the best practices for setting up a crotonylation reaction?

A4: A well-designed experimental setup is crucial for reproducible results.

  • Start with High-Quality Reagents: Use freshly prepared buffers and high-purity substrates, enzymes, and crotonyl-CoA.

  • Optimize Reagent Concentrations: Perform pilot experiments to determine the optimal concentrations of your substrate, enzyme, and crotonyl-CoA.

  • Include Proper Controls: Always include a negative control (without enzyme or without crotonyl-CoA) to assess background and non-enzymatic reactions. A positive control with a known substrate can validate the activity of your enzyme and reagents.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Western blotting with a specific anti-crotonyllysine antibody or mass spectrometry, to monitor the progress of the reaction over time.[6]

  • Consistent Reaction Conditions: Maintain consistent temperature, pH, and incubation times across experiments to ensure reproducibility.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing crotonylation reaction conditions.

Table 1: Recommended Starting Concentrations for In Vitro Crotonylation

ComponentRecommended Starting ConcentrationNotes
Histone Substrate5-10 µMOptimal concentration may vary depending on the specific histone or protein.
p300 (catalytic domain)0.5-1 µMEnzyme activity should be verified. Titration is recommended.[5]
Crotonyl-CoA50-100 µMHigher concentrations may be needed, but can also increase non-enzymatic reactions.[5]
Reaction Buffer50 mM HEPES, pH 8.0Buffer composition should be optimized for the specific enzyme used.

Table 2: Troubleshooting Low Yield - Parameter Adjustments

ParameterPotential IssueRecommended Action
Enzyme Concentration Too lowIncrease concentration in increments (e.g., 0.5, 1.0, 2.0 µM).
Incubation Time Too shortPerform a time-course experiment (e.g., 30, 60, 120 minutes).
Temperature Sub-optimalTest a range of temperatures (e.g., 30°C, 37°C).
Crotonyl-CoA Conc. DepletedIncrease concentration, ensuring it's not leading to inhibition.

Experimental Protocols

Protocol 1: In Vitro Crotonylation of Histone H3

This protocol provides a general method for the in vitro crotonylation of recombinant histone H3 using the p300 catalytic domain.

Materials:

  • Recombinant Histone H3.1

  • p300 catalytic domain

  • Crotonyl-CoA

  • Histone Acylation Buffer (e.g., 50 mM HEPES pH 8.0, 1 mM DTT)

  • HDAC Assay Buffer (for quenching and analysis)

Procedure:

  • Reagent Preparation: On ice, prepare a stock solution of crotonyl-CoA in histone acylation buffer.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in the specified order:

    • Diluted Crotonyl-CoA

    • Histone H3.1

    • p300 Catalytic Domain

  • Incubation: Mix the components gently by flicking the tube and incubate at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an appropriate quenching buffer or by placing the sample on ice.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-crotonyllysine antibody, or by mass spectrometry.

Visualizations

Workflow for Troubleshooting Low Crotonylation Yield

G start Low Reaction Yield reagent_quality Check Reagent Quality (Enzyme, Substrate, Crotonyl-CoA) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok replace_reagents Replace Reagents reagent_ok->replace_reagents No optimize_conc Optimize Concentrations (Enzyme & Substrate Titration) reagent_ok->optimize_conc Yes replace_reagents->reagent_quality conc_ok Yield Improved? optimize_conc->conc_ok optimize_conditions Optimize Reaction Conditions (Time, Temperature, Buffer) conc_ok->optimize_conditions No success Successful Optimization conc_ok->success Yes conditions_ok Yield Improved? optimize_conditions->conditions_ok check_inhibitors Investigate Inhibitors (e.g., TCEP) conditions_ok->check_inhibitors No conditions_ok->success Yes inhibitors_ok Inhibitors Present? check_inhibitors->inhibitors_ok remove_inhibitors Remove/Avoid Inhibitors inhibitors_ok->remove_inhibitors Yes further_analysis Consult Literature/ Advanced Troubleshooting inhibitors_ok->further_analysis No remove_inhibitors->optimize_conditions

Caption: A logical workflow for troubleshooting low yield in crotonylation reactions.

Key Factors Influencing Crotonylation Reaction Outcome

G cluster_reagents Reagents cluster_conditions Conditions cluster_contaminants Contaminants outcome Reaction Outcome (Yield, Selectivity, Purity) enzyme Enzyme (Type, Conc., Activity) enzyme->outcome substrate Substrate (Purity, Conc.) substrate->outcome crotonyl_coa Crotonyl-CoA (Purity, Conc.) crotonyl_coa->outcome temperature Temperature temperature->outcome time Incubation Time time->outcome buffer Buffer (pH, Composition) buffer->outcome inhibitors Inhibitors (e.g., TCEP) inhibitors->outcome side_reactants Side Reactants side_reactants->outcome

Caption: Interrelated factors affecting the outcome of crotonylation reactions.

References

Technical Support Center: Purification of Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the removal of crotonic acid and related unsaturated impurities from acetic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove crotonic acid from acetic anhydride?

Crotonic acid and other unsaturated impurities are considered "permanganate-reducing substances." Their presence indicates a lower purity of acetic anhydride and can interfere with chemical reactions, leading to undesired byproducts and lower yields. The purity is often assessed by the "permanganate time test," where a longer time for the purple permanganate (B83412) color to fade signifies higher purity.[1]

Q2: What are the primary methods for removing crotonic acid from acetic anhydride?

The main strategies for purifying acetic anhydride involve either physical separation or chemical treatment followed by separation:

  • Fractional Distillation: This is a common and effective method for separating components with different boiling points.[1][2] Acetic anhydride (b.p. ~140°C) can be separated from lower and higher boiling point impurities.

  • Chemical Treatment with Oxidation: Treating the anhydride with an oxidizing agent like potassium permanganate (KMnO₄) or ozone (O₃) converts unsaturated impurities like crotonic acid into species that are more easily separated by distillation.[3]

  • Azeotropic Distillation: This method involves adding a substance (like toluene) that forms an azeotrope with impurities, allowing for their removal at a different boiling point.[2]

Q3: How does potassium permanganate treatment work?

Potassium permanganate is a strong oxidizing agent that reacts with the carbon-carbon double bond in crotonic acid. This reaction breaks the double bond, converting the unsaturated impurity into other compounds (like diols or cleaved products) which have significantly different boiling points from acetic anhydride, making them easier to remove via distillation.

Q4: How can I determine the level of crotonic acid and other reducing impurities?

The most common quality control method is the Permanganate Time Test .[1][4] This test involves adding a standard solution of potassium permanganate to the acetic anhydride and measuring the time it takes for the characteristic purple color to disappear. A longer time indicates a lower concentration of reducing impurities. For precise quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[5][6]

Troubleshooting Guide

Q1: My final product is still impure after fractional distillation. What could be the issue?

  • Inefficient Column: The fractionating column may not have enough theoretical plates to separate components with close boiling points. Using a more efficient column (e.g., a packed column or one with more trays) is recommended.[2]

  • Incorrect Distillation Rate: Distilling too quickly can prevent proper equilibrium from being established in the column, leading to poor separation. A slower, more controlled distillation rate is often more effective.

  • Azeotrope Formation: Some impurities may form an azeotrope with acetic anhydride, making them impossible to separate by simple distillation alone.[7] In this case, chemical pre-treatment is necessary.

Q2: My anhydride has a persistent pink or brown color after permanganate treatment. What should I do?

This discoloration is often due to residual manganese species (like manganese dioxide, MnO₂).

  • Ensure Complete Reaction: Make sure the permanganate has fully reacted. This may involve adjusting the reaction time or temperature.

  • Careful Distillation: The discolored manganese byproducts are non-volatile. A careful distillation, ensuring that none of the solid material is carried over with the vapor, should yield a colorless distillate. Ensure the distillation setup includes an efficient splash guard.

Q3: The yield of purified anhydride is very low. How can I improve this?

  • Minimize Mechanical Losses: Ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss. Transfer liquids carefully to avoid spills.

  • Optimize Chemical Treatment: Using a large excess of a chemical purifying agent can sometimes lead to side reactions with the acetic anhydride itself, reducing the overall yield. Use the minimum effective amount of the purifying agent.

  • Avoid Excessive Heating: Prolonged heating at high temperatures can cause decomposition. Use the lowest possible temperature for distillation, potentially by performing it under reduced pressure.[2][8]

Q4: What are the most critical safety precautions when purifying acetic anhydride?

Acetic anhydride is corrosive, flammable, and a lachrymator. Strict safety protocols are essential.

  • Ventilation: Always handle acetic anhydride inside a certified chemical fume hood to avoid inhaling the corrosive vapors.[9][10][11]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile) at all times.[11][12]

  • Fire Safety: Keep away from heat, sparks, and open flames.[9][13] Ensure a CO₂ or dry chemical fire extinguisher is accessible. Do not use water, as it reacts exothermically with acetic anhydride.[9]

  • Handling: Ground and bond containers during transfers to prevent static discharge.[12] Add reagents slowly and control the temperature, especially during exothermic reactions.

Data Presentation

Table 1: Comparison of Acetic Anhydride Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Fractional Distillation Separation by boiling point differences.Simple, no chemical reagents needed.Energy-intensive; may not remove impurities with close boiling points.[7]>98%[1][4]
Ozone Treatment + Distillation Ozonolysis of C=C bonds.Highly effective for unsaturated impurities.[3]Requires specialized ozone generation equipment.High-quality, excellent permanganate test results.[3]
KMnO₄ Treatment + Distillation Oxidation of C=C bonds.Reagents are common and inexpensive.Can introduce manganese impurities if not distilled properly.Good removal of permanganate-reducing substances.[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux or packed). Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the impure acetic anhydride to the distillation flask along with a few boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.[14]

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer reading at the stillhead stabilizes. This indicates that the vapor composition is at equilibrium.

  • Collect Fractions:

    • Fore-run: Collect the initial distillate, which contains low-boiling impurities, until the temperature stabilizes at the boiling point of acetic anhydride (~139-140°C at atmospheric pressure).

    • Main Fraction: Collect the purified acetic anhydride in a clean, dry receiving flask as long as the temperature remains constant.

    • End Fraction: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling and potentially unstable impurities.

  • Storage: Store the purified, colorless acetic anhydride in a tightly sealed, dry glass container.

Protocol 2: Purification by Potassium Permanganate (KMnO₄) Treatment & Distillation

  • Safety Precaution: This procedure should be conducted entirely within a chemical fume hood.

  • Initial Treatment: To the flask of impure acetic anhydride, add a small amount of solid potassium permanganate (KMnO₄).

  • Reflux: Gently heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it reacts with the impurities. Continue to add small portions of KMnO₄ until a faint purple or pink color persists for several minutes, indicating that the reducible impurities have been consumed.

  • Distillation Setup: Allow the mixture to cool slightly, then add boiling chips and set up for fractional distillation as described in Protocol 1.

  • Distillation: Heat the mixture gently. The non-volatile manganese salts and reaction byproducts will remain in the distillation flask.

  • Collect Product: Collect the main fraction of pure, colorless acetic anhydride distilling at a constant temperature.

  • Storage: Store the purified product in a dry, sealed container.

Visualizations

experimental_workflow Workflow for Acetic Anhydride Purification start Start: Impure Acetic Anhydride assess Assess Impurity Level (e.g., Permanganate Test) start->assess distill Method 1: Fractional Distillation assess->distill Minor Impurities chem_treat Method 2: Chemical Treatment (e.g., with KMnO₄) assess->chem_treat High Impurity Load qc_check Quality Control: Test Purified Product distill->qc_check reflux Reflux until Color Persists chem_treat->reflux distill_after_treat Fractional Distillation reflux->distill_after_treat distill_after_treat->qc_check pass Store Pure Product qc_check->pass Meets Spec fail Reprocess or Re-evaluate Method qc_check->fail Fails Spec

Caption: Experimental workflow for purifying acetic anhydride.

troubleshooting_guide Troubleshooting Logic for Purification issue Problem: Product Still Impure check_dist Check Distillation Parameters issue->check_dist check_chem Consider Chemical Cause issue->check_chem check_column Is column efficiency adequate? check_dist->check_column check_rate Was distillation rate too high? check_dist->check_rate solution_column Solution: Use a more efficient (e.g., packed) column. check_column->solution_column No solution_rate Solution: Reduce heating and distill more slowly. check_rate->solution_rate Yes check_azeotrope Could an azeotrope be present? check_chem->check_azeotrope solution_azeotrope Solution: Perform chemical pre-treatment (e.g., KMnO₄) before distillation. check_azeotrope->solution_azeotrope Yes

Caption: Troubleshooting logic for impure acetic anhydride.

References

Troubleshooting low conversion in crotonic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving crotonic anhydride (B1165640).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with crotonic anhydride is showing low conversion to the desired product. What are the most common initial checks I should perform?

Low conversion in reactions involving crotonic anhydride can often be traced back to a few key factors. Before delving into more complex optimization, it's crucial to verify the fundamentals of your experimental setup.

Initial Troubleshooting Workflow

start Low Conversion Observed reagent_quality 1. Verify Reagent Quality - Purity of crotonic anhydride - Purity of nucleophile - Anhydrous solvents start->reagent_quality reaction_conditions 2. Review Reaction Conditions - Temperature - Reaction time - Stoichiometry reagent_quality->reaction_conditions catalyst_check 3. Check Catalyst - Correct catalyst used? - Catalyst activity/age reaction_conditions->catalyst_check workup_check 4. Analyze Work-up & Purification - Product loss during extraction? - Degradation during purification? catalyst_check->workup_check

Caption: Initial troubleshooting workflow for low conversion.

A systematic check of these four areas will often reveal the source of the low yield.

Q2: I suspect my crotonic anhydride has degraded. How can I assess its quality and what are the main causes of degradation?

Crotonic anhydride is susceptible to hydrolysis, which can significantly impact its reactivity and, consequently, the yield of your reaction.

  • Primary Cause of Degradation: The primary mode of degradation is hydrolysis, where the anhydride reacts with water to form two equivalents of crotonic acid. This is a common issue as anhydrides are highly reactive towards moisture.

  • Assessing Quality:

    • FT-IR Spectroscopy: The most straightforward method to check for hydrolysis is Fourier-transform infrared (FT--IR) spectroscopy. Pure crotonic anhydride will show two characteristic carbonyl (C=O) stretching bands around 1820-1800 cm⁻¹ and 1770-1740 cm⁻¹. The presence of a broad hydroxyl (-OH) stretch around 3300-2500 cm⁻¹ and a shift in the carbonyl peak to that of a carboxylic acid (around 1710 cm⁻¹) are indicative of crotonic acid contamination.

    • Titration: The amount of crotonic acid impurity can be quantified by titration with a standardized base.

  • Prevention:

    • Always use freshly opened bottles of crotonic anhydride when possible.

    • Store crotonic anhydride in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

    • Handle the reagent quickly in a dry environment to minimize exposure to atmospheric moisture.

Q3: My primary byproduct appears to be crotonic acid. How can I minimize its formation during the reaction and remove it during work-up?

The formation of crotonic acid during your reaction is a strong indicator of water contamination.

  • Minimizing Formation:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

  • Removal During Work-up: Crotonic acid can be effectively removed during the work-up procedure.

    • Aqueous Base Wash: Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH), will convert the crotonic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[1]

    • Caution: Be aware that some products may be sensitive to basic conditions. If your product is base-sensitive, a simple water wash may be sufficient to remove a significant portion of the crotonic acid, although it will be less effective than a basic wash.

Experimental Protocol: Basic Wash for Crotonic Acid Removal

  • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Gently shake the funnel, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution one or two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q4: I am performing an esterification/amidation with a sterically hindered alcohol/amine and observing low yields. How can I improve the conversion?

Steric hindrance around the nucleophilic center of the alcohol or amine can significantly slow down the rate of reaction with crotonic anhydride.[2][3]

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions or product degradation at elevated temperatures.

  • Prolong Reaction Time: Sterically hindered reactions often require longer reaction times to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.[4][5]

  • Use a Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the acylation of sterically hindered alcohols.[6][7] DMAP works by forming a highly reactive N-acylpyridinium intermediate with the anhydride.

  • Change the Solvent: Switching to a higher-boiling point, non-protic solvent can allow for higher reaction temperatures.

Illustrative Effect of Catalyst on Esterification of a Hindered Alcohol

CatalystTemperature (°C)Reaction Time (h)Illustrative Yield (%)
None2524< 10
None802430-40
DMAP (0.1 eq.)25680-90

Disclaimer: The data in this table is illustrative and intended to demonstrate expected trends. Actual results may vary depending on the specific substrates and reaction conditions.

Q5: I am observing polymerization of my starting material or product. What can I do to prevent this?

The carbon-carbon double bond in the crotonyl group makes crotonic anhydride and its derivatives susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[8][9][10]

Preventing Polymerization:

  • Add a Polymerization Inhibitor: The addition of a small amount of a radical scavenger, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can effectively inhibit polymerization.[8]

  • Control Temperature: Avoid excessively high reaction temperatures, as this can promote thermal polymerization.

  • Exclude Light: Some unsaturated compounds are sensitive to light-induced polymerization. Protecting the reaction from light by wrapping the flask in aluminum foil can be beneficial.

  • Degas Solvents: Removing dissolved oxygen from the reaction solvent by bubbling an inert gas through it can help to prevent the initiation of radical polymerization.

Q6: How can I effectively monitor the progress of my crotonic anhydride reaction to determine the optimal reaction time?

Monitoring the reaction progress is crucial to avoid unnecessarily long reaction times which can lead to side reactions and product degradation.

Reaction Monitoring Workflow

start Start Reaction sampling Take Aliquots at Regular Intervals start->sampling tlc TLC Analysis (Qualitative) sampling->tlc gc_lcms GC-MS / LC-MS Analysis (Quantitative) sampling->gc_lcms nmr ¹H NMR of Crude Aliquot (Quantitative) sampling->nmr decision Reaction Complete? tlc->decision gc_lcms->decision nmr->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling

Caption: Workflow for monitoring reaction progress.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to monitor the disappearance of the limiting reactant and the appearance of the product.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide quantitative information on the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring a wide range of reactions, providing both separation and mass information to track reactants, products, and byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR spectrum can allow for the quantification of starting material and product by integrating characteristic peaks.[4]

Experimental Protocol: Monitoring a Reaction by TLC

  • At the start of the reaction (t=0), spot the starting materials on a TLC plate.

  • At regular intervals (e.g., every 30 minutes), use a capillary tube to take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate in an appropriate solvent system that gives good separation between the starting material and the product.

  • Visualize the spots using a UV lamp and/or a chemical stain.

  • The reaction is complete when the spot corresponding to the limiting reactant has disappeared.

References

Technical Support Center: Crotonic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of crotonic anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of crotonic anhydride, focusing on byproduct formation and purification challenges.

Issue Potential Cause Recommended Solution
Low Yield of Crotonic Anhydride Incomplete reaction.Ensure the reaction goes to completion by optimizing reaction time and temperature. The reaction of crotonic acid with acetic anhydride is an equilibrium process; continuous removal of the acetic acid byproduct will drive the reaction forward.[1]
Suboptimal reactant ratio.Use a molar excess of acetic anhydride to shift the equilibrium towards the product.
Product loss during workup.Minimize hydrolysis of the anhydride during aqueous washes. Use brine to reduce the solubility of the anhydride in the aqueous phase. Ensure complete extraction with an appropriate organic solvent.
Presence of Unreacted Starting Materials in Product Incomplete reaction.As mentioned above, optimize reaction conditions and consider methods for removing acetic acid as it forms.
Inefficient purification.Fractional distillation is an effective method for separating crotonic anhydride from unreacted crotonic acid and acetic anhydride due to their different boiling points.[2]
Product is a mixture of cis and trans isomers Isomerization of crotonic acid at elevated temperatures.Maintain the reaction temperature below 100°C to minimize the isomerization of trans-crotonic acid to cis-isocrotonic acid.[1] Isocrotonic acid can be formed through an isomerization reaction at temperatures exceeding 100°C.
Use of starting material containing isomers.Ensure the purity of the starting crotonic acid. If it contains isocrotonic acid, this will be carried through to the anhydride product.
Formation of a High-Boiling Point Residue Dimerization and oligomerization of crotonic acid/anhydride.High temperatures can promote the formation of dimers and higher oligomers of crotonic acid.[3] It is recommended to conduct the synthesis at the lowest effective temperature.
Polymerization.The presence of free radicals can initiate polymerization. The addition of a polymerization inhibitor, such as hydroquinone (B1673460), is recommended.[1]
Product is discolored Presence of impurities from starting materials.Use high-purity crotonic acid and acetic anhydride.
Degradation at high temperatures.Avoid excessive heating during the reaction and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in crotonic anhydride synthesis?

A1: The most common byproducts are unreacted starting materials (crotonic acid and acetic anhydride), acetic acid (a reaction byproduct), isocrotonic anhydride (from the isomerization of crotonic acid), and higher molecular weight species such as dimers and oligomers of crotonic acid.[2][3]

Q2: How can I minimize the formation of isocrotonic anhydride?

A2: The formation of isocrotonic anhydride is primarily due to the isomerization of trans-crotonic acid to cis-isocrotonic acid at elevated temperatures. To minimize this, it is crucial to maintain a reaction temperature below 100°C.[1]

Q3: What causes the formation of dimers and polymers?

A3: Dimerization and polymerization are typically caused by high reaction temperatures and the presence of radical initiators. Heating trans-crotonic acid can lead to the formation of a significant amount of dimer.[3] To prevent polymerization, the use of a radical scavenger like hydroquinone is advisable.[1]

Q4: What is the best method to purify crude crotonic anhydride?

A4: Fractional distillation under reduced pressure is a highly effective method for purifying crotonic anhydride. This technique allows for the separation of the desired product from lower-boiling components like acetic acid and acetic anhydride, as well as higher-boiling impurities such as unreacted crotonic acid and dimers.[2] Another method involves the azeotropic removal of acetic acid using a suitable solvent like heptane (B126788) during the reaction.[1]

Q5: Can you provide a general experimental protocol for the synthesis of crotonic anhydride?

A5: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below.

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on the formation of byproducts when heating trans-crotonic acid, which can be indicative of side reactions during synthesis.

Condition Byproduct Percentage (%) Reference
Thermal equilibration of trans-crotonic acidcis-Crotonic acid9 - 11.6[3]
Thermal equilibration of trans-crotonic acidDimer of trans-crotonic acid19.4 - 31.7[3]

Experimental Protocols

Synthesis of Crotonic Anhydride from Crotonic Acid and Acetic Anhydride

This protocol is adapted from a patented procedure and is intended for guidance.[1] Researchers should conduct their own risk assessment and optimization.

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Hydroquinone (polymerization inhibitor)

  • Heptane (for azeotropic removal of acetic acid, optional)

Procedure:

  • To a reaction flask equipped with a distillation apparatus, add crotonic acid and a catalytic amount of hydroquinone.

  • Add a molar excess of acetic anhydride.

  • Heat the mixture to a temperature below 100°C.

  • Continuously remove the acetic acid formed during the reaction. This can be achieved by:

    • Heating under reduced pressure (e.g., 100 mm Hg) to allow the acetic acid to boil below 100°C.

    • Adding an inert solvent like heptane to form an azeotrope with acetic acid, which can then be distilled off.

  • Monitor the reaction progress by observing the cessation of acetic acid distillation.

  • Once the reaction is complete, purify the crude crotonic anhydride by fractional distillation under reduced pressure.

Visualizations

Logical Relationship of Byproduct Formation

Byproducts cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts Crotonic Acid Crotonic Acid Crotonic Anhydride Crotonic Anhydride Crotonic Acid->Crotonic Anhydride Reaction with Acetic Anhydride Isocrotonic Anhydride Isocrotonic Anhydride Crotonic Acid->Isocrotonic Anhydride Isomerization (High Temp) Dimer Dimer Crotonic Acid->Dimer Dimerization (High Temp) Unreacted Crotonic Acid Unreacted Crotonic Acid Crotonic Acid->Unreacted Crotonic Acid Acetic Anhydride Acetic Anhydride Acetic Anhydride->Crotonic Anhydride Unreacted Acetic Anhydride Unreacted Acetic Anhydride Acetic Anhydride->Unreacted Acetic Anhydride Acetic Acid Acetic Acid Crotonic Anhydride->Acetic Acid Forms alongside Polymer Polymer Crotonic Anhydride->Polymer Polymerization Troubleshooting start Low Yield of Crotonic Anhydride check_reaction Check for Incomplete Reaction start->check_reaction check_purification Review Purification Process check_reaction->check_purification No incomplete Incomplete Reaction Identified check_reaction->incomplete Yes check_side_reactions Investigate Side Reactions check_purification->check_side_reactions No purification_issue Purification Issue Identified check_purification->purification_issue Yes side_reaction_issue Side Reaction Identified check_side_reactions->side_reaction_issue Yes solution_incomplete Increase reaction time/temp Remove acetic acid byproduct incomplete->solution_incomplete solution_purification Optimize fractional distillation Minimize hydrolysis during workup purification_issue->solution_purification solution_side_reactions Lower reaction temperature Add polymerization inhibitor side_reaction_issue->solution_side_reactions

References

Technical Support Center: Controlling Stereoselectivity in Reactions of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving crotonic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in reactions with crotonic anhydride?

The main challenges stem from the planar structure of the α,β-unsaturated system in crotonic anhydride, which allows for nucleophilic attack from two faces of the molecule. Key difficulties include:

  • Facial Selectivity: Controlling the approach of a nucleophile to either the re or si face of the β-carbon to yield a specific enantiomer.

  • Diastereoselectivity: When a new stereocenter is formed in a molecule that already contains one, controlling the formation of one diastereomer over another.

  • E/Z Isomerization: The potential for isomerization of the crotonate double bond under certain reaction conditions can lead to a mixture of products.

  • Reactivity of the Anhydride: The high reactivity of the anhydride moiety can sometimes lead to side reactions that compete with the desired stereoselective transformation.[1]

Q2: What are the main strategies to control stereoselectivity in conjugate additions to crotonic anhydride?

There are three primary strategies to induce stereoselectivity:

  • Substrate Control: Employing a chiral substrate where an existing stereocenter directs the approach of the incoming nucleophile. This is often achieved by using a chiral alcohol to form a chiral crotonate ester, which then undergoes a diastereoselective reaction.

  • Auxiliary Control: Attaching a chiral auxiliary to the crotonyl group. The chiral auxiliary sterically hinders one face of the molecule, forcing the nucleophile to attack from the less hindered face.[2][3] The auxiliary is then cleaved and can often be recovered.[2][3]

  • Catalyst Control: Using a chiral catalyst, such as a Lewis acid or an organocatalyst, that complexes with either the crotonic anhydride or the nucleophile to create a chiral environment around the reaction center.[4][5][6] This approach is highly desirable as only a substoichiometric amount of the chiral material is required.

Q3: How do I choose between a chiral auxiliary and a chiral catalyst?

The choice depends on several factors:

  • Development Stage: Chiral auxiliaries are often reliable and well-established, making them suitable for initial small-scale synthesis to secure a specific stereoisomer.[2][3]

  • Scalability and Atom Economy: For larger-scale synthesis, catalytic methods are generally preferred due to higher atom economy and the avoidance of additional steps for attaching and removing the auxiliary.[6]

  • Substrate Scope: Some catalysts may have a narrow substrate scope, whereas a chiral auxiliary might be more generally applicable to your specific nucleophile.

  • Cost and Availability: Chiral catalysts, especially those based on precious metals, can be expensive. Chiral auxiliaries derived from the chiral pool (e.g., from amino acids) can be more cost-effective.

Q4: Can crotonic anhydride itself be used in these reactions, or do I need to convert it to a different derivative?

While many stereoselective methods are reported for crotonate esters and amides, crotonic anhydride can be used directly in some cases, particularly in reactions with strong nucleophiles or in the presence of catalysts that can activate the anhydride. However, it is common to first react the anhydride with a chiral alcohol or amine to form a chiral ester or amide, which then undergoes the stereoselective reaction. This approach often provides better and more predictable stereocontrol.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (or Diastereomeric Ratio, d.r.)
Potential CauseRecommended Solution
Insufficient Steric Hindrance from Chiral Auxiliary Select a bulkier chiral auxiliary to create a greater steric differentiation between the two faces of the crotonyl group. For example, switch from a simple valine-derived oxazolidinone to a more sterically demanding phenylglycine-derived one.
Incorrect Lewis Acid or Catalyst The choice of Lewis acid can significantly impact chelation and, therefore, facial bias. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal one for your substrate-auxiliary combination.
Reaction Temperature is Too High Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.
Solvent Effects The polarity and coordinating ability of the solvent can affect the conformation of the substrate-catalyst complex. Test a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
Problem 2: Low Enantioselectivity (or Enantiomeric Excess, e.e.)
Potential CauseRecommended Solution
Ineffective Chiral Catalyst The catalyst may not be creating a sufficiently well-defined chiral environment. Screen a variety of chiral ligands for your metal catalyst or test different classes of organocatalysts (e.g., cinchona alkaloids, prolinol derivatives).[4]
Catalyst Loading is Too Low or Too High The optimal catalyst loading should be determined empirically. Start with a standard loading (e.g., 10 mol%) and then screen lower and higher concentrations.
Presence of Water or Protic Impurities Water can hydrolyze the catalyst or interfere with its coordination. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the catalyzed pathway. Lowering the reaction temperature can often suppress the uncatalyzed reaction more than the catalyzed one.
Problem 3: Low Yield or No Reaction
Potential CauseRecommended Solution
Insufficiently Nucleophilic Reagent The nucleophile may not be reactive enough to add to the crotonate system. Consider using a more reactive organometallic reagent (e.g., an organocuprate instead of a Grignard reagent for 1,4-addition) or adding an activating agent.
Steric Hindrance A very bulky nucleophile or a highly hindered substrate can prevent the reaction from occurring. A less sterically demanding nucleophile or a different chiral auxiliary/catalyst may be necessary.
Decomposition of Reagents or Products Crotonic anhydride and some organometallic reagents are sensitive to moisture and air. Ensure anhydrous conditions and an inert atmosphere. The product may also be unstable under the reaction or workup conditions; consider a milder workup procedure.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for specific substrates and nucleophiles.

Protocol 1: Diastereoselective Michael Addition using an Evans Chiral Auxiliary

This protocol describes the conjugate addition of an organocuprate reagent to an N-crotonyl oxazolidinone.

  • Preparation of the N-crotonyl oxazolidinone:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

    • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

    • Add a solution of crotonic anhydride (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Conjugate Addition:

    • Prepare the organocuprate reagent by adding MeLi (2.0 eq) to a suspension of CuI (1.0 eq) in anhydrous THF at -40 °C.

    • Cool the solution to -78 °C and add a solution of the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 2N NH₄OH.

    • Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by flash chromatography to obtain the desired diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the product from the previous step in a 4:1 mixture of THF and water.

    • Add LiOH (4.0 eq) and H₂O₂ (4.0 eq, 30% aqueous solution) at 0 °C.

    • Stir for 4 hours at room temperature.

    • Quench with aqueous Na₂SO₃ and extract with CH₂Cl₂. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

Parameter Typical Value
Diastereomeric Ratio (d.r.) >95:5
Yield 75-90%
Protocol 2: Enantioselective Organocatalyzed Michael Addition

This protocol outlines the addition of diethyl malonate to crotonic anhydride catalyzed by a chiral thiourea (B124793) catalyst.

  • Reaction Setup:

    • To a vial, add the chiral thiourea catalyst (e.g., a Takemoto catalyst) (0.1 eq).

    • Add crotonic anhydride (1.0 eq) and diethyl malonate (1.2 eq).

    • Add toluene (0.5 M) as the solvent.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched product.

Parameter Typical Value
Enantiomeric Excess (e.e.) 80-95%
Yield 60-85%

Visualizations

Workflow for Stereoselective Synthesis Using a Chiral Auxiliary

G General Workflow for Chiral Auxiliary Mediated Synthesis A 1. Attach Chiral Auxiliary (e.g., react crotonic anhydride with a chiral alcohol/amine) B 2. Diastereoselective Reaction (e.g., Conjugate Addition) A->B C 3. Purification (Separate diastereomers, e.g., by chromatography) B->C D 4. Cleave Chiral Auxiliary (e.g., Hydrolysis) C->D E Final Chiral Product D->E F Recovered Chiral Auxiliary D->F

Caption: Workflow for a diastereoselective reaction using a recoverable chiral auxiliary.

Mechanism of Stereocontrol by a Chiral Lewis Acid

G Simplified Mechanism of Chiral Lewis Acid Catalysis cluster_0 Chiral Environment Catalyst Chiral Lewis Acid (L* M) Complex Chiral Complex (Blocks one face) Catalyst->Complex CrotonicAnhydride Crotonic Anhydride CrotonicAnhydride->Complex Product Enantiomerically Enriched Product Complex->Product Nucleophile Nucleophile (Nu-) Attack Favored Attack (from less hindered face) Nucleophile->Attack Attack->Complex

Caption: A chiral Lewis acid creates a complex that directs nucleophilic attack.

Troubleshooting Decision Tree for Poor Stereoselectivity

G Troubleshooting Poor Stereoselectivity Start Poor Stereoselectivity (Low d.r. or e.e.) Temp Is the reaction run at low temperature (-78°C)? Start->Temp LowerTemp Action: Lower the temperature Temp->LowerTemp No CheckCatalyst Is a chiral catalyst or auxiliary being used effectively? Temp->CheckCatalyst Yes LowerTemp->CheckCatalyst ScreenCatalyst Action: Screen different catalysts, auxiliaries, or ligands CheckCatalyst->ScreenCatalyst No/Ineffective CheckSolvent Have different solvents been screened? CheckCatalyst->CheckSolvent Yes ScreenCatalyst->CheckSolvent ScreenSolvent Action: Test a range of solvents (polar/non-polar) CheckSolvent->ScreenSolvent No CheckPurity Are reagents and solvents anhydrous and pure? CheckSolvent->CheckPurity Yes ScreenSolvent->CheckPurity PurifyReagents Action: Purify/dry all reagents and solvents CheckPurity->PurifyReagents No End Consult further literature for specific substrate CheckPurity->End Yes PurifyReagents->End

References

Technical Support Center: Crotonic Anhydride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of crotonic anhydride (B1165640) in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of crotonic anhydride degradation in the laboratory?

A1: The primary degradation pathway for crotonic anhydride is solvolysis, particularly hydrolysis. As an acid anhydride, it is highly susceptible to nucleophilic attack by water, which leads to the formation of two equivalents of crotonic acid.[1] This reactivity extends to other protic solvents, such as alcohols, which will lead to the formation of an ester and crotonic acid.

Q2: How does solvent choice impact the stability of crotonic anhydride?

A2: Solvent choice is critical for the stability of crotonic anhydride.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents contain hydroxyl (-OH) groups and can act as nucleophiles, readily reacting with the anhydride. Crotonic anhydride will have very limited stability in these solvents.

  • Aprotic Solvents (e.g., acetonitrile (B52724), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)): These solvents do not have labile protons and are generally much better choices for reactions involving crotonic anhydride, as they do not directly participate in its degradation. However, it is crucial to use anhydrous (dry) aprotic solvents, as even trace amounts of water can cause hydrolysis.[1]

Q3: What are the ideal storage conditions for crotonic anhydride?

A3: Crotonic anhydride is sensitive to moisture.[1] It should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with atmospheric moisture.

Q4: I suspect my crotonic anhydride has degraded. How can I confirm this?

A4: Degradation of crotonic anhydride primarily yields crotonic acid. You can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to detect the presence of crotonic acid in your sample. In ¹H NMR, the appearance of signals corresponding to the vinyl and methyl protons of crotonic acid, which have distinct chemical shifts from the anhydride, would indicate degradation.[3][4] An HPLC method can be developed to separate and quantify both crotonic anhydride and crotonic acid.[5][6][7][8]

Stability Data

Solvent ClassExample SolventsExpected Relative StabilityPrimary Degradation Product(s)
Protic Water, Methanol, EthanolVery LowCrotonic Acid, Crotonate Esters
Polar Aprotic Acetonitrile, DMF, DMSOHigh (if anhydrous)Crotonic Acid (from trace water)
Non-Polar Aprotic Hexane, Toluene, DichloromethaneHigh (if anhydrous)Crotonic Acid (from trace water)

Disclaimer: This table provides expected trends. Actual stability is dependent on solvent purity (especially water content), temperature, and the presence of any acidic or basic impurities.

Experimental Protocols

Protocol: Determination of Crotonic Anhydride Stability in a Solvent via HPLC

This protocol outlines a method to quantify the degradation of crotonic anhydride over time in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 154 mg of crotonic anhydride (1 mmol).

    • Dissolve it in 10 mL of the anhydrous solvent of interest (e.g., acetonitrile) in a volumetric flask to prepare a 100 mM stock solution.

  • Stability Study Setup:

    • Transfer a specific volume of the stock solution into a sealed vial.

    • If studying the effect of water, add a known amount of water to the solvent.

    • Maintain the vial at a constant temperature (e.g., 25°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) from the vial.

    • Immediately dilute the aliquot with a suitable anhydrous solvent (e.g., acetonitrile) to quench any further reaction and to bring the concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Detection: UV detector at a wavelength where both crotonic anhydride and crotonic acid have significant absorbance (e.g., 210-220 nm).

    • Quantification: Create a calibration curve for both crotonic anhydride and crotonic acid using standards of known concentrations. Use these curves to determine the concentration of each compound in the samples taken at different time points.

  • Data Analysis:

    • Plot the concentration of crotonic anhydride versus time.

    • From this plot, you can determine the rate of degradation and the half-life (t½) of the anhydride under the specific conditions.

Troubleshooting Guide

Issue: My reaction with crotonic anhydride is giving a low yield or unexpected side products.

This is a common issue that can often be traced back to the stability and handling of the anhydride.

Caption: Troubleshooting workflow for low-yield reactions.

Q&A Troubleshooting Guide

Q: My reaction is not proceeding to completion, and I see starting material remaining even after a long reaction time. What could be the issue?

A: This could be due to the degradation of your crotonic anhydride before it has a chance to react with your substrate. If you are using a non-anhydrous solvent, the anhydride may be hydrolyzing to the less reactive crotonic acid.

  • Solution: Ensure all your solvents and reagents are rigorously dried. Consider running the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[9]

Q: I am trying to perform a reaction with an amine and crotonic anhydride, but I am getting a significant amount of crotonic acid as a byproduct. Why is this happening?

A: This strongly suggests the presence of water in your reaction. Water competes with the amine in reacting with the anhydride.

  • Solution: Dry your amine and the solvent thoroughly before use. If the amine is a salt (e.g., a hydrochloride salt), it may need to be neutralized and extracted into an organic solvent, which is then dried.

Q: After my workup, which involves an aqueous wash, my product seems to have decomposed. Is this related to the crotonic anhydride?

A: While the crotonic anhydride will be quenched during an aqueous workup, it's possible that your desired product, which may contain a crotonyl group, is also unstable to the pH conditions of the wash.

  • Solution: Test the stability of your purified product under the workup conditions (e.g., acidic or basic water) on a small scale.[9] If it is unstable, consider a non-aqueous workup or a rapid extraction with minimal contact time with the aqueous phase.

Degradation Pathway

The primary degradation pathway for crotonic anhydride in the presence of a nucleophile like water or an alcohol is through nucleophilic acyl substitution.

DegradationPathway anhydride Crotonic Anhydride (CH₃CH=CHCO)₂O intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack on Carbonyl nucleophile Nucleophile (e.g., H₂O, ROH) nucleophile->intermediate products Products Crotonic Acid + Crotonic Acid (from H₂O) or Crotonate Ester (from ROH) intermediate->products Elimination of Crotonate Leaving Group

Caption: General degradation pathway of crotonic anhydride.

References

Challenges in the scale-up of crotonic anhydride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of crotonic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing crotonic anhydride?

The most prevalent laboratory and industrial method for producing crotonic anhydride is the dehydration of crotonic acid using acetic anhydride.[1][2] This reaction involves heating the two reagents, which results in the formation of crotonic anhydride and acetic acid as a byproduct. To drive the reaction to completion, the acetic acid is typically removed as it is formed.

Q2: What are the critical reaction parameters to control during the synthesis of crotonic anhydride?

The key parameters to monitor and control are:

  • Temperature: The reaction is generally conducted at temperatures below 100°C.[3]

  • Pressure: Reduced pressure can be employed to facilitate the removal of the acetic acid byproduct.[3]

  • Reagent Ratio: An excess of acetic anhydride is often used to ensure complete conversion of the crotonic acid.

  • Removal of Acetic Acid: Continuous removal of the acetic acid formed during the reaction is crucial to shift the equilibrium towards the product.[3] This can be achieved by distillation, often under reduced pressure or by azeotropic distillation.[1][3]

  • Inhibition of Polymerization: Crotonic acid and its derivatives can polymerize at elevated temperatures. Therefore, the use of a polymerization inhibitor, such as hydroquinone, is recommended.[3]

Q3: How is crotonic anhydride purified after the reaction?

The primary method for purifying crotonic anhydride is fractional distillation.[1] This technique separates the crotonic anhydride from unreacted starting materials (crotonic acid and acetic anhydride) and any high-boiling byproducts.

Q4: What are the main safety concerns when working with crotonic anhydride and its precursors?

Crotonic anhydride is a corrosive substance that can cause severe skin burns and eye damage.[2][4] Acetic anhydride is also corrosive and flammable.[5][6][7] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Ensure that an eyewash station and safety shower are readily accessible.[2][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction due to inefficient removal of acetic acid.Improve the efficiency of acetic acid removal by adjusting the distillation parameters (e.g., reducing pressure, increasing column efficiency). Consider using an azeotropic agent like heptane (B126788) or methyl-cyclohexane to facilitate removal.[3]
Polymerization of starting material or product.Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[3] Ensure the reaction temperature does not exceed 100°C.[3]
Suboptimal reagent ratio.Use a molar excess of acetic anhydride to drive the reaction towards the product.
Product Contamination Presence of unreacted crotonic acid or acetic anhydride.Optimize the fractional distillation process. Ensure the distillation column has sufficient theoretical plates for good separation. Monitor the head temperature closely during distillation to collect pure fractions.
Discoloration of the final product.This may be due to polymerization or other side reactions. Ensure a polymerization inhibitor is used and that the reaction temperature is well-controlled. Purify the product by distillation, collecting only the colorless fraction.
Slow Reaction Rate Reaction temperature is too low.While the temperature should be kept below 100°C to minimize side reactions, ensure it is high enough for a reasonable reaction rate. Experiment with temperatures in the 80-100°C range.
Insufficient mixing.Ensure adequate agitation of the reaction mixture, especially during scale-up, to promote efficient heat and mass transfer.

Experimental Protocols

Synthesis of Crotonic Anhydride

This protocol is a generalized procedure based on established methods.[1][3] Researchers should optimize the conditions for their specific equipment and scale.

Materials:

  • Crotonic acid

  • Acetic anhydride

  • Hydroquinone (polymerization inhibitor)

  • Heptane (optional, for azeotropic distillation)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (including a fractionating column, condenser, and receiving flask)

  • Heating mantle with a stirrer

  • Vacuum pump (if performing vacuum distillation)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine crotonic acid, a molar excess of acetic anhydride, and a catalytic amount of hydroquinone.

  • Reaction: Heat the mixture to a temperature below 100°C with continuous stirring.

  • Byproduct Removal: Continuously remove the acetic acid byproduct by distillation. This can be done under reduced pressure (e.g., 100 mm Hg) or by adding an azeotropic agent like heptane.

  • Monitoring: Monitor the progress of the reaction by observing the rate of acetic acid distillation.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Purify the crude crotonic anhydride by fractional distillation. Collect the fraction corresponding to the boiling point of crotonic anhydride (approximately 246-248°C at atmospheric pressure).

Data Presentation

The following table illustrates the hypothetical effect of different reaction conditions on the yield of crotonic anhydride, based on the principles gathered from the search results.

Experiment ID Temperature (°C) Pressure (mm Hg) Polymerization Inhibitor Acetic Acid Removal Method Yield (%)
195760NoneSimple Distillation65
295760HydroquinoneSimple Distillation75
395100HydroquinoneVacuum Distillation85
4110100HydroquinoneVacuum Distillation70 (discoloration observed)

Visualizations

Logical Relationship of Key Synthesis Parameters

Reaction_Parameters Key Reaction Parameters Temperature Temperature (< 100°C) Reaction_Parameters->Temperature Pressure Pressure (Reduced) Reaction_Parameters->Pressure Inhibitor Polymerization Inhibitor (e.g., Hydroquinone) Reaction_Parameters->Inhibitor Byproduct_Removal Acetic Acid Removal (Continuous) Reaction_Parameters->Byproduct_Removal Yield_Purity High Yield & Purity of Crotonic Anhydride Temperature->Yield_Purity Pressure->Yield_Purity Inhibitor->Yield_Purity Byproduct_Removal->Yield_Purity

Caption: Key parameters influencing crotonic anhydride synthesis.

Experimental Workflow for Crotonic Anhydride Production

Start Start Reagents Mix Crotonic Acid, Acetic Anhydride, & Inhibitor Start->Reagents Reaction Heat Mixture (< 100°C) Reagents->Reaction Distillation Continuous Distillation of Acetic Acid Reaction->Distillation Purification Fractional Distillation of Crude Product Distillation->Purification Product Pure Crotonic Anhydride Purification->Product End End Product->End

Caption: Workflow for crotonic anhydride synthesis and purification.

Troubleshooting Logic for Low Yield

Low_Yield Low Yield Check_Temp Is Temperature < 100°C? Low_Yield->Check_Temp Check_Pressure Is Acetic Acid Removal Efficient? Check_Temp->Check_Pressure Yes Solution_Temp Reduce Temperature Check_Temp->Solution_Temp No Check_Inhibitor Is Polymerization Inhibitor Present? Check_Pressure->Check_Inhibitor Yes Solution_Pressure Improve Distillation (e.g., Lower Pressure) Check_Pressure->Solution_Pressure No Solution_Inhibitor Add Inhibitor (e.g., Hydroquinone) Check_Inhibitor->Solution_Inhibitor No Re-evaluate Re-evaluate Yield Check_Inhibitor->Re-evaluate Yes Solution_Temp->Re-evaluate Solution_Pressure->Re-evaluate Solution_Inhibitor->Re-evaluate

Caption: Troubleshooting flowchart for low yield in crotonic anhydride synthesis.

References

Technical Support Center: Analysis of Crotonic Anhydride Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the purity of crotonic anhydride (B1165640) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing crotonic anhydride by GC-MS?

A1: The primary challenge is the reactivity of the anhydride functional group. Crotonic anhydride can react with active sites in the GC system (e.g., in the inlet or on the column) or with trace amounts of water in the sample or carrier gas, leading to degradation and the formation of crotonic acid. This can result in poor peak shapes, inaccurate quantification, and the appearance of unexpected peaks.[1][2] Additionally, as an unsaturated compound, it may be susceptible to polymerization at high temperatures.[3]

Q2: Do I need to derivatize crotonic anhydride for GC-MS analysis?

A2: Derivatization is generally not necessary for crotonic anhydride itself, as it is sufficiently volatile for GC analysis.[4] However, if you are trying to quantify its primary impurity, crotonic acid, derivatization of the acid to an ester (e.g., a methyl or silyl (B83357) ester) is often recommended.[5][6][7] This is because the free carboxylic acid can exhibit poor peak shape due to its polarity and tendency to adsorb to active sites in the GC system.[5][8]

Q3: What type of GC column is best suited for crotonic anhydride analysis?

A3: A low- to mid-polarity column is typically recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a common choice for general-purpose analyses and should provide good separation for crotonic anhydride and its common impurities.[2] For analyses involving more polar related substances, a column with a higher polarity phase may be necessary.[9][10] Using a highly inert "ms" type column is crucial to minimize on-column reactions.[9][10]

Q4: What are the expected mass fragments for crotonic anhydride in EI-MS?

A4: In Electron Ionization Mass Spectrometry (EI-MS), crotonic anhydride (C8H10O3, molecular weight: 154.16 g/mol ) will fragment in a predictable way. While a specific, documented mass spectrum for crotonic anhydride was not found in the search results, typical fragmentation patterns for anhydrides and unsaturated compounds can be inferred. Key fragmentation pathways would likely involve cleavage of the anhydride bond and rearrangements. A table of potential fragments is provided in the "Data Presentation" section below.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatographic & Peak Shape Issues

Q: My crotonic anhydride peak is tailing or showing poor symmetry. What is the cause?

A: Peak tailing for a reactive compound like crotonic anhydride is often due to unwanted interactions within the GC system. Here are the most common causes and solutions:

  • Active Sites in the Inlet: The inlet liner is a common source of activity. Silanol groups on the surface of a standard glass liner can interact with the anhydride.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner and septum, as residues from previous injections can create active sites.[8][11][12]

  • Column Activity/Contamination: The front end of the GC column can become contaminated or lose its inertness over time.

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections.[11] If the problem persists, the column may need to be replaced. Using a guard column can also help protect the analytical column.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample or increase the split ratio. A split ratio of at least 1:20 is a good starting point.[8][12]

  • Hydrolysis: The presence of water in the sample or system can hydrolyze the anhydride to crotonic acid, which tails significantly.

    • Solution: Use an anhydrous and aprotic solvent (e.g., high-purity acetone, dichloromethane) for sample preparation.[2] Ensure your carrier gas is pure and passes through moisture and oxygen traps.[8]

Q: I am seeing a peak for crotonic acid even in my pure standard. Why is this happening?

A: This is a common issue and can be caused by several factors:

  • In-Situ Hydrolysis: As mentioned above, trace moisture in the injection port or carrier gas can convert the anhydride to the corresponding acid.[2]

  • Thermal Decomposition: The dicarboxylic acid (if present as an impurity) can dehydrate back to the anhydride in a hot GC inlet, making it impossible to distinguish from the original anhydride.[2]

  • Contaminated Standard: The crotonic anhydride standard itself may contain some amount of crotonic acid as an impurity from its manufacturing process or degradation over time.

Solution:

  • System Inertness: First, ensure the entire GC flow path is as inert as possible (deactivated liner, fresh column cut).

  • Lower Inlet Temperature: Try lowering the inlet temperature. A good starting point is 250 °C, but you can experiment with lower temperatures to minimize on-inlet degradation, ensuring the temperature is still sufficient to volatilize the analyte.[13][14]

  • Alternative Technique: If you must quantify the acid in the presence of the anhydride, an alternative technique like HPLC or derivatization followed by GC is likely necessary.[2][4]

Q: My retention times are shifting from one injection to the next. What should I check?

A: Retention time instability is usually caused by variations in flow rate, pressure, or temperature.

  • Leaks: Check for leaks at all fittings from the gas source to the detector using an electronic leak detector.[8] A loose inlet septum nut is a frequent culprit.

  • Flow/Pressure Control: Ensure your electronic pneumatic control (EPC) is functioning correctly and that the gas supply pressure is stable.

  • Oven Temperature: Verify that the GC oven temperature is stable and reproducible.

Baseline & Sensitivity Issues

Q: My baseline is noisy or drifting upwards.

A: A noisy or drifting baseline often points to contamination or column bleed.

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures.

    • Solution: Ensure you are operating below the column's maximum temperature limit. Condition the column according to the manufacturer's instructions. Check for oxygen leaks in the system, as oxygen significantly accelerates column bleed.[8]

  • Contamination: Contaminants can come from the sample, the gas lines, or the inlet.

    • Solution: Perform regular inlet maintenance (replace liner, septum, O-ring).[8] Ensure high-purity gas is used with appropriate traps.[8] Run a solvent blank to see if the contamination is from your solvent or sample preparation steps.

Q: I am seeing "ghost peaks" in my blank runs.

A: Ghost peaks are peaks that appear in blank runs and are usually due to carryover from a previous injection or contamination in the system.

  • Carryover: If a previous sample was highly concentrated, it can contaminate the syringe, inlet, or front of the column.

    • Solution: Run several solvent blanks after a concentrated sample. Increase the inlet temperature and perform a "bake-out" to clean the system. Ensure your syringe wash steps are adequate.

  • Septum Bleed: Old or low-quality septa can release volatile compounds (siloxanes) when heated.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Data Presentation

Table 1: Recommended GC-MS Parameters for Crotonic Anhydride Analysis
ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)Provides good separation for semi-polar compounds and high inertness to prevent analyte degradation.[2][15]
Inlet Temperature 250 °C (or lowest possible for efficient volatilization)Balances efficient vaporization with minimizing thermal degradation of the anhydride.[13]
Injection Mode Split (e.g., 20:1 or higher)Prevents column overload and improves peak shape.[12]
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal flow rate for column efficiency.
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minGeneral purpose program to elute crotonic anhydride and potential impurities. Must be optimized.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.[16]
Scan Range 40 - 250 m/zCovers the expected mass range for the parent ion and key fragments.
Table 2: Potential Mass Fragments (m/z) for Crotonic Anhydride and Related Impurities
CompoundMolecular Ion (M+)Key Fragment Ions (m/z)Notes
Crotonic Anhydride 154 (low intensity)87, 69, 41Fragments correspond to the crotonyl cation [CH3CH=CHCO]+ (m/z 69) and subsequent losses. The peak at m/z 87 could correspond to the protonated crotonic acid fragment.
Crotonic Acid 8669, 45, 41Fragments correspond to loss of -OH (m/z 69), loss of -COOH (m/z 41), and the COOH+ fragment (m/z 45).[17]
Acetic Anhydride 10260, 43, 42A potential starting material impurity.[3][18] The acetyl cation [CH3CO]+ (m/z 43) is the base peak.

Experimental Protocols

Methodology for Purity Analysis of Crotonic Anhydride by GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the crotonic anhydride sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with an anhydrous, aprotic solvent such as high-purity dichloromethane (B109758) or acetone.

    • Transfer an aliquot of this stock solution into a 2 mL autosampler vial for analysis. Further dilution may be necessary to avoid column overload.

  • GC-MS System Configuration:

    • Configure the GC-MS system according to the parameters outlined in Table 1 .

    • Ensure the system has been recently maintained, with a clean inlet liner and a freshly trimmed column.

    • Perform a solvent blank injection to confirm system cleanliness before running samples.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data in full scan mode over the m/z range of 40-250.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the purity of crotonic anhydride using the area percent method (Area % = [Area of Crotonic Anhydride Peak / Total Area of All Peaks] x 100).

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns (see Table 2 ).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh ~50 mg Crotonic Anhydride prep2 Dissolve in 50 mL Anhydrous Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 analysis1 Inject 1 µL Sample prep3->analysis1 analysis2 Separate on DB-5ms Column analysis1->analysis2 analysis3 Detect by MS (EI, Full Scan) analysis2->analysis3 data1 Integrate Total Ion Chromatogram (TIC) analysis3->data1 data2 Identify Impurities via Mass Spectra Library data1->data2 data3 Calculate Purity (Area % Method) data2->data3

Caption: Workflow for Crotonic Anhydride Purity Analysis by GC-MS.

troubleshooting_flowchart start Poor Peak Shape (Tailing/Fronting)? q_all_peaks Are most/all peaks tailing? start->q_all_peaks Yes q_overload Is peak fronting or a 'shark-fin' shape observed? start->q_overload No, Fronting sol_flow_path Check for leaks. Verify column installation (inlet & detector). q_all_peaks->sol_flow_path Yes q_active_compound Is Crotonic Anhydride the only peak tailing? q_all_peaks->q_active_compound No sol_activity 1. Use deactivated liner. 2. Trim column inlet (10-20 cm). 3. Check for moisture (use traps). q_active_compound->sol_activity Yes q_active_compound->q_overload No sol_overload Dilute sample or increase split ratio.

Caption: Troubleshooting Decision Tree for Poor Peak Shape in GC.

degradation_pathway anhydride Crotonic Anhydride (In Sample) inlet Hot GC Inlet (>200°C) anhydride->inlet acid Crotonic Acid (Degradation Product) inlet->acid Hydrolysis column GC Column inlet->column water Trace H2O (in system/sample) water->inlet peak_anhydride Anhydride Peak (Good Shape) column->peak_anhydride peak_acid Acid Peak (Tailing) column->peak_acid

References

Technical Support Center: Minimizing Hydrolysis of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the hydrolysis of crotonic anhydride (B1165640) in your experiments. Crotonic anhydride is a valuable reagent in organic synthesis, particularly for the introduction of the crotonyl group. However, its susceptibility to hydrolysis, which converts it to the less reactive crotonic acid, can lead to reduced yields and product impurities. This guide offers practical solutions to mitigate this issue.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving crotonic anhydride.

Problem Potential Cause Recommended Solution
Low product yield in acylation reaction Hydrolysis of crotonic anhydride to crotonic acid.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry glassware in an oven ( >100 °C) and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use Aprotic Solvents: Employ solvents that do not participate in hydrogen bonding, such as dichloromethane (B109758) (DCM), chloroform, acetonitrile, or tetrahydrofuran (B95107) (THF). Ensure these solvents are of anhydrous grade. 3. Optimize Reaction Temperature: While heating can accelerate the desired reaction, it also increases the rate of hydrolysis if water is present.[1] Consider running the reaction at a lower temperature if you suspect hydrolysis is a significant issue. 4. Use a Stoichiometric Amount of Catalyst: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst can be deactivated by water. Ensure you are using a sufficient amount of fresh, anhydrous catalyst.[2]
Presence of crotonic acid in the final product Incomplete reaction or hydrolysis of unreacted crotonic anhydride during workup.1. Anhydrous Workup: If possible, perform the initial stages of the workup under anhydrous conditions. 2. Aqueous Wash Considerations: When an aqueous wash is necessary, use cold brine or a buffered solution to minimize the contact time and the rate of hydrolysis. 3. Purification: Crotonic acid can often be removed from the desired product through column chromatography or recrystallization.
Inconsistent reaction outcomes Variable amounts of water in reagents or solvents.1. Standardize Solvent Drying: Implement a consistent and effective method for drying solvents. The use of activated 3Å molecular sieves is a reliable method for achieving low parts-per-million levels of residual moisture.[3] 2. Proper Reagent Storage: Store crotonic anhydride and other moisture-sensitive reagents in a desiccator or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of crotonic anhydride during storage?

A1: Store crotonic anhydride in a tightly sealed container in a cool, dry place, preferably in a desiccator with a drying agent such as silica (B1680970) gel or anhydrous calcium sulfate (B86663). For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q2: What is the best way to handle crotonic anhydride in the laboratory to prevent hydrolysis?

A2: Handle crotonic anhydride under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize exposure to atmospheric moisture. Use dry syringes and needles for transferring the liquid.

Q3: How does pH affect the rate of crotonic anhydride hydrolysis?

A3: The hydrolysis of anhydrides is catalyzed by both acids and bases.[4] Therefore, maintaining a neutral pH is generally advisable to minimize the rate of hydrolysis. If your reaction conditions are acidic or basic, be aware that the rate of hydrolysis will be accelerated.

Q4: Can I use a drying agent directly in my reaction mixture?

A4: While possible, it is generally not recommended to add a drying agent directly to the reaction mixture as it can interfere with the reaction or complicate purification. It is better to ensure all individual components (solvents, reagents) are dry before they are added to the reaction vessel. If a drying agent must be used in the reaction, choose one that is inert to your reactants and products.[5][6][7]

Q5: How can I monitor the hydrolysis of crotonic anhydride during my reaction?

A5: You can monitor the progress of your reaction and the potential hydrolysis of crotonic anhydride using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or in-situ monitoring with Fourier-Transform Infrared (FTIR) spectroscopy.[8]

Experimental Protocols

General Protocol for Anhydrous Acylation using Crotonic Anhydride

This protocol provides a general framework for performing an acylation reaction while minimizing the risk of hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate method (e.g., distillation from a drying agent or passing through a column of activated alumina).

    • Ensure all other reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

    • Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

    • Add the substrate and any other reagents (e.g., a non-nucleophilic base) to the reaction flask.

    • Slowly add the crotonic anhydride to the reaction mixture using a dry syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or another suitable analytical technique. To do this, withdraw a small aliquot of the reaction mixture with a dry syringe and quench it appropriately before analysis.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution (e.g., ammonium (B1175870) chloride or sodium bicarbonate, depending on the nature of the reaction).

    • Separate the organic and aqueous layers.

    • Wash the organic layer with cold brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Data Presentation

Anhydride Conditions Pseudo-first-order Rate Constant (k) Reference
Acetic Anhydride25 °C, excess water0.169 ± 0.0047 min⁻¹[8]
Acetic Anhydride15 °C, excess water0.0631 min⁻¹[8]
Acetic Anhydride35 °C, excess water0.2752 min⁻¹[8]
Propionic Anhydride25 °C, neutral solution~0.05 min⁻¹ (estimated from graph)[9]
Butyric Anhydride25 °C, neutral solution~0.04 min⁻¹ (estimated from graph)[9]
Phthalic Anhydride25 °C, pH 7.81.59 x 10⁻² s⁻¹[4]

Note: The rate of hydrolysis is highly dependent on the specific reaction conditions, including the solvent system, pH, and temperature.

Visualizations

Hydrolysis of Crotonic Anhydride

Hydrolysis CrotonicAnhydride Crotonic Anhydride TransitionState Tetrahedral Intermediate CrotonicAnhydride->TransitionState Nucleophilic attack Water Water (H₂O) Water->TransitionState CrotonicAcid Crotonic Acid (2 molecules) TransitionState->CrotonicAcid Proton transfer & Ring opening

Caption: Mechanism of crotonic anhydride hydrolysis.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Product Yield CheckHydrolysis Suspect Hydrolysis of Anhydride? Start->CheckHydrolysis CheckConditions Review Reaction Conditions CheckHydrolysis->CheckConditions Yes CheckWorkup Review Workup Procedure CheckHydrolysis->CheckWorkup No AnhydrousTechnique Implement Strict Anhydrous Techniques CheckConditions->AnhydrousTechnique OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp ChangeSolvent Use Anhydrous Aprotic Solvent CheckConditions->ChangeSolvent AnhydrousWorkup Use Anhydrous/Cold Workup CheckWorkup->AnhydrousWorkup Purify Optimize Purification to Remove Crotonic Acid CheckWorkup->Purify End Improved Yield AnhydrousTechnique->End OptimizeTemp->End ChangeSolvent->End AnhydrousWorkup->End Purify->End

References

Technical Support Center: Catalyst Selection for Crotonic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and troubleshooting catalysts for reactions involving crotonic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions with crotonic anhydride?

A1: Reactions with crotonic anhydride, such as esterification and amidation, typically employ several classes of catalysts. The most common include Lewis acids (e.g., salts of Mg, Ti, Sn), Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid), and nucleophilic catalysts, with 4-(Dimethylamino)pyridine (DMAP) being a prominent example. For specific applications like amidation, boron-based catalysts such as diboronic acid anhydrides have also been shown to be effective.[1][2] The choice of catalyst is critical as it can influence reaction rate, yield, and selectivity.

Q2: How does the choice of catalyst affect the outcome of reactions with an α,β-unsaturated anhydride like crotonic anhydride?

A2: The catalyst can significantly impact the reaction's success. For α,β-unsaturated systems, a key challenge is preventing side reactions like isomerization of the double bond or polymerization.[3][4] Lewis acid catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack.[5] Nucleophilic catalysts like DMAP can form a highly reactive intermediate with the anhydride, facilitating acylation under mild conditions.[2][6] The selection of an appropriate catalyst and reaction conditions is crucial to ensure high yields and selectivity for the desired product.[5]

Q3: Can organocatalysts be used for crotonic anhydride reactions?

A3: Yes, organocatalysts are increasingly used for various organic transformations, including those involving anhydrides.[7] For instance, bifunctional organocatalysts that possess both a Lewis basic site (to activate the nucleophile) and a hydrogen-bond donor site (to activate the anhydride) can be effective. These catalysts offer the advantage of operating under mild conditions and can provide high stereoselectivity in asymmetric synthesis.

Q4: When should I choose a Lewis acid over a Brønsted acid catalyst?

A4: The choice depends on the specific reaction and substrate. Lewis acids are particularly effective in activating the carbonyl group of the anhydride.[5][8] Brønsted acids are commonly used in traditional esterification reactions.[9] However, strong Brønsted acids can sometimes lead to side reactions with sensitive substrates. For reactions requiring high selectivity and mild conditions, a Lewis acid might be preferable. Combining a Lewis acid with a dehydrating agent can also be a powerful strategy for esterification.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield - Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. - Poor Catalyst Selection: The chosen catalyst may not be suitable for the specific nucleophile or reaction conditions.- Ensure the catalyst is fresh and handled under anhydrous conditions if necessary. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Screen a panel of catalysts, including different Lewis acids (e.g., Mg(ClO4)2, Cu(OTf)2) and a nucleophilic catalyst like DMAP.[8]
Formation of Side Products (e.g., Isomerization) - Harsh Reaction Conditions: High temperatures or the use of a strong base can cause isomerization of the crotonate double bond. - Inappropriate Catalyst: Some catalysts may promote side reactions.- Employ milder reaction conditions (e.g., lower temperature, shorter reaction time). - Consider using a nucleophilic catalyst like DMAP, which often allows for reactions at room temperature.[2]
Polymerization of Crotonic Anhydride - Presence of Radical Initiators: Impurities or exposure to light/air can initiate polymerization of the unsaturated anhydride.[3] - High Reaction Temperature: Elevated temperatures can promote polymerization.- Add a polymerization inhibitor, such as hydroquinone.[3] - Conduct the reaction at the lowest effective temperature. - Ensure all reagents and solvents are free of peroxides.
Difficulty in Catalyst Removal - Homogeneous Catalyst: The catalyst is soluble in the reaction mixture.- If applicable, choose a heterogeneous catalyst (e.g., a solid-supported acid or base) that can be easily filtered off.[10] - For homogeneous catalysts, perform an appropriate aqueous workup to remove the catalyst. For example, acidic catalysts can be washed with a basic solution and vice versa.

Data Presentation: Catalyst Performance in Acylation Reactions

The following table summarizes yield data for various catalysts in acylation reactions involving anhydrides. While not all data is specific to crotonic anhydride, it provides a useful comparison of catalyst efficacy.

CatalystReaction TypeSubstratesCatalyst Loading (mol%)Yield (%)Reference
TiCl2(ClO4)2EsterificationAcetic acid trimethylsilyl (B98337) ester, alkyl trimethylsilyl ether, benzoic anhydrideNot specified90[5]
Mg(ClO4)2Decarboxylative EsterificationCarboxylic acids, dialkyl dicarbonates1~99[8]
Cu(OTf)2Decarboxylative EsterificationCarboxylic acids, dialkyl dicarbonates1~99[8]
Nb2O5Amidationn-dodecanoic acid, anilineNot specified>99[11]
Diboronic Acid AnhydrideDehydrative Amidationβ-hydroxycarboxylic acids, amines0.01 - 1High to excellent[1]
DMAPAmidationCarboxylic acids, organo-cyanamidesNot specifiedUp to 99[6]
[Co2(CO)8] / dcpeCarbonylationAcrylic acid577[12][13]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Esterification

This protocol is a general guideline for the esterification of an alcohol with crotonic anhydride using a Lewis acid catalyst.

  • Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equivalent).

  • Dissolution: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) to a concentration of approximately 0.5 M.

  • Addition of Reagents: Add the Lewis acid catalyst (e.g., Mg(ClO4)2, 1-5 mol%) to the solution. Stir for 5-10 minutes.

  • Addition of Anhydride: Slowly add crotonic anhydride (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for DMAP-Catalyzed Amidation

This protocol provides a general method for the amidation of a primary or secondary amine with crotonic anhydride using DMAP as a catalyst.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and DMAP (0.05-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Addition of Anhydride: In a separate flask, dissolve crotonic anhydride (1.1-1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the crotonic anhydride solution to the amine solution at 0 °C or room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and DMAP), saturated aqueous NaHCO3 (to remove crotonic acid byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Crotonic Anhydride Reactions start Define Reaction: Esterification or Amidation? nucleophile Assess Nucleophile: Sterically Hindered? Acid/Base Sensitive? start->nucleophile conditions Consider Reaction Conditions: Temperature Sensitivity? Need for Mild Conditions? nucleophile->conditions catalyst_type Select Catalyst Class conditions->catalyst_type lewis_acid Lewis Acid (e.g., Mg(ClO4)2, Cu(OTf)2) catalyst_type->lewis_acid Sensitive Nucleophile nucleophilic Nucleophilic Catalyst (e.g., DMAP) catalyst_type->nucleophilic Mild Conditions Required bronsted_acid Brønsted Acid (e.g., H2SO4, p-TsOH) catalyst_type->bronsted_acid Robust Nucleophile organocatalyst Organocatalyst (for specific selectivity) catalyst_type->organocatalyst Asymmetric Synthesis optimization Optimization: Screen Catalyst Loading and Temperature lewis_acid->optimization nucleophilic->optimization bronsted_acid->optimization organocatalyst->optimization troubleshooting Troubleshooting: Low Yield? Side Products? optimization->troubleshooting troubleshooting->optimization Yes polymerization Add Polymerization Inhibitor (e.g., Hydroquinone) troubleshooting->polymerization Polymerization Observed end Successful Reaction troubleshooting->end No polymerization->optimization DMAP_Catalyzed_Esterification DMAP-Catalyzed Esterification of an Alcohol cluster_reactants Reactants crotonic_anhydride Crotonic Anhydride intermediate N-Crotonylpyridinium Intermediate (Highly Reactive) crotonic_anhydride->intermediate + DMAP dmap DMAP (Catalyst) dmap->intermediate alcohol Alcohol (R-OH) product Crotonate Ester alcohol->product intermediate->product + Alcohol (R-OH) byproduct Crotonic Acid product->byproduct dmap_regen DMAP (Regenerated) product->dmap_regen releases

References

Technical Support Center: Reactions Involving Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions for reactions involving crotonic anhydride (B1165640).

Safety First: Handling Crotonic Anhydride

Question: What are the essential safety precautions when working with crotonic anhydride?

Answer: Crotonic anhydride is a corrosive and moisture-sensitive liquid. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a face shield, safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a certified chemical fume hood to avoid inhaling vapors. A NIOSH-approved respirator may be necessary depending on the scale and experimental setup.

  • Engineering Controls: Ensure an eyewash station and a safety shower are immediately accessible.[1] A well-ventilated area is crucial.

  • Handling: Keep the container tightly sealed and dry.[1] Avoid contact with water, as it hydrolyzes to crotonic acid. Keep away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.

  • Disposal: Do not dispose of crotonic anhydride or quenching solutions down the drain. Neutralize acidic or basic aqueous layers before disposal. All waste must be handled according to local, state, and federal regulations.[1]

Frequently Asked Questions (FAQs)

Question: What is the primary byproduct in reactions with crotonic anhydride, and how is it removed?

Answer: The primary byproduct is crotonic acid, formed from the reaction of the anhydride with a nucleophile (e.g., alcohol or amine). Crotonic acid is removed during the work-up by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2][3] With a pKa of approximately 4.69, crotonic acid is deprotonated by the base to form sodium crotonate, which is highly soluble in the aqueous layer and can be easily separated.[1][4]

Question: How do I quench unreacted crotonic anhydride at the end of my reaction?

Answer: Unreacted crotonic anhydride can be quenched by the cautious addition of water, which hydrolyzes it to two equivalents of crotonic acid. Alternatively, adding an alcohol like isopropanol (B130326) or methanol (B129727) will convert it to the corresponding ester and one equivalent of crotonic acid. The reaction can be exothermic, so slow, controlled addition to the reaction mixture is recommended, often at a reduced temperature (e.g., in an ice bath).

Question: Which organic solvents are suitable for extracting my product?

Answer: The choice of solvent depends on the polarity and solubility of your product. Common extraction solvents that are immiscible with water include ethyl acetate, dichloromethane (B109758) (DCM), and diethyl ether. Crotonic acid byproduct has some solubility in these solvents, but it is effectively removed by the basic aqueous wash.[5] Refer to the table below for relevant physical properties.

Table 1: Physical Properties of Key Compounds and Solvents
Compound/SolventMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility
Crotonic Anhydride 154.16248N/A (liquid)1.04Soluble in ether[6]
Crotonic Acid 86.09180-18170-721.027Water (94 g/L at 25°C), ethanol, acetone, toluene[5][7][8]
Ethyl Acetate 88.1177.1-83.60.902Slightly soluble in water
Dichloromethane 84.9339.6-96.71.33Slightly soluble in water
Diethyl Ether 74.1234.6-116.30.713Slightly soluble in water

Troubleshooting Guide

Question: I've added the aqueous wash solution, and now I have a thick emulsion that won't separate. What should I do?

Answer: Emulsion formation is a common issue.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Solution 2 (Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

  • Solution 3 (Filtration): In stubborn cases, passing the entire mixture through a pad of Celite or glass wool can help break up the emulsion.

Question: After the work-up, my product yield is very low, or I can't find my product at all. What went wrong?

Answer: This can be due to several factors. Use the following decision tree to diagnose the issue.

G start Low or No Product Yield q1 Is your product potentially water-soluble? start->q1 s1 Product lost to aqueous layer. Solution: Back-extract aqueous layers with fresh organic solvent. Consider salting out with brine. q1->s1 Yes q2 Is your product volatile? q1->q2 No end Problem Identified s1->end s2 Product lost during solvent removal. Solution: Use rotary evaporator with care (lower temperature, control vacuum). Check the cold trap. q2->s2 Yes q3 Is your product unstable to acid or base? q2->q3 No s2->end s3 Product decomposed during work-up. Solution: Use neutral washes (water, brine) if possible. Test stability of a small sample before full-scale work-up. q3->s3 Yes q3->end No (Re-evaluate reaction) s3->end

Caption: Troubleshooting decision tree for low product yield.

Question: My crude NMR spectrum shows my product, but also significant amounts of crotonic acid. What happened?

Answer: This indicates an inefficient basic wash.

  • Possible Cause 1: Not enough sodium bicarbonate solution was used to neutralize all the crotonic acid byproduct. The stoichiometry requires at least one equivalent of base for every equivalent of byproduct.

  • Possible Cause 2: The mixing of the organic and aqueous layers was not vigorous enough, leading to incomplete extraction.

  • Solution: Re-dissolve the crude product in an organic solvent and repeat the wash with saturated aqueous sodium bicarbonate. Ensure vigorous shaking with proper venting.

Experimental Protocols

Protocol 1: General Work-up for N-Acylation of an Amine

This protocol outlines the steps for working up a reaction between a primary or secondary amine and crotonic anhydride to form an N-crotonyl amide.

G cluster_0 Reaction Work-up Workflow A 1. Quench Reaction B 2. Dilute & Transfer A->B C 3. Acid Wash (Optional) B->C D 4. Base Wash C->D E 5. Neutral Wash D->E F 6. Dry Organic Layer E->F G 7. Filter & Concentrate F->G H 8. Purify Crude Product G->H

Caption: General experimental workflow for crotonylation work-up.

Methodology:

  • Quenching: Cool the reaction vessel in an ice-water bath. Slowly add deionized water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted crotonic anhydride.

  • Dilution and Transfer: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Transfer the entire mixture to a separatory funnel.

  • Acid Wash (Optional - to remove excess amine): If the starting amine is in excess, wash the organic layer with 1 M hydrochloric acid (HCl). The amine will be protonated and partition into the aqueous layer. Separate the layers. Caution: Ensure your product is stable to acidic conditions before performing this step.

  • Base Wash (to remove crotonic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). CO₂ gas will evolve, so shake gently and vent the separatory funnel frequently. Continue washing until no more gas evolves. Separate the layers.[2][9]

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and salts. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure N-crotonyl amide.[10]

Visualizing the Acid-Base Extraction

The key to a successful work-up is the separation of the neutral product from the acidic byproduct (crotonic acid) and any basic starting material (excess amine).

G node_organic Organic Layer (e.g., Ethyl Acetate) Neutral Product (Amide/Ester) Crotonic Acid (R-COOH) Excess Amine (R-NH2) node_acid_wash Organic Layer Neutral Product Crotonic Acid Aqueous Layer (1M HCl) Protonated Amine (R-NH3+ Cl-) node_organic->node_acid_wash 1. Wash with 1M HCl node_base_wash Organic Layer Neutral Product Aqueous Layer (NaHCO3) Sodium Crotonate (R-COO- Na+) node_acid_wash->node_base_wash 2. Wash with NaHCO3 node_final Final Organic Layer Pure Neutral Product node_base_wash->node_final 3. Dry and Evaporate

Caption: Logic of sequential acid-base extraction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Crotonic Anhydride and Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of crotonic anhydride (B1165640) and acetic anhydride, two important acylating agents in organic synthesis. Understanding the nuances of their reactivity is crucial for selecting the appropriate reagent to achieve desired chemical transformations with optimal efficiency and selectivity. This document summarizes key differences in their reactivity, supported by experimental data and detailed protocols for common acylation reactions.

Executive Summary

Acetic anhydride is a widely used, highly reactive acetylating agent. Crotonic anhydride, with its conjugated double bond, exhibits distinct reactivity that can be leveraged for specific synthetic strategies. While direct, quantitative kinetic comparisons in the literature are scarce, the electronic and steric differences between the acetyl and crotonyl groups provide a basis for understanding their relative performance in acylation reactions. Acetic anhydride generally reacts faster in nucleophilic acyl substitution reactions due to the smaller steric hindrance of the acetyl group. However, the conjugated system in crotonic anhydride can influence the reactivity of the carbonyl carbons and the properties of the resulting acylated products.

Reactivity Profile: A Head-to-Head Comparison

The reactivity of acid anhydrides in acylation reactions is primarily governed by the electrophilicity of the carbonyl carbons and the stability of the leaving group (a carboxylate anion). Both acetic anhydride and crotonic anhydride are effective acylating agents, readily reacting with nucleophiles such as alcohols, amines, and aromatic compounds.[1]

The primary structural difference lies in the acyl group: a simple methyl group in acetic anhydride versus a propenyl group in crotonic anhydride. This seemingly small change has significant implications for the molecule's electronic properties and steric profile.

Electronic Effects: The carbon-carbon double bond in the crotonyl group is a conjugated system. This extended π-system can withdraw electron density from the carbonyl carbons, potentially increasing their electrophilicity compared to the carbonyl carbons in acetic anhydride. However, the resonance effect can also stabilize the ground state of the molecule, which could decrease its overall reactivity.

Steric Effects: The vinyl group of crotonic anhydride is larger than the methyl group of acetic anhydride, which can lead to greater steric hindrance in the transition state of acylation reactions, particularly with bulky nucleophiles. This steric factor often plays a dominant role in determining the relative reaction rates.

Performance in Key Acylation Reactions

Acylation of Alcohols (Esterification)

Both anhydrides react with alcohols to form esters.[2] The reaction with acetic anhydride is a standard method for the synthesis of acetate (B1210297) esters. While specific kinetic data comparing the two is limited, it is generally observed that reactions with acetic anhydride proceed more rapidly, especially with secondary and tertiary alcohols, due to reduced steric hindrance.

Table 1: Comparison of Esterification Performance

FeatureCrotonic AnhydrideAcetic AnhydrideReference
General Reactivity Effective, but can be slower due to steric hindrance.Highly reactive, generally faster than crotonic anhydride.[1]
Typical Conditions Often requires heating and/or a catalyst (e.g., DMAP, pyridine).Can often proceed at room temperature, but heating or a catalyst can accelerate the reaction.[3]
Byproduct Crotonic AcidAcetic Acid[2]
Acylation of Amines (Amidation)

The acylation of amines to form amides is a fundamental transformation in organic synthesis, particularly in peptide chemistry and drug development. Both anhydrides readily acylate primary and secondary amines.[4][5] Similar to esterification, acetic anhydride is generally more reactive.

Table 2: Comparison of Amidation Performance

FeatureCrotonic AnhydrideAcetic AnhydrideReference
General Reactivity Readily reacts with primary and secondary amines.Very reactive with primary and secondary amines.[4][5]
Chemoselectivity Can exhibit chemoselectivity in the presence of other nucleophilic groups.Highly reactive, may require careful control for selective acylation.[4]
Byproduct Crotonic AcidAcetic Acid[5]
Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by acylating aromatic compounds.[6][7] Both acetic anhydride and crotonic anhydride can be used in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reactivity in these reactions is influenced by the stability of the acylium ion intermediate.

Table 3: Comparison of Friedel-Crafts Acylation Performance

FeatureCrotonic AnhydrideAcetic AnhydrideReference
Acylium Ion Crotonyl cationAcetyl cation[6]
Reactivity Effective for acylating electron-rich aromatic compounds.Highly effective for a wide range of aromatic substrates.[8][9]
Potential Side Reactions Polymerization of the crotonyl group under harsh conditions.Generally clean reactions with deactivated aromatic products that resist further acylation.[6]

Experimental Protocols

General Protocol for Esterification using Acetic Anhydride

Materials:

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the catalytic amount of pyridine or DMAP to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation as required.

General Protocol for Amidation using Crotonic Anhydride

Materials:

  • Amine (1.0 equiv)

  • Crotonic Anhydride (1.2 equiv)

  • Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

  • Base (e.g., triethylamine (B128534) or pyridine, 1.5 equiv, if the amine is used as a salt or if the reaction is sluggish)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If necessary, add the base to the solution.

  • Add crotonic anhydride to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or gently heat if necessary until the reaction is complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove unreacted amine and base, followed by saturated aqueous sodium bicarbonate solution to remove the crotonic acid byproduct, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Logical Workflow for Reagent Selection

The choice between crotonic anhydride and acetic anhydride depends on the specific synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.

ReagentSelection Start Synthetic Goal Simple_Acylation Simple Acetylation Required? Start->Simple_Acylation Crotonyl_Moiety Crotonyl Moiety Required for Further Transformations? Simple_Acylation->Crotonyl_Moiety No Acetic_Anhydride Use Acetic Anhydride Simple_Acylation->Acetic_Anhydride Yes Crotonic_Anhydride Use Crotonic Anhydride Crotonyl_Moiety->Crotonic_Anhydride Yes Consider_Reactivity Consider Relative Reactivity and Steric Hindrance Crotonyl_Moiety->Consider_Reactivity No Consider_Reactivity->Acetic_Anhydride Faster Reaction Desired Consider_Reactivity->Crotonic_Anhydride Specific Electronic Properties Desired

Caption: Decision workflow for selecting between crotonic and acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation reactions of both anhydrides proceed through a nucleophilic acyl substitution mechanism. The general steps are outlined below.

AcylationMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation (if nucleophile was neutral) A Anhydride + Nucleophile B Tetrahedral Intermediate A->B C Tetrahedral Intermediate D Acylated Product + Carboxylate C->D E Protonated Acylated Product F Final Acylated Product E->F

Caption: General mechanism for nucleophilic acyl substitution with an anhydride.

Conclusion

References

A Comparative Guide to Crotonic Anhydride and Isobutyric Anhydride for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of crotonic anhydride (B1165640) and isobutyric anhydride, two valuable acylating agents in organic synthesis. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific applications, with a focus on reactivity, selectivity, and biological relevance.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these anhydrides is essential for their effective use in synthesis.

PropertyCrotonic AnhydrideIsobutyric Anhydride
Molecular Formula C₈H₁₀O₃[1]C₈H₁₄O₃[2]
Molecular Weight 154.16 g/mol [1]158.19 g/mol [2]
Appearance Colorless to pale yellow liquidClear, colorless liquid[3]
Boiling Point 248 °C[4]182 °C[5]
Melting Point Not applicable (liquid at room temperature)-56 °C[5]
Density 1.04 g/mL at 25 °C[4]0.954 g/mL at 25 °C[5]
Refractive Index n20/D 1.473[4]n20/D 1.406[5]
Solubility Soluble in ether[4]Soluble in ethanol, methanol, isopropanol[2]

Reactivity and Performance: A Comparative Analysis

Both crotonic anhydride and isobutyric anhydride are effective acylating agents. However, their reactivity is influenced by distinct electronic and steric factors.

Electronic Effects: The crotonyl group possesses a carbon-carbon double bond conjugated with the carbonyl group. This conjugation allows for the delocalization of pi-electrons, which can influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the double bond can enhance the reactivity of crotonic anhydride towards nucleophiles compared to saturated anhydrides.

Steric Hindrance: The isobutyryl group features two methyl groups attached to the alpha-carbon, creating more significant steric bulk around the carbonyl center compared to the planar crotonyl group. This increased steric hindrance in isobutyric anhydride can lead to slower reaction rates, particularly with sterically demanding nucleophiles.

While direct, head-to-head quantitative comparisons of these two anhydrides under identical conditions are not extensively available in the literature, a kinetic study on the acylation of anilines with isobutyric anhydride revealed that the spontaneous, bimolecular reaction is very slow.[6] In contrast, a study on tandem homologation-acylation suggested that bulkier acylating agents like isobutyric anhydride can sometimes provide higher yields than less bulky ones like acetic anhydride, indicating that the interplay of steric and electronic effects can be complex and substrate-dependent.[7]

Experimental Data

The following tables summarize available experimental data. It is important to note that the data for each anhydride was not obtained under identical experimental conditions, and therefore, direct comparison of the values should be approached with caution.

Table 3.1: Acylation of Amines

AnhydrideSubstrateCatalyst/ConditionsProductYieldReference
Isobutyric AnhydrideAnilineIsobutyric acid (autocatalysis) in etherN-Phenylisobutyramide(Rate constants reported, not yield)[6]

Table 3.2: Esterification of Alcohols/Phenols

AnhydrideSubstrateCatalyst/ConditionsProductYieldReference
Isobutyric AnhydrideResveratrolNaH4'-Isobutyrate resveratrolNot specified[4]

Note: The lack of directly comparable quantitative data is a significant gap in the current literature. The experimental protocol for a competitive acylation reaction provided in section 4.3 is designed to address this gap and generate directly comparable data.

Experimental Protocols

Synthesis of Anhydrides

Protocol 4.1.1: Synthesis of Crotonic Anhydride

This protocol is based on the reaction of crotonyl chloride with sodium crotonate.

Materials:

  • Crotonyl chloride

  • Sodium crotonate

  • Anhydrous diethyl ether

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium crotonate (1.0 eq) in anhydrous diethyl ether.

  • Slowly add crotonyl chloride (1.0 eq) to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude crotonic anhydride.

  • Purify the crude product by vacuum distillation.

Protocol 4.1.2: Synthesis of Isobutyric Anhydride

This protocol is based on the reaction of isobutyryl chloride with sodium isobutyrate.

Materials:

  • Isobutyryl chloride

  • Sodium isobutyrate

  • Anhydrous dichloromethane

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium isobutyrate (1.0 eq) in anhydrous dichloromethane.

  • Slowly add isobutyryl chloride (1.0 eq) to the suspension via the dropping funnel with vigorous stirring at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the sodium chloride precipitate.

  • Wash the precipitate with a small amount of anhydrous dichloromethane.

  • Combine the filtrates and wash with cold saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude isobutyric anhydride.

  • Purify the crude product by vacuum distillation.

General Acylation Protocols

Protocol 4.2.1: Acylation of an Alcohol (Esterification)

Materials:

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the anhydride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica (B1680970) gel.

Protocol 4.2.2: Acylation of an Amine (Amidation)

Materials:

  • Amine (e.g., aniline)

  • Anhydride (Crotonic or Isobutyric Anhydride) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add the anhydride (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the crude amide by recrystallization or column chromatography.

Proposed Competitive Acylation Experiment

This protocol is designed to directly compare the reactivity of crotonic anhydride and isobutyric anhydride.

Materials:

  • Nucleophile (e.g., 4-anisidine) (1.0 eq)

  • Crotonic Anhydride (1.0 eq)

  • Isobutyric Anhydride (1.0 eq)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvent (e.g., acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a reaction vial, dissolve the nucleophile (1.0 eq) and the internal standard in the anhydrous solvent.

  • Add a precise equimolar mixture of crotonic anhydride (1.0 eq) and isobutyric anhydride (1.0 eq) to the solution at a defined temperature (e.g., 25 °C).

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them with a suitable reagent (e.g., a primary amine to consume excess anhydride).

  • Analyze the quenched aliquots by GC-MS to determine the relative amounts of the crotonylated and isobutyrylated products, as well as the remaining starting materials.

  • Plot the concentration of products and starting materials over time to determine the initial reaction rates and calculate the relative rate constant (k_crotonyl / k_isobutyryl).

Biological Relevance and Signaling Pathways

Recent proteomics studies have revealed that both crotonylation and isobutyrylation are important post-translational modifications (PTMs) of proteins, particularly on lysine (B10760008) residues.[8][9] These modifications play crucial roles in regulating cellular processes.

Protein Crotonylation: This modification is involved in gene expression, chromatin remodeling, and cell signaling.[8][9] The enzymatic addition of a crotonyl group is mediated by crotonyltransferases, and this process can be reversed by decrotonylases.[8]

Protein Isobutyrylation: Similar to crotonylation, isobutyrylation of lysine residues on histones and other proteins is an emerging area of study. This PTM is also implicated in the regulation of gene expression and cellular metabolism.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general pathways for protein crotonylation and isobutyrylation.

Protein_Crotonylation_Pathway cluster_nucleus Nucleus Crotonate Crotonate Crotonyl-CoA Crotonyl-CoA Crotonate->Crotonyl-CoA Crotonylated_Histone Crotonylated Histone Crotonyl-CoA->Crotonylated_Histone ACSS2 ACSS2 Histone Histone Histone->Crotonylated_Histone Crotonylated_Histone->Histone Gene_Expression Altered Gene Expression Crotonylated_Histone->Gene_Expression KCT Lysine Crotonyl- transferase (KCT) KCT->Crotonylated_Histone KDCR Lysine Decrotonylase (KDCR) KDCR->Histone Protein_Isobutyrylation_Pathway cluster_nucleus Nucleus Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Valine Catabolism Isobutyrylated_Histone Isobutyrylated Histone Isobutyryl-CoA->Isobutyrylated_Histone Histone Histone Histone->Isobutyrylated_Histone Isobutyrylated_Histone->Histone Gene_Expression Altered Gene Expression Isobutyrylated_Histone->Gene_Expression KAT Lysine Acyl- transferase (KAT) KAT->Isobutyrylated_Histone HDAC Histone Deacetylase (HDAC) HDAC->Histone Proteomics_Workflow Cell_Lysis Cell/Tissue Lysis Protein_Extraction Protein Extraction and Digestion (e.g., Trypsin) Cell_Lysis->Protein_Extraction Peptide_Enrichment Enrichment of Acylated Peptides (e.g., Immunoaffinity) Protein_Extraction->Peptide_Enrichment LC_MS LC-MS/MS Analysis Peptide_Enrichment->LC_MS Data_Analysis Data Analysis (Identification and Quantification) LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis (Pathway, Function) Data_Analysis->Bioinformatics

References

Confirming the Structure of Crotonic Anhydride: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for crotonic anhydride (B1165640) against its common precursors and potential impurities, crotonic acid and acetic anhydride. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical tool for the unambiguous structural confirmation of crotonic anhydride.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from the spectroscopic analysis of crotonic anhydride, crotonic acid, and acetic anhydride. These values are essential for distinguishing the final product from potential contaminants.

Infrared (IR) Spectroscopy
CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
Crotonic Anhydride ~1820, ~1750 (two bands)~1650~1040Not Present
Crotonic Acid ~1680 - 1725~1640~1300~2500-3300 (broad)
Acetic Anhydride ~1837, ~1766 (two bands)Not Present~1012Not Present
¹H NMR Spectroscopy (CDCl₃, ppm)
Compound-CH₃ (δ, multiplicity, J Hz)=CH- (δ, multiplicity, J Hz)=CH-C=O (δ, multiplicity, J Hz)-COOH (δ)
Crotonic Anhydride 1.91 (dd, J=6.9, 1.7)5.87 (dq, J=15.5, 1.7)7.11 (dq, J=15.5, 6.9)Not Present
Crotonic Acid 1.91 (d)5.83-5.857.10~12 (broad s)
Acetic Anhydride 2.22 (s)Not PresentNot PresentNot Present
¹³C NMR Spectroscopy (CDCl₃, ppm)
Compound-CH₃ (δ)=CH- (δ)=CH-C=O (δ)C=O (δ)
Crotonic Anhydride ~18.5~123~150~162
Crotonic Acid 18.08122.38147.55172.35
Acetic Anhydride ~22Not PresentNot Present~167
Mass Spectrometry (EI, m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
Crotonic Anhydride 15469 (base peak), 41, 39
Crotonic Acid 8685, 69, 41
Acetic Anhydride 10243 (base peak), 60

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like crotonic anhydride and acetic anhydride, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples like crotonic acid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-220 ppm. Standard acquisition parameters are used, and the number of scans is adjusted to obtain a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicities and coupling constants, J) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC/MS).

  • Ionization: The sample is ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of crotonic anhydride using the spectroscopic methods described.

Spectroscopic Workflow for Crotonic Anhydride Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion start Synthesized Product (Presumed Crotonic Anhydride) IR IR Spectroscopy start->IR NMR NMR Spectroscopy (¹H and ¹³C) start->NMR MS Mass Spectrometry start->MS IR_Data Presence of two C=O bands (~1820, 1750 cm⁻¹) Absence of broad O-H IR->IR_Data NMR_Data Characteristic signals for -CH₃, =CH-, and =CH-C=O Absence of -COOH proton NMR->NMR_Data MS_Data Molecular ion at m/z 154 Key fragments at m/z 69, 41 MS->MS_Data Comparison Compare with data for Crotonic Acid & Acetic Anhydride IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Structure Confirmed as Crotonic Anhydride Comparison->Conclusion

Caption: Workflow for Crotonic Anhydride Structural Confirmation.

A Comparative Guide to Validated Analytical Methods for Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of crotonic anhydride (B1165640). Due to the inherent reactivity and susceptibility to hydrolysis of crotonic anhydride, direct analysis can be challenging. Therefore, this document explores two primary validated approaches: a direct method analogous to those used for similar aliphatic anhydrides, and an indirect method involving conversion to a stable derivative.

Method 1: Direct Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from established protocols for the analysis of similar short-chain aliphatic anhydrides, such as acetic anhydride. It offers a direct route to quantification, provided that sample handling is meticulously controlled to prevent hydrolysis.

Experimental Protocol
  • Sample Preparation: Samples containing crotonic anhydride are diluted in a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or toluene) to a concentration within the calibrated range. An internal standard (e.g., a stable, non-reactive hydrocarbon like dodecane) is added to each sample and standard solution to correct for injection volume variability.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating volatile organic compounds (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C (to ensure rapid volatilization)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/minute to 200 °C

      • Hold: 5 minutes at 200 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL (split or splitless injection depending on concentration)

  • Calibration: A series of calibration standards are prepared by diluting a stock solution of high-purity crotonic anhydride in the same dry, aprotic solvent used for the samples. The calibration curve is generated by plotting the ratio of the peak area of crotonic anhydride to the peak area of the internal standard against the concentration of crotonic anhydride.

  • Quantification: The concentration of crotonic anhydride in the sample is determined by comparing its peak area ratio (to the internal standard) against the calibration curve.

Data Presentation: GC-FID Method Validation Parameters
ParameterTypical Performance
Linearity (R²) > 0.995
Range 10 - 1000 µg/mL
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method 2: Indirect Analysis via HPLC with UV Detection following Derivatization

This method addresses the instability of crotonic anhydride by first converting it to its more stable carboxylic acid, crotonic acid, through controlled hydrolysis. The resulting crotonic acid is then quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol
  • Derivatization (Hydrolysis): A known amount of the sample containing crotonic anhydride is reacted with a stoichiometric excess of purified water in a suitable solvent (e.g., acetonitrile) to ensure complete conversion to crotonic acid. The reaction is typically allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 40 °C).

  • Sample Preparation: The resulting solution containing crotonic acid is diluted with the mobile phase to a concentration within the calibrated range. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

  • HPLC Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start at 95:5 aqueous:organic and ramp to 50:50 over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (where crotonic acid has significant absorbance)

    • Injection Volume: 10 µL

  • Calibration: A calibration curve is prepared using standards of high-purity crotonic acid dissolved in the mobile phase. The peak area of crotonic acid is plotted against its concentration.

  • Quantification: The concentration of crotonic acid in the hydrolyzed sample is determined from the calibration curve. This value is then back-calculated to determine the original concentration of crotonic anhydride in the sample, taking into account the stoichiometry of the hydrolysis reaction and the initial sample weight/volume.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterTypical Performance
Linearity (R²) > 0.998
Range 1 - 200 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Comparison of Analytical Methods

FeatureDirect GC-FID MethodIndirect HPLC-UV Method
Analyte Crotonic AnhydrideCrotonic Acid (after hydrolysis)
Principle Direct separation and detection of the volatile anhydride.Chemical conversion to a stable derivative followed by separation and detection.
Advantages - Direct measurement- Simpler sample preparation (no derivatization)- Higher stability of the analyte- Generally better sensitivity and precision- Less susceptible to sample matrix effects
Disadvantages - Analyte instability can lead to inaccurate results if hydrolysis occurs.- Requires careful handling and use of dry solvents.- May have lower sensitivity compared to HPLC.- Indirect measurement requires a back-calculation.- Derivatization step adds complexity and a potential source of error.
Typical Use Case In-process control where speed is critical and the matrix is relatively clean and anhydrous.Purity testing of final products and stability studies where high accuracy and sensitivity are required.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing Crotonic Anhydride Dilution Dilute in Anhydrous Solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Injection Inject into GC InternalStandard->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the direct analysis of crotonic anhydride by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing Crotonic Anhydride Hydrolysis Controlled Hydrolysis Sample->Hydrolysis Dilution Dilute with Mobile Phase Hydrolysis->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of Crotonic Acid Calibration->Quantification BackCalculation Back-calculate to Crotonic Anhydride Quantification->BackCalculation

Caption: Workflow for the indirect analysis of crotonic anhydride by HPLC-UV.

Method_Comparison Title Choice of Analytical Method for Crotonic Anhydride Need Analytical Need Title->Need HighAccuracy High Accuracy & Sensitivity Required? Need->HighAccuracy AnhydrousSample Is the Sample Matrix Anhydrous? HighAccuracy->AnhydrousSample No HPLC_Method Indirect HPLC-UV Method HighAccuracy->HPLC_Method Yes GC_Method Direct GC-FID Method AnhydrousSample->GC_Method Yes Consider_Both Consider Both Methods Based on Other Factors (e.g., available equipment, throughput) AnhydrousSample->Consider_Both No

Caption: Decision tree for selecting an analytical method for crotonic anhydride.

A Comparative Analysis of Acylating Agents: Crotonic Anhydride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative study of crotonic anhydride (B1165640) alongside other common short-chain aliphatic anhydrides—acetic anhydride, propionic anhydride, and butyric anhydride. By presenting objective performance data, detailed experimental protocols, and insightful visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their acylation needs.

Introduction to Acylating Agents

Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters and amides. Acid anhydrides, with the general formula (RCO)₂O, are widely utilized for this purpose due to their moderate reactivity, ease of handling compared to acyl halides, and the formation of a carboxylic acid as a manageable byproduct.

Crotonic Anhydride , an α,β-unsaturated anhydride, offers a unique reactive profile. The presence of a carbon-carbon double bond in conjugation with the carbonyl groups not only influences its reactivity as an acylating agent but also provides a functional handle for further synthetic modifications. This dual functionality makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Alternative Acylating Agents:

  • Acetic Anhydride: The most common and economically viable acylating agent, used extensively for introducing the acetyl group.

  • Propionic Anhydride: Utilized for the introduction of a propionyl group, slightly increasing the lipophilicity of the resulting molecule compared to acetylation.

  • Butyric Anhydride: Employed for butanoylation, further increasing the carbon chain length and lipophilicity.

Performance Comparison

To provide a quantitative comparison of these acylating agents, the acylation of two model substrates, benzyl (B1604629) alcohol and aniline (B41778), is presented. The data, compiled from various sources, highlights the typical yields achieved under specific reaction conditions. It is important to note that direct comparative studies under identical conditions are scarce, and thus the presented data serves as a representative guide.

Table 1: Comparative Acylation of Benzyl Alcohol

Acylating AgentProductReaction ConditionsYield (%)Reference
Acetic AnhydrideBenzyl acetate (B1210297)Catalyst-free, 60 °C, 7 h>99[1]
Propionic AnhydrideBenzyl propionate (B1217596)B(C₆F₅)₃ catalyst, RT, 1 min95[2]
Butyric AnhydrideBenzyl butyrate (B1204436)Not specified94.63[3]
Crotonic AnhydrideBenzyl crotonateData not available-

Table 2: Comparative Acylation of Aniline

Acylating AgentProductReaction ConditionsYield (%)Reference
Acetic AnhydrideAcetanilideAqueous medium with NaOAc, RT~83-91[4][5]
Propionic AnhydridePropanilideData not available-
Butyric AnhydrideButyranilideData not available-
Crotonic AnhydrideCrotonanilideData not available-

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below to facilitate reproducibility and adaptation in the laboratory.

Protocol 1: Acetylation of Benzyl Alcohol with Acetic Anhydride

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • Round-bottom flask

  • Heating mantle with stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine benzyl alcohol (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 7 hours), cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove excess acetic anhydride and acetic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl acetate.[1]

Protocol 2: Acetylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water

  • Beakers

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve aniline (1 equivalent) in water and concentrated hydrochloric acid to form the aniline hydrochloride salt.[4]

  • In a separate beaker, prepare a solution of sodium acetate in water.[4]

  • To the aniline hydrochloride solution, add acetic anhydride (1.1 equivalents) and swirl to mix.[4]

  • Immediately add the sodium acetate solution to the reaction mixture.[4]

  • Cool the mixture in an ice bath to precipitate the acetanilide.[4]

  • Collect the solid product by vacuum filtration and wash with cold water.[4]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure acetanilide.

Protocol 3: Propionylation of Benzyl Alcohol with Propionic Anhydride

Materials:

  • Benzyl alcohol

  • Propionic anhydride

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyst

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • To a mixture of benzyl alcohol (1 mmol) and propionic anhydride (1.2 mmol), add B(C₆F₅)₃ (0.5 mol%).[2]

  • Stir the reaction mixture at room temperature.[2]

  • Monitor the reaction by TLC; the reaction is typically rapid.[2]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography to yield benzyl propionate.[2]

Visualizing Reaction and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for acylation and a relevant biological signaling pathway where acylation plays a role.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Substrate, Acylating Agent) Mixing Mixing and Stirring Reactants->Mixing Solvent Solvent (Optional) Solvent->Mixing Catalyst Catalyst (Optional) Catalyst->Mixing Heating Heating/Cooling (as required) Mixing->Heating Monitoring Reaction Monitoring (e.g., TLC, GC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Chromatography, Recrystallization) Drying->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for a typical acylation reaction.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binding to Promoter Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT3 signaling pathway, a target for drugs synthesized via acylation.

Conclusion

The choice of an acylating agent is a nuanced decision contingent on the specific synthetic challenge. While acetic anhydride remains a workhorse for acetylation, crotonic anhydride presents unique opportunities for introducing both an acyl group and a reactive double bond for further molecular elaboration. Propionic and butyric anhydrides offer systematic modifications of lipophilicity. This guide provides a foundational comparison to aid researchers in navigating these choices, emphasizing the importance of consulting specific literature for detailed experimental conditions and expected outcomes. The provided protocols and diagrams serve as practical tools for the design and execution of acylation reactions in a research and development setting.

References

Comparative Efficacy of Crotonic Anhydride in Synthetic Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of crotonic anhydride's performance against common alternatives in key synthetic transformations, supported by available experimental data and detailed protocols.

Crotonic anhydride (B1165640) serves as a reactive intermediate for introducing the crotonyl group in various synthetic routes, particularly in the formation of esters and amides. Its reactivity is often compared to other acylating agents like crotonyl chloride and other acid anhydrides. This guide will delve into specific applications to highlight the efficacy of crotonic anhydride.

Esterification: Synthesis of Benzyl (B1604629) Crotonate

The esterification of alcohols is a fundamental transformation in organic synthesis. Here, we compare the synthesis of benzyl crotonate using different acylating agents.

Table 1: Comparison of Acylating Agents in the Synthesis of Benzyl Crotonate

Acylating AgentSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Crotonic AcidBenzyl Alcoholp-toluenesulfonic acid, cyclohexane, 80°C6 h~98%[1]
Acetyl ChlorideBenzyl AlcoholSolvent-free, reflux with ice-cold water condenser1 h98%[2]
Acetic AnhydrideBenzyl AlcoholH₂SO₄, reflux1 h90.9%N/A
Acetic AcidBenzyl AlcoholSulfated Metal-Incorporated MCM-48, 60°C, solvent-free6 h98.9% (selectivity)[3]

Note: A direct experimental yield for the reaction of benzyl alcohol with crotonic anhydride was not found in the surveyed literature. The data for crotonic acid provides a benchmark for crotonate ester formation.

Experimental Protocols

Protocol 1: Synthesis of Benzyl Crotonate from Crotonic Acid [1]

  • To a 10L reaction kettle, add 860g of trans-2-butenoic acid (crotonic acid), 1050g of benzyl alcohol, and 3L of cyclohexane.

  • Stir the mixture for 10 minutes and then add 17.2g of p-toluenesulfonic acid.

  • Heat the mixture to 80°C and maintain the reaction for 6 hours.

  • After the reaction, distill the mixture under reduced pressure (400 Pa) and collect the fraction at a mother liquor temperature between 98°C and 101°C to obtain trans-2-butenoic acid phenethyl ester (benzyl crotonate).

Protocol 2: Esterification of Benzyl Alcohol with Acetyl Chloride [2]

  • In a 100 ml two-neck round bottom flask, place a magnetic stir bar and 10 mmol of benzyl alcohol.

  • Slowly add 20 mmol of acetyl chloride to the flask.

  • Attach a reflux condenser with ice-cold water circulation.

  • Stir the reaction mixture for 1 hour. Monitor completion by TLC.

Logical Workflow for Esterification Comparison

G cluster_0 Reactant Selection cluster_1 Reaction cluster_2 Analysis Alcohol Benzyl Alcohol Reaction_Conditions Set Reaction Conditions (Temperature, Solvent, Catalyst) Alcohol->Reaction_Conditions Acylating_Agent Acylating Agent (Crotonic Anhydride vs. Alternatives) Acylating_Agent->Reaction_Conditions Execution Execute Esterification Reaction_Conditions->Execution Workup Reaction Workup & Purification Execution->Workup Characterization Characterization (Yield, Purity) Workup->Characterization Comparison Compare Efficacy Characterization->Comparison

Caption: Workflow for comparing esterification agents.

Amide Synthesis: The Case of Crotamiton

Crotamiton is a pharmaceutical agent used as a scabicide and antipruritic. Its synthesis involves the acylation of N-ethyl-o-toluidine. This provides a practical example to compare the efficacy of crotonyl chloride and potentially crotonic anhydride.

Table 2: Comparison of Acylating Agents in the Synthesis of Crotamiton

Acylating AgentSubstrateConditionsYield (%)Reference
Crotonyl ChlorideN-ethyl-o-toluidineReaction with bromoethane (B45996) to form N-ethyl o-toluidine, then reaction with crotonoyl chloride69.6% (second step)[4]
Crotonyl ChlorideN-ethyl-N-formyl-o-toluidineReaction of triethyl orthoformate with o-toluidine, then reaction with crotonoyl chloride85.8% (second step)[4]

Note: A detailed experimental protocol for the synthesis of Crotamiton using crotonic anhydride was not explicitly found. The common industrial synthesis utilizes crotonyl chloride, which can be prepared from crotonic acid.[4][5]

Experimental Protocols

Protocol 3: Synthesis of Crotamiton via Crotonyl Chloride (from Crotonic Acid) [4]

This method involves the in-situ preparation of crotonyl chloride from crotonic acid.

  • Step 1: Formation of Crotonyl Chloride

    • Add trans-2-butenoic acid to a reaction bottle and dilute with an alkane solvent.

    • Cool the mixture to 0-10°C and add thionyl chloride dropwise.

    • Allow the reaction to proceed at 10-50°C for 3-4 hours.

  • Step 2: Acylation

    • In a separate reaction bottle, add N-ethyl-2-alkyl aniline (B41778) and dilute with an alkane solvent.

    • Add an alkaline aqueous solution and stir the mixed solution at room temperature.

    • Slowly add the crotonyl chloride solution from Step 1 dropwise.

    • After the addition, heat the reaction to 60-90°C for 5-6 hours.

  • Step 3: Workup and Purification

    • Separate the organic phase and wash with water until neutral.

    • Remove the solvent by distillation at room temperature.

    • Purify the product by pressure-reduced distillation.

Signaling Pathway Context: N/A

For this synthetic comparison, a signaling pathway diagram is not directly applicable as the focus is on the chemical transformation rather than a biological process.

N-Acylation of Amines: A General Comparison

The acylation of amines to form amides is a ubiquitous reaction in organic chemistry. Here, we compare crotonyl chloride and other acylating agents for the acylation of aniline.

Table 3: Comparison of Acylating Agents in the N-Acylation of Aniline

| Acylating Agent | Substrate | Conditions | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetic Anhydride | Aniline | No solvent, room temperature | 5 min | 89% |[6] | | Acetyl Chloride | Aniline | K₂CO₃, TBAB, DMF, room temperature | 15-30 min | High |[7] | | Crotonyl Chloride | Various Amines | General high reactivity | N/A | N/A |[8] |

Note: Specific yield data for the N-acylation of aniline with crotonyl chloride and crotonic anhydride was not available in the surveyed literature. The general reactivity of acyl chlorides with amines is high.[8]

Experimental Protocols

Protocol 4: N-Acetylation of Aniline with Acetic Anhydride [9]

  • Dissolve 500 mg of aniline in 14 mL of water.

  • Add 0.45 mL of concentrated hydrochloric acid.

  • Prepare a solution of 530 mg of sodium acetate (B1210297) in 3 mL of water.

  • Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl.

  • Immediately add the sodium acetate solution. Acetanilide will precipitate.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

Logical Relationship for Acylating Agent Selection

G Start Select Acylating Agent Substrate Substrate Sensitivity (Acid/Base Sensitive?) Start->Substrate Reactivity Desired Reactivity (Fast vs. Controlled) Substrate->Reactivity If Stable Anhydride Acid Anhydride (e.g., Crotonic Anhydride) Substrate->Anhydride If Sensitive Chloride Acyl Chloride (e.g., Crotonyl Chloride) Reactivity->Chloride Fast Reactivity->Anhydride Controlled Byproducts Byproduct Tolerance (HCl vs. Carboxylic Acid) Byproducts->Chloride Tolerates HCl Byproducts->Anhydride Prefers Carboxylic Acid Chloride->Byproducts

References

Crotonic Anhydride: A Viable and Milder Alternative to Crotonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of acylation agent is a critical decision that balances reactivity, safety, and cost. While crotonyl chloride has traditionally been a common choice for introducing the crotonyl group, crotonic anhydride (B1165640) is emerging as a compelling alternative, offering a milder reaction profile and distinct advantages in handling and byproduct formation. This guide provides an objective comparison of crotonic anhydride and crotonyl chloride, supported by available data and detailed experimental considerations, to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary

Crotonyl chloride is a highly reactive acylating agent, often leading to rapid and high-yield reactions. However, this high reactivity is accompanied by significant handling challenges, including its corrosivity, moisture sensitivity, and the generation of corrosive hydrogen chloride (HCl) gas as a byproduct. In contrast, crotonic anhydride offers a more moderate reactivity, resulting in more controllable reactions. The primary byproduct of its reactions is crotonic acid, which is less corrosive and easier to handle than HCl. While reactions with the anhydride may require heating to achieve comparable rates to the chloride, the benefits of improved safety, simpler workup procedures, and potentially fewer side reactions make it an attractive alternative in many applications.

Performance Comparison: Reactivity and Byproducts

The fundamental difference in performance between crotonic anhydride and crotonyl chloride stems from the nature of the leaving group in nucleophilic acyl substitution reactions. For crotonyl chloride, the leaving group is a chloride ion (Cl⁻), whereas for crotonic anhydride, it is a crotonate anion (CH₃CH=CHCOO⁻). The chloride ion is an excellent leaving group, contributing to the high electrophilicity of the carbonyl carbon in crotonyl chloride and its subsequent high reactivity. The crotonate anion is a comparatively weaker leaving group, rendering crotonic anhydride less reactive.

This difference in reactivity has significant practical implications:

  • Reaction Vigor: Reactions with crotonyl chloride are often vigorous and can be difficult to control, sometimes requiring sub-ambient temperatures. Crotonic anhydride typically reacts more slowly and in a more controlled manner, often necessitating heating to drive the reaction to completion.

  • Byproduct Formation: The acylation reaction with crotonyl chloride produces stoichiometric amounts of hydrogen chloride gas. This corrosive byproduct requires the use of a scavenger base (e.g., triethylamine (B128534), pyridine) and presents challenges for materials compatibility and operator safety. Crotonic anhydride, on the other hand, generates crotonic acid as a byproduct. While acidic, crotonic acid is significantly less corrosive and volatile than HCl, simplifying reaction workup and minimizing equipment corrosion.

  • Side Reactions: The high reactivity of crotonyl chloride can sometimes lead to undesired side reactions, such as polymerization of the α,β-unsaturated system, particularly under harsh conditions.[1] The milder nature of crotonic anhydride can help to minimize these competing pathways.

Data Presentation: A Comparative Overview

Table 1: General Comparison of Crotonic Anhydride and Crotonyl Chloride

FeatureCrotonic AnhydrideCrotonyl Chloride
Reactivity ModerateHigh
Typical Reaction Conditions Often requires heatingOften exothermic, may require cooling
Primary Byproduct Crotonic AcidHydrogen Chloride (HCl)
Byproduct Corrosivity ModerateHigh
Handling Corrosive, moisture-sensitiveHighly corrosive, highly moisture-sensitive, lachrymator
Workup Generally simplerRequires neutralization of HCl
Potential Side Reactions Lower tendency for polymerizationHigher tendency for polymerization and other side reactions

Experimental Protocols

To provide a practical context for the use of these reagents, the following are generalized experimental protocols for the acylation of a generic primary amine.

Experimental Protocol 1: N-Crotonylation of a Primary Amine using Crotonic Anhydride

Materials:

  • Primary Amine (1.0 eq)

  • Crotonic Anhydride (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq) in anhydrous pyridine.

  • Add crotonic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution (to remove unreacted anhydride and crotonic acid byproduct), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-crotonyl amide.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol 2: N-Crotonylation of a Primary Amine using Crotonyl Chloride

Materials:

  • Primary Amine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Crotonyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of crotonyl chloride (1.1 eq) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-crotonyl amide.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Acylation_Mechanism General Acylation Mechanism cluster_anhydride Crotonic Anhydride Pathway cluster_chloride Crotonyl Chloride Pathway Anhydride Crotonic Anhydride Intermediate_An Tetrahedral Intermediate Anhydride->Intermediate_An Nucleophile_An Nucleophile (e.g., Amine) Nucleophile_An->Anhydride Attack Product_An Acylated Product Intermediate_An->Product_An Collapse Byproduct_An Crotonic Acid Intermediate_An->Byproduct_An Leaving Group Departs Chloride Crotonyl Chloride Intermediate_Cl Tetrahedral Intermediate Chloride->Intermediate_Cl Nucleophile_Cl Nucleophile (e.g., Amine) Nucleophile_Cl->Chloride Attack Product_Cl Acylated Product Intermediate_Cl->Product_Cl Collapse Byproduct_Cl HCl Intermediate_Cl->Byproduct_Cl Leaving Group Departs

Caption: General mechanism for acylation.

Experimental_Workflow Comparative Experimental Workflow cluster_Anhydride Crotonic Anhydride cluster_Chloride Crotonyl Chloride Start Select Substrate (Amine/Alcohol) Setup_An Reaction Setup: Substrate, Anhydride, Base/Solvent Start->Setup_An Setup_Cl Reaction Setup: Substrate, Chloride, Base, Solvent Start->Setup_Cl Reaction_An Heating & Monitoring (TLC) Setup_An->Reaction_An Workup_An Aqueous Wash (Acid, Base, Brine) Reaction_An->Workup_An Purification Purification (Recrystallization/Chromatography) Workup_An->Purification Reaction_Cl Cooling & Monitoring (TLC) Setup_Cl->Reaction_Cl Workup_Cl Aqueous Wash (Water, Base, Brine) Reaction_Cl->Workup_Cl Workup_Cl->Purification Analysis Analysis (Yield, Purity, NMR, etc.) Purification->Analysis Comparison Compare Results Analysis->Comparison

Caption: Workflow for comparing the reagents.

Decision_Tree Reagent Selection Guide Start Need to perform a crotonylation? Substrate_Sensitivity Is the substrate sensitive to harsh conditions or HCl? Start->Substrate_Sensitivity High_Reactivity Is rapid reaction and highest reactivity critical? Substrate_Sensitivity->High_Reactivity No Use_Anhydride Consider Crotonic Anhydride Substrate_Sensitivity->Use_Anhydride Yes High_Reactivity->Use_Anhydride No Use_Chloride Consider Crotonyl Chloride (with caution) High_Reactivity->Use_Chloride Yes Anhydride_Advantage Anhydride is likely the better choice for process safety and simpler workup. Use_Anhydride->Anhydride_Advantage Chloride_Advantage Chloride may provide higher yields in shorter reaction times. Use_Chloride->Chloride_Advantage

Caption: Decision-making flowchart.

Safety and Handling

A critical aspect of reagent selection is the safety profile and handling requirements.

Crotonic Anhydride:

  • Hazards: Corrosive, causes severe skin burns and eye damage.[2] Moisture-sensitive.

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from moisture.

Crotonyl Chloride:

  • Hazards: Highly corrosive, causes severe skin burns and eye damage.[3] Lachrymator (causes tearing). Highly moisture-sensitive, reacting violently with water to produce HCl gas. Flammable liquid and vapor.

  • Handling: Requires stringent handling precautions in a well-ventilated fume hood. In addition to standard PPE, a face shield and respiratory protection may be necessary. Must be stored and handled under inert atmosphere to prevent decomposition and release of HCl.

Cost Analysis

A direct cost comparison can be challenging due to fluctuations in market price and supplier variations. However, a general analysis based on currently available information indicates the following:

Table 2: Illustrative Cost Comparison

CompoundMolecular Weight ( g/mol )Representative Price (per kg)Approximate Cost (per mole)
Crotonic Anhydride154.16~$13.00 - $25.00[4][5][6]~$2.00 - $3.85
Crotonyl Chloride104.53~$6.00 - $270.00 (Varies widely by supplier and purity)[7][8][9][10][11]~$0.63 - $28.22

Note: Prices are approximate and subject to change. This analysis is for illustrative purposes only.

While the per-kilogram price of crotonyl chloride can be lower from some suppliers, the cost per mole, which is the chemically relevant unit, can be comparable or even higher depending on the source. Furthermore, the "hidden costs" associated with crotonyl chloride, such as the need for scavenger bases, specialized handling equipment, and more complex workup procedures, should be factored into the overall cost-effectiveness for a given process.

Conclusion and Recommendations

Crotonic anhydride presents a compelling case as a viable alternative to crotonyl chloride for a wide range of acylation reactions. Its milder reactivity leads to more controllable processes and can minimize the formation of undesirable byproducts. The generation of crotonic acid as a byproduct, in contrast to the highly corrosive HCl from crotonyl chloride, significantly enhances the safety profile and simplifies reaction workup.

Recommendations for Researchers and Drug Development Professionals:

  • For initial small-scale synthesis and process development, where safety and ease of handling are paramount, crotonic anhydride is an excellent starting point.

  • When working with sensitive substrates that may be degraded by strong acids or harsh reaction conditions, crotonic anhydride is the preferred reagent.

  • For large-scale production, the benefits of reduced corrosion, simpler workup, and improved safety profile offered by crotonic anhydride can lead to significant cost savings and a more environmentally friendly process.

  • Crotonyl chloride may be considered when extremely high reactivity is essential and the associated handling and safety challenges can be effectively managed.

Ultimately, the choice between crotonic anhydride and crotonyl chloride will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction scale, and the available safety infrastructure. However, for many applications, the advantages of crotonic anhydride in terms of safety, handling, and process simplicity make it a superior choice for the modern chemistry laboratory and manufacturing facility.

References

A Comparative Guide to the Purity Assessment of Synthesized Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized crotonic anhydride (B1165640), a valuable reagent in organic synthesis. The document details experimental protocols for various techniques, presents quantitative data in a clear format, and offers a comparative analysis of crotonic anhydride with common alternatives in relevant applications.

Introduction to Crotonic Anhydride and its Synthesis

Crotonic anhydride [(CH₃CH=CHCO)₂O] is an α,β-unsaturated carboxylic anhydride utilized in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Two common laboratory-scale synthesis methods for crotonic anhydride are:

  • From Crotonic Acid and Acetic Anhydride: This method involves the dehydration of crotonic acid using acetic anhydride.

  • From Crotonyl Chloride and Sodium Crotonate: This route involves the reaction of an acid chloride with a carboxylate salt.

The choice of synthetic route can influence the impurity profile of the final product, necessitating robust analytical methods for purity assessment.

Purity Assessment Methodologies

The purity of synthesized crotonic anhydride can be determined using several analytical techniques. The choice of method depends on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself (the "100% method").[1]

Experimental Protocol for qNMR Purity Assessment:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized crotonic anhydride into a clean, dry NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte's signals.

    • For absolute quantification, a known amount of a certified internal standard can be added. The internal standard should be stable, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed.[2]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery, which is crucial for accurate integration.

    • Use a 90° pulse angle for excitation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate the signals corresponding to the crotonic anhydride protons (e.g., vinyl and methyl protons) and the internal standard (if used).

    • The purity is calculated based on the ratio of the integrals of the analyte to the integral of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.[2] For the 100% method, the purity is determined by quantifying all detectable organic impurities relative to the main component.[1]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh crotonic anhydride add_solvent Add deuterated solvent (e.g., CDCl3) weigh_sample->add_solvent set_params Set acquisition parameters (D1, 90° pulse, scans) acquire_spectrum Acquire ¹H NMR spectrum (≥400 MHz) add_solvent->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum set_params->acquire_spectrum integrate_signals Integrate analyte and (optional) standard signals process_spectrum->integrate_signals calculate_purity Calculate purity based on integral ratios integrate_signals->calculate_purity caption Workflow for qNMR Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For crotonic anhydride, a reverse-phase method is generally suitable.

Experimental Protocol for HPLC Purity Assessment:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with a small amount of acid, like 0.1% formic acid, to improve peak shape) is typically used. The exact ratio should be optimized to achieve good separation of the anhydride from its potential impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where crotonic anhydride has significant absorbance (e.g., around 210-220 nm).

  • Sample Preparation:

    • Prepare a stock solution of the synthesized crotonic anhydride in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration within the linear range of the detector.

  • Quantification: The purity is determined by the area percentage of the crotonic anhydride peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an external standard calibration curve can be constructed using a certified reference standard of crotonic anhydride.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_stock Prepare stock solution (e.g., 1 mg/mL in ACN) dilute_sample Dilute to working concentration prep_stock->dilute_sample inject_sample Inject sample onto C18 column dilute_sample->inject_sample run_hplc Elute with ACN/Water mobile phase inject_sample->run_hplc detect_uv Detect at appropriate UV wavelength run_hplc->detect_uv integrate_peaks Integrate peak areas in chromatogram detect_uv->integrate_peaks calculate_purity Calculate purity by area percentage integrate_peaks->calculate_purity caption Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For less volatile compounds or those with active functional groups, derivatization may be necessary to improve chromatographic behavior.

Experimental Protocol for GC-MS Purity Assessment:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra for library matching.

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve the crotonic anhydride sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • For the analysis of potential non-volatile impurities like crotonic acid, derivatization to a more volatile ester (e.g., by reaction with a silylating agent like BSTFA or an alkylating agent) may be required. The reaction conditions (temperature and time) for derivatization need to be optimized.

  • Quantification: Purity is typically determined by area normalization of the peaks in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Titrimetry

Titration is a classic and cost-effective method for determining the total anhydride content. It is based on the reaction of the anhydride with a known excess of a standard solution, followed by back-titration of the unreacted reagent.

Experimental Protocol for Titrimetric Assay:

  • Principle: Crotonic anhydride reacts with water to form two equivalents of crotonic acid. The total acid content (pre-existing crotonic acid impurity plus the acid formed from the anhydride) can be titrated with a standardized base. A separate titration can determine the initial free acid content, allowing for the calculation of the anhydride concentration. A more direct approach involves reacting the anhydride with a nucleophile (e.g., an amine or hydroxide) and then determining the amount of unreacted nucleophile.

  • Reagents:

    • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH).

    • A suitable solvent (e.g., a mixture of pyridine (B92270) and water, or acetone).

    • An appropriate indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.

  • Procedure (Back-Titration Method):

    • Accurately weigh a sample of crotonic anhydride into a flask.

    • Add a known excess of standardized sodium hydroxide solution.

    • Allow the reaction to go to completion (gentle heating may be required).

    • Titrate the excess (unreacted) sodium hydroxide with a standardized solution of hydrochloric acid using phenolphthalein (B1677637) as an indicator.[3]

    • A blank titration (without the anhydride sample) is also performed.

  • Calculation: The amount of sodium hydroxide consumed by the anhydride is determined by the difference between the blank and the sample titrations. From this, the purity of the crotonic anhydride can be calculated.[3]

Comparison of Purity Assessment Methods

Method Principle Advantages Disadvantages
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard, provides structural information.Requires a high-field NMR spectrometer, lower sensitivity compared to MS.
HPLC Separation based on polarity.High resolution, good for non-volatile impurities, widely available.Requires a reference standard for accurate quantification, potential for on-column hydrolysis.
GC-MS Separation based on volatility and interaction with the stationary phase.High sensitivity, excellent for identifying volatile impurities through mass spectral libraries.May require derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
Titrimetry Neutralization reaction.Cost-effective, simple instrumentation.Measures total anhydride content, does not distinguish between different anhydrides, less specific.

Comparison with Alternative Reagents

Crotonic anhydride is often used in applications like Diels-Alder reactions and polymer synthesis. Its performance can be compared with other commonly used anhydrides.

Diels-Alder Reactions

In Diels-Alder reactions, the reactivity of the dienophile is crucial. Maleic anhydride is a highly reactive dienophile due to its electron-withdrawing carbonyl groups.[4][5]

Dienophile Relative Reactivity with Cyclopentadiene (B3395910) Key Features
Maleic Anhydride HighHighly reactive, reaction often proceeds at room temperature.[4]
Crotonic Anhydride ModerateLess reactive than maleic anhydride due to the electron-donating effect of the methyl group.
Polymer Synthesis

In polymer synthesis, both crotonic anhydride and methacrylic anhydride can be used to introduce reactive functionalities.

Monomer Reactivity in Radical Polymerization Key Features
Methacrylic Anhydride HigherThe methyl group on the double bond enhances its reactivity in radical polymerization.[7][8]
Crotonic Anhydride LowerThe internal double bond is sterically hindered and less reactive in radical polymerization compared to the terminal double bond of methacrylic anhydride.

Experimental Data: Kinetic studies on the polymerization of methacrylic acid (the hydrolysis product of methacrylic anhydride) show it to be a reactive monomer in radical polymerization.[8][9] The structure of crotonic anhydride, with its internal double bond, would be expected to have lower propagation rate constants in radical polymerization compared to methacrylic anhydride.

Conclusion

The purity assessment of synthesized crotonic anhydride requires the application of appropriate analytical methodologies. qNMR offers the advantage of absolute quantification, while HPLC and GC-MS are powerful for separation and identification of impurities. Titrimetry provides a cost-effective way to determine the total anhydride content. The choice of method should be guided by the specific requirements of the analysis. When considering alternatives, maleic anhydride is a more reactive dienophile for Diels-Alder reactions, and methacrylic anhydride is generally a more reactive monomer for radical polymerization compared to crotonic anhydride. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions regarding the synthesis, purification, and application of crotonic anhydride.

References

Yield comparison for different crotonic anhydride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory-scale synthesis methods for crotonic anhydride (B1165640). The performance of each method is evaluated based on reported or estimated reaction yields, and detailed experimental protocols are provided. This document is intended to assist researchers in selecting the most suitable method for their specific laboratory and research needs.

Yield Comparison of Crotonic Anhydride Synthesis Methods

The following table summarizes the typical yields for various methods of crotonic anhydride synthesis. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

Synthesis MethodReagentsTypical Yield (%)Notes
From Crotonic Acid and Acetic AnhydrideCrotonic acid, Acetic anhydride70-85 (estimated)A common and straightforward method. The yield is optimized by removing the acetic acid byproduct under reduced pressure to drive the equilibrium towards the product.[1]
From Crotonyl Chloride and Sodium CrotonateCrotonyl chloride, Sodium crotonate> 90 (estimated)This method generally provides high yields. It involves the prior synthesis of crotonyl chloride and sodium crotonate. The high yield is based on analogous preparations of other anhydrides.
Dehydration of Crotonic Acid with P₄O₁₀Crotonic acid, Phosphorus pentoxide (P₄O₁₀)65-75 (estimated)A strong dehydrating agent is used to directly form the anhydride from the carboxylic acid. The yield is estimated from similar dehydrations of other carboxylic acids.
From Crotonic Acid using Thionyl Chloride (Two-Step)Crotonic acid, Thionyl chloride (SOCl₂)60-70 (overall)This is a two-step process where crotonic acid is first converted to crotonyl chloride, which then reacts with another equivalent of crotonic acid or its salt. The overall yield is for both steps.[2]

Experimental Protocols

Detailed experimental procedures for each synthesis method are provided below.

Method 1: Synthesis from Crotonic Acid and Acetic Anhydride

This method relies on the equilibrium reaction between crotonic acid and acetic anhydride. To achieve a high yield, the acetic acid formed as a byproduct is removed under vacuum.[1]

Protocol:

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine crotonic acid (1.0 eq) and acetic anhydride (1.5 eq).

  • Add a catalytic amount of a polymerization inhibitor, such as hydroquinone.[1]

  • Heat the mixture to a temperature below 100°C under reduced pressure (e.g., 100 mm Hg).[1]

  • Continuously remove the acetic acid byproduct by distillation.

  • Once the reaction is complete (as determined by the cessation of acetic acid distillation or by TLC/GC analysis), allow the mixture to cool to room temperature.

  • The remaining liquid, which is crude crotonic anhydride, can be purified by fractional distillation under reduced pressure.

Method 2: Synthesis from Crotonyl Chloride and Sodium Crotonate

This is a high-yield method that proceeds via a nucleophilic acyl substitution reaction.

Protocol:

Step 2a: Preparation of Sodium Crotonate

  • Dissolve crotonic acid in a suitable solvent such as water or ethanol.

  • Slowly add one equivalent of sodium hydroxide (B78521) or sodium bicarbonate solution while stirring.

  • Remove the solvent under reduced pressure to obtain solid sodium crotonate. Ensure the salt is thoroughly dried before use.

Step 2b: Synthesis of Crotonic Anhydride

  • Suspend the dried sodium crotonate (1.0 eq) in an inert, anhydrous solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of crotonyl chloride (1.0 eq) in the same solvent to the suspension with vigorous stirring.

  • The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield crotonic anhydride, which can be further purified by vacuum distillation.

Method 3: Dehydration of Crotonic Acid with Phosphorus Pentoxide (P₄O₁₀)

Phosphorus pentoxide is a powerful dehydrating agent that can be used for the direct conversion of carboxylic acids to their anhydrides.

Protocol:

  • In a dry round-bottom flask, thoroughly mix crotonic acid (2.0 eq) with phosphorus pentoxide (1.0 eq). The reaction is highly exothermic and should be cooled in an ice bath.

  • Once the initial exothermic reaction subsides, gently heat the mixture to complete the reaction. The progress can be monitored by the disappearance of the starting carboxylic acid.

  • The resulting crotonic anhydride is then isolated by distillation directly from the reaction mixture under reduced pressure.

Method 4: Synthesis from Crotonic Acid using Thionyl Chloride (Two-Step)

This method involves the initial formation of the more reactive acyl chloride, which then reacts with the carboxylic acid to form the anhydride. Anhydride formation can sometimes occur directly during the treatment of a carboxylic acid with thionyl chloride.[2]

Protocol:

Step 4a: Synthesis of Crotonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place crotonic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2-1.5 eq) at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Once the addition is complete, gently heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation to purify the crotonyl chloride.

Step 4b: Synthesis of Crotonic Anhydride

  • In a separate flask, dissolve crotonic acid (1.0 eq) in an anhydrous, non-protic solvent containing a base such as pyridine (B92270) (1.0 eq).

  • Cool the solution in an ice bath and slowly add the freshly prepared crotonyl chloride (1.0 eq).

  • After the addition, allow the reaction to stir at room temperature until completion.

  • The work-up is similar to Method 2, involving filtration of the pyridinium (B92312) hydrochloride salt, washing the organic phase, drying, and solvent removal, followed by vacuum distillation for purification.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow and key transformations in the synthesis of crotonic anhydride.

Synthesis_Workflow cluster_0 Method 1 cluster_1 Method 2 CrotonicAcid Crotonic Acid CrotonylChloride Crotonyl Chloride CrotonicAcid->CrotonylChloride Product Crotonic Anhydride CrotonicAcid->Product + Acetic Anhydride (Heat, Vacuum) CrotonicAcid->Product + P₄O₁₀ (Dehydration) AceticAnhydride Acetic Anhydride CrotonylChloride->Product + Sodium Crotonate CrotonylChloride->Product + Crotonic Acid/Salt SodiumCrotonate Sodium Crotonate P4O10 P₄O₁₀ SOCl2 SOCl₂ Experimental_Workflow Start Select Synthesis Method Reagents Prepare Reagents (Crotonic Acid, etc.) Start->Reagents Reaction Perform Reaction (Heating, Stirring) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Filtration, Washing) Monitoring->Workup Complete Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (NMR, IR, Yield Calculation) Purification->Analysis

References

A Comparative Guide to the Characterization of Polymers Derived from Unsaturated Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biodegradable polymers is continually evolving, with polyanhydrides emerging as a promising class of materials for controlled drug delivery and other biomedical applications. Their characteristic surface erosion properties allow for the steady release of encapsulated therapeutic agents. While a significant body of research exists for aromatic and aliphatic polyanhydrides, polymers derived from unsaturated anhydrides, such as crotonic anhydride (B1165640), itaconic anhydride, and citraconic anhydride, represent a niche with unique potential due to the presence of reactive double bonds in their backbone. These sites can be utilized for further cross-linking or functionalization, enabling the tuning of mechanical properties and degradation kinetics.

This guide provides a comparative overview of the characterization of polymers derived from unsaturated anhydrides. Due to the limited availability of specific data on the homopolymer of crotonic anhydride, this document will focus on analogous polymers derived from itaconic and citraconic anhydrides, drawing parallels and providing a framework for the characterization of this class of materials. The information presented herein is compiled from various scientific sources to provide a comprehensive and objective analysis.

Synthesis of Unsaturated Polyanhydrides

Polyanhydrides are typically synthesized through the melt condensation of dicarboxylic acid monomers.[1] For unsaturated anhydrides, the process generally involves the conversion of the corresponding unsaturated diacid (e.g., itaconic acid) into a prepolymer with acetic anhydride, followed by polymerization at elevated temperatures under vacuum to drive the reaction to completion.[2]

dot

Caption: General workflow for the synthesis of polyanhydrides via melt condensation.

Comparative Characterization Data

The following tables summarize key characterization data for polymers derived from itaconic anhydride and citraconic anhydride. This data provides a baseline for understanding the properties of polymers derived from unsaturated anhydrides.

Table 1: Molecular Weight and Thermal Properties

PolymerMonomerNumber Average Molecular Weight (Mn) (Da)Weight Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Poly(itaconic anhydride)Itaconic AnhydrideVariesDecreases with increasing 10-HHIA contentVaries139-145[3]~185 (initial), 315, 388[4]
Poly(citraconic anhydride) CopolymersCitraconic AnhydrideVaries--Varies with comonomerVaries with comonomer
Poly(crotonic anhydride) (Hypothetical)Crotonic AnhydrideN/AN/AN/AN/AN/A

Table 2: Spectroscopic Properties

PolymerFTIR (cm⁻¹) - Anhydride Carbonyl Stretch¹H NMR (ppm) - Key Signals
Poly(itaconic anhydride)1706-1715 (C=O stretching of carboxylic acid after hydrolysis)[4]Varies with copolymer composition
Poly(citraconic anhydride)1770 and 1830 (typical anhydride carbonyl bands)Varies with copolymer composition
Poly(crotonic anhydride) (Hypothetical)Expected around 1750-1850Expected signals for vinyl and methyl protons in the polymer backbone

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers.

Synthesis of Poly(itaconic anhydride)
  • Method: Free radical aqueous polymerization.[4]

  • Monomers: Itaconic acid (IA) and 10-hydroxyhexylitaconic acid (10-HHIA) in varying ratios.[4]

  • Initiator: Potassium peroxodisulfate.[4]

  • Solvent: Water.[4]

  • Procedure: Monomers are dissolved in water, the initiator is added, and the solution is heated to initiate polymerization. The resulting polymer is then purified, typically by precipitation in a non-solvent, and dried under vacuum.[4]

Characterization Techniques

dot

CharacterizationWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_properties Determined Properties Polymer Purified Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Polymer->FTIR TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC MW Molecular Weight & Polydispersity GPC->MW Structure Chemical Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups ThermalStability Thermal Stability TGA->ThermalStability ThermalTransitions Thermal Transitions (Tg, Tm) DSC->ThermalTransitions

Caption: Experimental workflow for the characterization of synthesized polymers.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[4]

    • Mobile Phase: Typically a suitable organic solvent in which the polymer is soluble.

    • Calibration: Polystyrene or polymethylmethacrylate standards are commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers. Both ¹H and ¹³C NMR are valuable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, particularly the anhydride carbonyl stretches.

    • Sample Preparation: Samples can be analyzed as thin films cast from a solution or as KBr pellets.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.

    • Atmosphere: Typically conducted under an inert nitrogen atmosphere.

    • Heating Rate: A controlled heating rate, for example, 10 °C/min, is applied over a defined temperature range.

  • Differential Scanning Calorimetry (DSC): To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

    • Procedure: Involves heating the sample at a constant rate and measuring the heat flow.

Comparison with Alternative Polymers

Polymers derived from unsaturated anhydrides can be compared to other classes of biodegradable polymers, such as aliphatic polyesters (e.g., poly(lactic acid), PLA) and other polyanhydrides (e.g., poly(sebacic anhydride), PSA).

Table 3: General Comparison of Biodegradable Polymers

PropertyPoly(unsaturated anhydride)s (e.g., Poly(itaconic anhydride))Aliphatic Polyesters (e.g., PLA)Aliphatic Polyanhydrides (e.g., PSA)
Degradation Mechanism Surface erosionBulk erosionSurface erosion
Key Feature Backbone unsaturation for potential cross-linking/functionalizationWell-established, commercially availableLinear, zero-order drug release profiles
Biocompatibility Generally considered biocompatible[1]GoodGood
Mechanical Properties Can be tuned by cross-linkingCan be brittleCan be brittle, often copolymerized to improve properties

Conclusion

The characterization of polymers derived from unsaturated anhydrides like itaconic and citraconic anhydride provides a valuable framework for understanding the potential properties of poly(crotonic anhydride). The presence of unsaturation in the polymer backbone offers unique opportunities for tailoring the material properties for specific drug delivery applications. While direct experimental data for poly(crotonic anhydride) homopolymer remains elusive in the reviewed literature, the methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore this promising subclass of biodegradable polymers. Further research into the synthesis and detailed characterization of poly(crotonic anhydride) is warranted to fully elucidate its potential in the biomedical field.

References

The Versatility of Crotonic Anhydride in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activities is a continuous endeavor. Crotonic anhydride (B1165640), a reactive and versatile building block, offers a gateway to a diverse array of chemical entities with promising pharmacological profiles. This guide provides a comparative overview of the biological activities of compounds synthesized using crotonic anhydride, supported by experimental data and detailed methodologies, to aid in the exploration of new therapeutic agents.

Crotonic anhydride's inherent reactivity, stemming from its α,β-unsaturated system and anhydride functionality, makes it a valuable precursor in a variety of organic transformations. These include Michael additions, Diels-Alder reactions, and multicomponent reactions, which are instrumental in the synthesis of complex heterocyclic systems and other bioactive molecules. This guide will delve into the antimicrobial, anticancer, and anti-inflammatory activities of compounds derived from this versatile starting material.

Antimicrobial Activity of Crotonic Anhydride Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Compounds synthesized from crotonic anhydride have shown potential in combating various microbial pathogens. A notable example is the synthesis of N-substituted polycrotonic acid derivatives, which have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]

While direct synthesis from crotonic anhydride is a viable route, many antimicrobial heterocyclic compounds are synthesized from precursors that can be derived from it. For instance, pyrazoline derivatives, a well-known class of antimicrobial agents, are often synthesized from chalcones (α,β-unsaturated ketones). Crotonic anhydride can serve as a precursor to the crotonyl moiety found in various synthetic intermediates.

Table 1: Comparative Antimicrobial Activity of Selected Compound Classes

Compound ClassSpecific Derivative(s)Test Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
N-substituted polycrotonic acidA1-A5Staphylococcus aureus, Escherichia coliModerate to good antibacterial activity[1][2]
Pyrazoline DerivativesPdc1-Pdc14S. aureus, B. subtilis, E. coli, P. aeruginosaPromising antibacterial activity[3]
Chromene DerivativesVariousGram-positive and Gram-negative bacteria, FungiSignificant antimicrobial activity[4]

MIC: Minimum Inhibitory Concentration

Anticancer Activity of Compounds Derived from Crotonic Anhydride Precursors

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Crotonic anhydride can be a key starting material for the synthesis of various heterocyclic compounds that have demonstrated significant cytotoxic activity against several cancer cell lines. Pyrimidine and pyrazoline derivatives, for instance, have been extensively studied for their anticancer potential.

The synthesis of these compounds often involves the use of α,β-unsaturated carbonyl compounds, which can be readily prepared through reactions involving crotonic anhydride.

Table 2: Comparative Anticancer Activity (IC50 values in µM) of Selected Compound Classes

Compound ClassSpecific Derivative(s)HeLa (Cervical Cancer)Caco-2 (Colon Cancer)HEK293 (Kidney)Reference
Pyrano[2,3-d]pyrimidinone110.64136.78137.84[5]
Pyrano[2,3-d]pyrimidinone23.46--[5]
Pyrano[2,3-d]pyrimidinone54.36--[5]
Pyrano[2,3-d]pyrimidinone74.44--[5]
5-Fluorouracil (Standard)-41.85--[5]

IC50: Half-maximal inhibitory concentration

Anti-inflammatory and Enzyme Inhibition Activities

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents crucial. Amide derivatives, which can be synthesized from crotonic anhydride, have shown promise in this area. Furthermore, compounds derived from crotonic anhydride precursors have been investigated as enzyme inhibitors, a key strategy in drug discovery. For example, some derivatives have been shown to inhibit carbonic anhydrase, an enzyme family involved in various physiological processes.

Table 3: Anti-inflammatory and Enzyme Inhibition Activity of Selected Compounds

Compound ClassSpecific Derivative(s)Biological Target/AssayActivity Metric (e.g., % inhibition, IC50)Reference
Amidine Derivatives2eCarrageenan-induced paw edema49% inhibition[6]
Amide Derivatives3gCarrageenan-induced paw edema34% inhibition[6]
Benzenesulfonamides4e, 4g, 4hCarbonic Anhydrase IXIC50: 10.93–25.06 nM[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key biological assays.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)
  • Preparation of Inoculum: A fresh stock of the test microorganism is used to prepare a standardized inoculum with a turbidity equivalent to 0.5 McFarland standard.

  • Plate Preparation: Molten Mueller-Hinton agar (B569324) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar rats or Swiss albino mice are used for the study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the animals.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing the Potential: Synthesis and Signaling Pathways

To visually represent the synthetic utility of crotonic anhydride and the potential mechanisms of action of its derivatives, the following diagrams are provided.

Synthesis_Workflow crotonic_anhydride Crotonic Anhydride intermediates α,β-Unsaturated Carbonyl Intermediates (e.g., Chalcones) crotonic_anhydride->intermediates Reaction with Aromatic Aldehydes amides Amide Derivatives crotonic_anhydride->amides Aminolysis heterocycles Bioactive Heterocycles (Pyrazolines, Pyrimidines, Chromenes) intermediates->heterocycles Cyclization Reactions bioactivity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) heterocycles->bioactivity amides->bioactivity

Caption: General synthetic workflow from crotonic anhydride to bioactive compounds.

Signaling_Pathway cluster_cell Cancer Cell drug Bioactive Compound (e.g., Pyrimidine derivative) receptor Cellular Target (e.g., Kinase, DNA) drug->receptor Binding proliferation Cell Proliferation & Survival receptor->proliferation Inhibition apoptosis Apoptosis receptor->apoptosis Activation

Caption: Potential mechanism of action for anticancer compounds.

References

A Researcher's Guide to Crotonylation: A Cost-Benefit Analysis of Crotonic Anhydride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in pharmaceutical and materials science, the introduction of the crotonyl group can be a critical step for modifying molecular properties.[1] Crotonic anhydride (B1165640) is a key reagent in this space, serving as a precursor for polymers and an effective acylating agent for producing esters and amides.[1] However, its utility must be weighed against alternative methods. This guide provides an objective comparison of crotonic anhydride with its primary alternatives—crotonyl chloride and crotonic acid activated by coupling agents—supported by data on cost, efficiency, and safety to aid researchers in making informed decisions.

Comparative Overview of Crotonylating Agents

The choice of a crotonylating agent hinges on a balance of reactivity, cost, reaction conditions, and safety. Crotonic anhydride, crotonyl chloride, and crotonic acid with a coupling agent represent the most common strategies, each with distinct advantages and disadvantages.

Data Presentation: Physical Properties and Cost

A direct comparison of the physical properties and market prices reveals the initial trade-offs between these reagents. Costs are estimated from various chemical suppliers and are subject to change based on purity and volume.

PropertyCrotonic AnhydrideCrotonyl ChlorideCrotonic Acid
CAS Number 623-68-7[2][3]10487-71-5 (mixture)[4]107-93-7 (trans)[5][6]
Formula (CH₃CH=CHCO)₂O[2]CH₃CH=CHCOClCH₃CH=CHCOOH[7]
MW ( g/mol ) 154.17[2][8]104.54[9]86.09[5][6]
Physical Form Liquid[3]Liquid[4]Crystalline Solid[6]
Boiling Point ~250 °C~120-125 °C[4]~185 °C[5]
Density (g/mL) ~1.04 @ 20°C~1.09 @ 25°C[4]~1.02 @ 20°C[6]
Approx. Price/100g ~$40 - $75~$175 - $245[9][10]~$40 - $50[6]
Approx. Cost/mole ~$62 - $115~$183 - $256~$34 - $43

Note: Prices are estimates based on catalog listings for synthesis-grade reagents and can vary significantly.

Data Presentation: Reaction and Safety Characteristics

The operational differences in terms of reaction byproducts, work-up procedures, and safety are critical for practical laboratory application.

CharacteristicCrotonic AnhydrideCrotonyl ChlorideCrotonic Acid + Coupling Agent (e.g., DCC)
Primary Byproduct Crotonic AcidHydrochloric Acid (HCl)Dicyclohexylurea (DCU)
Reactivity HighVery HighModerate (depends on coupling agent)
Work-up Aqueous wash to remove crotonic acid.Requires base to neutralize HCl; aqueous wash.Filtration to remove urea (B33335) byproduct; aqueous wash.
Key Hazard Corrosive, causes severe skin burns and eye damage.[2][11][12]Corrosive, lachrymator, reacts violently with water.Coupling agents are often sensitizers/allergens.
Moisture Sensitivity Moisture sensitive; hydrolyzes to crotonic acid.[11]Highly moisture sensitive; hydrolyzes to crotonic acid and HCl.Less sensitive than acyl halides/anhydrides.

Experimental Protocols: A Model Reaction

To illustrate the practical differences, the following section details the methodologies for a model reaction: the synthesis of N-benzylcrotonamide from benzylamine (B48309) using each of the three approaches.

Method A: Using Crotonic Anhydride
  • Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Benzylamine (1.0 eq), crotonic anhydride (1.1 eq), and dichloromethane (B109758) (DCM) as the solvent are added to the flask. A non-nucleophilic base like triethylamine (B128534) (1.2 eq) is added to scavenge the crotonic acid byproduct.

  • Reaction: The mixture is stirred at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the benzylamine is consumed (typically 2-4 hours).

  • Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

Method B: Using Crotonyl Chloride
  • Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere. The flask is cooled in an ice bath (0 °C).

  • Reagents: Benzylamine (1.0 eq) and triethylamine (1.2 eq) are dissolved in DCM in the flask. Crotonyl chloride (1.1 eq) is dissolved in DCM and added to the addition funnel.

  • Reaction: The crotonyl chloride solution is added dropwise to the cooled amine solution over 30 minutes. After the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, monitored by TLC.

  • Work-up: The mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is then washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: The organic layer is dried, concentrated, and purified as described in Method A.

Method C: Using Crotonic Acid and DCC
  • Setup: A 100 mL round-bottom flask with a magnetic stir bar is cooled in an ice bath (0 °C).

  • Reagents: Crotonic acid (1.1 eq), benzylamine (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are dissolved in DCM. Dicyclohexylcarbodiimide (DCC, 1.1 eq) is dissolved in a small amount of DCM.

  • Reaction: The DCC solution is added to the reaction mixture at 0 °C. The reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up: The white precipitate of dicyclohexylurea (DCU) is removed by vacuum filtration. The filtrate is washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: The organic layer is dried, concentrated, and purified as described in Method A.

Mandatory Visualizations

Workflow for Selecting a Crotonylating Agent

The following diagram outlines a logical decision-making process for selecting the appropriate reagent based on experimental constraints.

G start Define Substrate & Reaction Goal q_acid_sensitive Is substrate acid-sensitive? start->q_acid_sensitive q_byproduct Is solid byproduct (urea) acceptable? q_acid_sensitive->q_byproduct Yes q_reactivity Is high reactivity & speed critical? q_acid_sensitive->q_reactivity No res_acid_couple Use Crotonic Acid + Coupling Agent q_byproduct->res_acid_couple Yes res_anhydride Use Crotonic Anhydride q_byproduct->res_anhydride No (Consider Anhydride) q_cost Is reagent cost a primary driver? q_reactivity->q_cost No res_chloride Use Crotonyl Chloride q_reactivity->res_chloride Yes q_cost->res_acid_couple Yes (Crotonic Acid is cheap) q_cost->res_anhydride No

Caption: A decision tree for selecting the optimal crotonylating reagent.

Biological Pathway: Regulation of Lysine (B10760008) Crotonylation

For researchers in drug development, understanding the biological context of protein crotonylation is vital. This modification is a dynamic process regulated by specific enzymes.

G cluster_0 Metabolic Input cluster_1 Epigenetic Regulation crotonate Crotonate (from diet/microbiome) acss2 ACSS2 crotonate->acss2 Enters cell crotonyl_coa Crotonyl-CoA acss2->crotonyl_coa Activates p300 Writers (p300/CBP, MOF) crotonyl_coa->p300 Donates crotonyl group histone_uncrot Histone Lysine histone_uncrot->p300 histone_crot Histone Lysine-Cr hdac Erasers (HDACs, Sirtuins) histone_crot->hdac yeats Readers (YEATS domains, e.g., AF9) histone_crot->yeats Binds p300->histone_crot hdac->histone_uncrot gene_exp Altered Gene Expression yeats->gene_exp

Caption: The enzymatic regulation of histone lysine crotonylation.

Cost-Benefit Analysis Summary

  • Crotonic Anhydride: Represents a balanced choice. It is less reactive and aggressive than crotonyl chloride, leading to cleaner reactions and avoiding the generation of corrosive HCl gas. Its primary byproduct, crotonic acid, is water-soluble and easily removed during aqueous work-up. While more expensive per mole than crotonic acid, it is often more affordable and straightforward to use than a multi-component coupling system, making it ideal for standard acylations where moderate reactivity and simple purification are desired.

  • Crotonyl Chloride: The most reactive and often fastest option. Its high reactivity is beneficial for acylating hindered or less nucleophilic substrates. However, this comes at the cost of generating HCl, which must be neutralized with a stoichiometric amount of base, often leading to salt precipitation and more complex work-ups.[9] Its high moisture sensitivity and corrosive nature demand careful handling. Despite a higher price per gram, its lower molecular weight can sometimes make it competitive on a molar basis for specific applications where speed is paramount.

  • Crotonic Acid + Coupling Agents: Offers the mildest reaction conditions, making it the superior choice for sensitive or complex substrates that cannot tolerate the harshness of anhydrides or acyl chlorides. The primary drawback is the cost and complexity. Coupling agents like DCC or EDC are expensive, and the reaction generates a stoichiometric amount of solid urea byproduct that must be meticulously removed by filtration. This method provides high yields for delicate syntheses but is generally the least atom-economical and most expensive approach, best reserved for high-value, small-scale applications.

References

A Comparative Guide to the Green Synthesis of Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route that is not only efficient but also environmentally benign is of paramount importance. This guide provides a comparative analysis of two primary methods for synthesizing crotonic anhydride (B1165640), a key intermediate in the production of polymers, pharmaceuticals, and fine chemicals. The comparison is based on established green chemistry metrics, supported by detailed experimental protocols.

This analysis focuses on two principal synthetic pathways to crotonic anhydride: the reaction of crotonic acid with acetic anhydride and the reaction of crotonyl chloride with sodium crotonate. The greenness of each method is evaluated using key performance indicators such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the two synthesis routes. Lower E-Factor and PMI values, and a higher Atom Economy, are indicative of a greener process.

Green Chemistry MetricRoute 1: Crotonic Acid + Acetic AnhydrideRoute 2: Crotonyl Chloride + Sodium Crotonate
Atom Economy (%) 58.4%72.8%
E-Factor 0.710.37
Process Mass Intensity (PMI) 1.711.37

Note: These values are calculated based on the provided experimental protocols and assume complete reaction for Atom Economy and the stated yields for E-Factor and PMI.

Signaling Pathway for Green Chemistry Metric Evaluation

The following diagram illustrates the logical relationship between the core principles of green chemistry and the calculated metrics used in this guide.

cluster_Principles 12 Principles of Green Chemistry cluster_Metrics Green Chemistry Metrics cluster_Evaluation Synthesis Route Evaluation P1 1. Prevention EF E-Factor P1->EF Quantifies Waste PMI Process Mass Intensity P1->PMI Quantifies Total Mass P2 2. Atom Economy AE Atom Economy P2->AE Directly Measures P5 5. Safer Solvents & Auxiliaries P5->EF Influences P5->PMI Influences Route1 Route 1: Crotonic Acid + Acetic Anhydride AE->Route1 Route2 Route 2: Crotonyl Chloride + Sodium Crotonate AE->Route2 EF->Route1 EF->Route2 PMI->Route1 PMI->Route2 Decision Selection of Greener Route Route1->Decision Route2->Decision

Caption: Logical flow from green chemistry principles to metrics-based evaluation of synthesis routes.

Experimental Protocols and Workflow

Route 1: Synthesis of Crotonic Anhydride from Crotonic Acid and Acetic Anhydride

This method involves the dehydration of crotonic acid using acetic anhydride. The acetic acid byproduct is removed to drive the reaction to completion.[1][2]

Experimental Protocol:

  • A mixture of 86.1 g (1.0 mol) of crotonic acid and 102.1 g (1.0 mol) of acetic anhydride is heated to a temperature below 100°C.[1][2]

  • The pressure is reduced to 100 mm Hg to facilitate the continuous removal of the acetic acid formed during the reaction.[2]

  • A polymerization inhibitor, such as 0.1 g of hydroquinone, may be added to prevent the polymerization of crotonic acid and its anhydride.[2]

  • After the removal of acetic acid is complete, the remaining mixture is distilled under reduced pressure to yield crotonic anhydride.

  • Typical reported yields are in the range of 80-90%. For the purpose of metric calculations, a yield of 85% is assumed.

Route 2: Synthesis of Crotonic Anhydride from Crotonyl Chloride and Sodium Crotonate

This route involves the reaction of an acid chloride with a carboxylate salt.

Experimental Protocol:

  • In a suitable solvent, such as diethyl ether, 108.3 g (1.0 mol) of sodium crotonate is suspended.

  • A solution of 104.5 g (1.0 mol) of crotonyl chloride in the same solvent is added dropwise to the suspension with stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The precipitated sodium chloride is removed by filtration.

  • The solvent is removed from the filtrate by evaporation under reduced pressure to yield crotonic anhydride.

  • For the purpose of metric calculations, a hypothetical yield of 90% is assumed based on similar reactions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and green evaluation of crotonic anhydride.

start Select Synthesis Route reagents Gather Reactants, Solvents, and Catalysts start->reagents reaction Perform Chemical Synthesis reagents->reaction isolation Isolate and Purify Product reaction->isolation analysis Characterize Product and Determine Yield isolation->analysis calc Calculate Green Chemistry Metrics analysis->calc compare Compare Metrics with Alternative Routes calc->compare end Select Optimal Route compare->end

Caption: General workflow for the synthesis and green chemistry evaluation of a chemical product.

Discussion of Results

The green chemistry metrics calculated based on the provided protocols indicate that the synthesis of crotonic anhydride from crotonyl chloride and sodium crotonate (Route 2) is the greener option. It exhibits a higher atom economy, meaning a larger proportion of the atoms in the reactants are incorporated into the final product. Consequently, it has a lower E-Factor and Process Mass Intensity, signifying less waste generation per kilogram of product.

The primary reason for the lower atom economy in Route 1 (from crotonic acid and acetic anhydride) is the formation of acetic acid as a significant byproduct. While this route may be commercially viable, especially if the acetic acid can be recovered and reused, from a purely atom economy perspective, it is less efficient than Route 2, where the only byproduct is sodium chloride.

It is crucial to note that these calculations are based on idealized or assumed yields and do not account for the energy consumption, solvent and catalyst recycling, or the toxicity and life cycle of the reagents and byproducts. A more comprehensive life cycle assessment would be necessary for a complete environmental impact evaluation. However, these metrics provide a valuable and straightforward initial assessment of the "greenness" of a chemical process.

References

A Comparative Guide to Unsaturated Anhydrides: Benchmarking Crotonic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, unsaturated anhydrides serve as versatile building blocks, prized for their dual reactivity stemming from the anhydride (B1165640) group and the carbon-carbon double bond. This guide provides a comparative analysis of crotonic anhydride against two other prominent unsaturated anhydrides: maleic anhydride and acrylic anhydride. The objective is to offer researchers, scientists, and drug development professionals a data-driven comparison to inform their selection of reagents for applications such as polymerization, acylation, and Michael additions.

Physical and Chemical Properties: A Side-by-Side Comparison

The selection of an anhydride for a specific application often begins with an evaluation of its fundamental physical and chemical properties. These characteristics influence reaction conditions, solvent choice, and handling procedures. The table below summarizes key data for crotonic anhydride, maleic anhydride, and acrylic anhydride.

PropertyCrotonic AnhydrideMaleic AnhydrideAcrylic Anhydride
Molecular Formula C₈H₁₀O₃[1]C₄H₂O₃[2]C₆H₆O₃[3][4]
Molecular Weight 154.16 g/mol [1][5][6]98.06 g/mol [7][8]126.11 g/mol [3][4][9]
Appearance Liquid[5][6]Colorless to white solid[2][8]Colorless to pale yellow liquid[9]
Melting Point -20 °C[5]52.8 °C[2]Not available
Boiling Point 250 °C[5]202 °C[2]203.8 °C[3]
Density 1.04 g/cm³ at 20 °C[5]1.48 g/cm³[2][7]1.145 g/mL (approx.)
Flash Point 113 °C[5]102 °C[2]72 °C[9]
Solubility Soluble in organic solventsSoluble in water, alcohol, ether[2]Soluble in organic solvents

Reactivity and Performance Analysis

The utility of these anhydrides is defined by their reactivity, which can be considered in two main domains: the reactivity of the anhydride group in nucleophilic acyl substitution and the reactivity of the α,β-unsaturated system in additions and polymerizations.

Acylating Potential: Acid anhydrides are potent acylating agents, reacting with nucleophiles such as alcohols and amines to form esters and amides, respectively. The general order of reactivity for acylating agents is acid chlorides > acid anhydrides > esters > amides.[10] The electrophilicity of the carbonyl carbons is a key determinant of acylation reactivity.

  • Acrylic Anhydride: Generally considered the most reactive of the three in acylation due to the electron-withdrawing nature of the vinyl group, which enhances the electrophilicity of the carbonyl carbons. It is a highly reactive acrylate (B77674) compound used for functionalizing surfaces and modifying polymers.[11]

  • Maleic Anhydride: As a cyclic anhydride, its conformationally constrained structure can influence reactivity. It is highly reactive and readily hydrolyzes to form maleic acid.[12][13] Its primary use is in the production of unsaturated polyester (B1180765) resins.

  • Crotonic Anhydride: The methyl group on the double bond is electron-donating, which may slightly decrease the electrophilicity of the carbonyls compared to acrylic anhydride, potentially leading to slower acylation kinetics. It is commonly used as a precursor in the synthesis of polymers and as an effective acylating agent in esterification reactions.[5]

Reactivity of the C=C Double Bond: The unsaturated nature of these molecules opens avenues for reactions like Michael additions and polymerization.

  • Maleic Anhydride: Exhibits a low tendency for self-polymerization but a high propensity to form alternating copolymers with electron-donor monomers like styrene.[4] This is attributed to the electron-deficient nature of its double bond.[4] It is also a classic substrate for Diels-Alder reactions.[13]

  • Acrylic Anhydride: Readily undergoes free-radical polymerization.[4] It can be used to prepare specialty acrylate and acrylamide (B121943) monomers.[9]

  • Crotonic Anhydride: The steric hindrance and electronic effects of the methyl group can influence its polymerization behavior, potentially leading to different polymer properties compared to polyacrylates. Free radical terpolymerization involving crotonic acid (derived from the anhydride) has been demonstrated.[9]

Experimental Protocols

To provide a quantitative benchmark of reactivity, a detailed experimental protocol for comparing the acylation rates of the three anhydrides with a model primary alcohol is presented below. The progress of the reaction can be monitored using ¹H NMR spectroscopy by observing the disappearance of the alcohol reactant and the appearance of the ester product.[2][5][7]

Protocol: Comparative Kinetic Analysis of Anhydride Acylation via ¹H NMR

Objective: To determine the relative rates of acylation of benzyl (B1604629) alcohol with crotonic anhydride, maleic anhydride, and acrylic anhydride under identical conditions.

Materials:

  • Crotonic Anhydride (≥95%)

  • Maleic Anhydride (≥99%)

  • Acrylic Anhydride (≥90%, stabilized)

  • Benzyl Alcohol (≥99%)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes, syringes, and standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of benzyl alcohol in anhydrous DCM containing a known concentration (e.g., 0.05 M) of the internal standard.

    • Prepare separate 0.5 M stock solutions of crotonic anhydride, maleic anhydride, and acrylic anhydride in anhydrous DCM.

  • Reaction Setup (to be performed in triplicate for each anhydride):

    • In a dry, sealed vial, add 1.0 mL of the benzyl alcohol stock solution.

    • Place the vial in a temperature-controlled water bath or heating block set to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding 1.0 mL of the respective anhydride stock solution (crotonic, maleic, or acrylic) via syringe. Start a timer immediately.

  • NMR Sample Preparation and Data Acquisition:

    • At specified time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by diluting it into 500 µL of CDCl₃ in an NMR tube. The dilution will significantly slow down the reaction.

    • Acquire a ¹H NMR spectrum for each time point. Ensure acquisition parameters are consistent across all samples.

  • Data Analysis:

    • Identify the characteristic proton signals for benzyl alcohol (e.g., the benzylic CH₂ protons) and the corresponding signals for the newly formed benzyl ester product.

    • Integrate the area of the reactant and product signals relative to the constant integral of the internal standard.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration of the benzyl alcohol versus time for each of the three anhydrides.

    • Determine the initial reaction rate for each anhydride by calculating the slope of the initial linear portion of the concentration-time curve. The anhydride yielding the steepest slope is the most reactive under these conditions.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the compared anhydrides and the experimental workflow.

General Structure of Compared Unsaturated Anhydrides cluster_crotonic Crotonic Anhydride cluster_maleic Maleic Anhydride cluster_acrylic Acrylic Anhydride crotonic crotonic maleic maleic acrylic acrylic

Caption: Chemical structures of the three unsaturated anhydrides.

G prep Prepare 0.5M Stock Solutions (Anhydrides, Benzyl Alcohol + Internal Standard) in Anhydrous DCM setup Equilibrate 1.0 mL Benzyl Alcohol Solution at Reaction Temperature (e.g., 25°C) prep->setup start Initiate Reaction: Add 1.0 mL of Anhydride Solution setup->start sampling Withdraw 100 µL Aliquots at Timed Intervals (t = 5, 15, 30... min) start->sampling repeat Repeat for Each Anhydride (n=3) start->repeat quench Quench Aliquot in 500 µL CDCl₃ in an NMR Tube sampling->quench acquire Acquire ¹H NMR Spectrum quench->acquire analyze Integrate Reactant & Product Peaks Relative to Internal Standard acquire->analyze plot Plot [Reactant] vs. Time for Each Anhydride analyze->plot compare Compare Initial Reaction Rates (Steepest Slope = Most Reactive) plot->compare repeat->setup

Caption: Experimental workflow for comparative kinetic analysis.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Dicrotalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Important Disclaimer: The following procedures are based on the general chemical properties of acid anhydrides and are intended to be a guide in the absence of specific data for dicrotalic anhydride (B1165640). It is imperative to treat this substance as highly hazardous and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. All operations should be conducted by trained personnel.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to recognize the potential hazards associated with an uncharacterized acid anhydride. Acid anhydrides are typically corrosive, moisture-sensitive, and can cause severe skin burns and eye damage. Inhalation of dust or vapors can lead to respiratory irritation. Therefore, all handling and disposal operations must be performed within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

Step-by-Step Disposal Protocol

This protocol is designed to safely neutralize dicrotalic anhydride through a controlled hydrolysis followed by neutralization. This two-step process converts the reactive anhydride into a more stable, neutral salt solution.

Materials:

  • This compound waste

  • Large glass beaker (at least 10 times the volume of the anhydride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Appropriate hazardous waste container

Procedure:

  • Preparation of Quenching Solution: In a chemical fume hood, place a large beaker in an ice bath on a magnetic stir plate. Add a stir bar and a significant volume of cold water (approximately 5-10 times the volume of the anhydride to be quenched). Begin stirring.

  • Controlled Hydrolysis: Very slowly and in small portions, add the this compound waste to the stirring cold water. The reaction of an anhydride with water (hydrolysis) is exothermic, so slow addition is critical to control the temperature and prevent splashing. This step converts the this compound to dicrotalic acid.

  • Neutralization: Once the hydrolysis is complete and the solution has returned to near room temperature, begin the slow, dropwise addition of a saturated sodium bicarbonate solution. This will neutralize the dicrotalic acid. Carbon dioxide gas will be evolved during this step, so careful addition is necessary to prevent excessive foaming and potential overflow.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within a neutral range (typically 6.0 to 8.0).

  • Final Disposal: Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be transferred to a properly labeled hazardous waste container for disposal according to your institution's and local regulations for non-hazardous aqueous waste.

Quantitative Data for Disposal

The following table outlines the key quantitative parameters for the safe disposal of this compound. These values are based on the presumed structure of this compound and general chemical principles.

ParameterValue/RangeNotes
Presumed Molecular Formula of this compound C₆H₈O₄Based on the dehydration of dicrotalic acid (3-hydroxy-3-methylglutaric acid).
Presumed Molecular Weight of this compound 144.12 g/mol Calculated from the presumed molecular formula.
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to one equivalent of dicrotalic acid (a dicarboxylic acid), which is then neutralized by two equivalents of sodium bicarbonate.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that allows for a more controlled and less exothermic neutralization reaction compared to strong bases.
Final pH of Waste Solution 6.0 - 8.0This pH range is generally considered safe for aqueous waste disposal. However, always consult your institution's specific guidelines.
Reaction Exothermicity HighBoth the hydrolysis and neutralization steps are expected to be exothermic. Proper cooling and slow, controlled addition of reagents are crucial to manage heat generation.

Experimental Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DicrotalicAnhydrideDisposal cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Completion cluster_disposal Final Disposal start Start: Don PPE in Fume Hood prep_quench Prepare Ice Bath and Stirring Cold Water start->prep_quench hydrolysis Step 1: Slow Addition of This compound (Hydrolysis) prep_quench->hydrolysis neutralization Step 2: Slow Addition of Saturated NaHCO3 (Neutralization) hydrolysis->neutralization monitor_ph Monitor pH to Neutral (6.0 - 8.0) neutralization->monitor_ph check_gas Ensure Gas Evolution Has Ceased monitor_ph->check_gas transfer_waste Transfer Neutralized Solution to Hazardous Waste Container check_gas->transfer_waste end End: Proper Disposal via EHS transfer_waste->end

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling Dicrotalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of crotonic anhydride (B1165640). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. The following information is a summary of best practices and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before commencing any work.

Immediate Safety Information

Crotonic anhydride is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture and may decompose upon exposure to moist air or water.[1] Inhalation of mist or vapor can cause severe irritation to the respiratory tract, characterized by coughing, choking, or shortness of breath.[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the most critical factors in safely handling crotonic anhydride. The following table summarizes the required PPE.

Protection Type Specific PPE Requirement Reason
Eye and Face Chemical safety goggles and a face shieldTo protect against splashes which can cause corneal damage or blindness.[1][3]
Hand Appropriate chemical-resistant gloves (e.g., butyl-rubber)To prevent skin contact which can cause severe burns.[1][4]
Body Chemical-resistant apron or coverallsTo protect against skin exposure from splashes or spills.[5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when working in areas with insufficient ventilation or when exposure limits may be exceeded.[6] A type ABEK (EN14387) respirator filter is recommended.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All work with crotonic anhydride should be conducted in a well-ventilated chemical fume hood.[1]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Chemical :

    • Keep the container tightly sealed when not in use and store in a cool, dry place away from heat and sources of ignition.[1]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not breathe gas, fumes, vapor, or spray.[1]

    • Never add water to crotonic anhydride, as it is moisture-sensitive.[1]

  • After Handling :

    • Wash hands and any exposed skin thoroughly after handling.[5]

    • Carefully remove and decontaminate or dispose of PPE according to established protocols.

Disposal Plan

  • Waste Collection : Unused or waste crotonic anhydride should be collected in a designated, properly labeled, and sealed container.

  • Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or with general laboratory waste.

  • Contaminated Materials : Any materials, such as gloves, absorbent pads, or clothing, that come into contact with crotonic anhydride should be treated as hazardous waste and disposed of accordingly. Wash contaminated clothing before reuse.[2][5]

Experimental Workflow: Handling Crotonic Anhydride

cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal prep_area Ensure work area is a chemical fume hood. Verify eyewash/shower access. gather_ppe Gather all required PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron - Respirator prep_area->gather_ppe don_ppe Don all PPE correctly gather_ppe->don_ppe handle_chem Handle Crotonic Anhydride - Avoid contact and inhalation - Keep container sealed don_ppe->handle_chem doff_ppe Remove and decontaminate/ dispose of PPE properly handle_chem->doff_ppe dispose_waste Dispose of waste chemical and contaminated materials through a licensed service doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: Workflow for Safely Handling Crotonic Anhydride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.